Quipazine
描述
Quipazine is a piperazine-based nonselective serotonin (5-HT) receptor agonist with antidepressant and oxytocic activities. This compound targets and binds to serotonin receptors, particularly to the 5HT2A and 5HT3 receptors. Serotonin receptor activation by this compound may lead to smooth muscle contraction and antidepressant effects.
A pharmacologic congener of serotonin that contracts smooth muscle and has actions similar to those of tricyclic antidepressants. It has been proposed as an oxytocic.
See also: this compound Maleate (active moiety of).
属性
IUPAC Name |
2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXDAJYKGWNHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5786-68-5 (maleate (1:1)) | |
| Record name | Quipazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046952 | |
| Record name | Quipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-24-7 | |
| Record name | Quipazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quipazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCY05C0SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quipazine's Mechanism of Action at 5-HT2A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quipazine, a piperazine derivative, is a non-selective serotonin (5-HT) receptor agonist that has been instrumental in the characterization of serotonergic systems.[1] While it interacts with various 5-HT receptor subtypes, its action at the 5-HT2A receptor is of significant interest due to the receptor's role in a multitude of physiological and pathological processes, including neuropsychiatric disorders.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound at the 5-HT2A receptor, focusing on its binding characteristics, functional agonism, and the downstream signaling cascades it elicits.
Core Mechanism of Action: A 5-HT2A Receptor Agonist
This compound acts as an agonist at the 5-HT2A receptor, meaning it binds to and activates the receptor, mimicking the effects of the endogenous ligand, serotonin.[4][5][6] This activation is the primary driver of its pharmacological effects mediated by this receptor subtype. Studies have consistently demonstrated that the effects of this compound, such as the head-twitch response in rodents, are blocked by selective 5-HT2A receptor antagonists like M100907 and are absent in 5-HT2A receptor knockout mice.[4]
Quantitative Analysis of this compound's Interaction with 5-HT2A Receptors
The interaction of this compound with the 5-HT2A receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data from published studies.
Table 1: Binding Affinity of this compound at the 5-HT2A Receptor
| Species/Tissue | Radioligand | Kᵢ (nM) | pKᵢ (mean ± SEM) | Reference |
| Human (HEK293 cells) | [³H]ketanserin | ~20,000 | 4.7 ± 0.14 | [4] |
| Human (post-mortem prefrontal cortex) | [³H]ketanserin | ~5,130 | 5.290 ± 0.16 | [4] |
| Mouse (frontal cortex) | [³H]ketanserin | ~2,500 | 5.601 ± 0.16 | [4] |
| Rat (cortical membranes) | Not Specified | 18 | Not Specified | [6] |
Note: Kᵢ (inhibitory constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Table 2: Functional Activity of this compound at the 5-HT2A Receptor
| Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Efficacy (% of 5-HT) | Reference |
| Inositol Monophosphate (IP₁) Accumulation | HEK293 cells | EC₅₀ | 1300 | 80 | [4][7] |
| Calcium (Ca²⁺) Mobilization | HEK293 cells | EC₅₀ | 2300 | Not Specified | [4] |
Note: EC₅₀ (half-maximal effective concentration) is a measure of potency; a lower EC₅₀ value indicates a higher potency. Efficacy refers to the maximal response induced by the drug relative to the maximal response of the endogenous agonist (5-HT).
Signaling Pathways Activated by this compound at 5-HT2A Receptors
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[3][8] this compound's agonism at this receptor initiates a cascade of intracellular events.
Upon binding of this compound, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This activation results in the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][9]
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10] The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. The accumulation of inositol monophosphate (IP₁), a downstream metabolite of IP₃, is a stable and commonly measured marker of Gq/11 pathway activation.[4][8]
Caption: this compound-induced 5-HT2A receptor Gq/11 signaling pathway.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of well-established experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by this compound.
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptors.[4]
-
Membrane preparation from the above cells or from brain tissue (e.g., mouse or human frontal cortex).[4]
-
Radioligand: [³H]ketanserin, a selective 5-HT2A receptor antagonist.[4]
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., M100907).[11]
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]ketanserin and varying concentrations of this compound.
-
In a parallel set of tubes, incubate the membrane preparation with [³H]ketanserin and a high concentration of a non-labeled antagonist to determine non-specific binding.
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
References
- 1. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of 5-HT2A Receptors Recovers Sensory Responsiveness in Acute Spinal Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1 and 5-HT2 binding characteristics of some this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Quipazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quipazine, a compound belonging to the arylpiperazine class, has been a subject of scientific inquiry for decades. Initially investigated for its antidepressant potential, it was never commercially marketed for therapeutic use. However, its complex and potent interactions with the serotonergic system have sustained its relevance as a valuable research tool for elucidating the roles of various serotonin receptors in physiological and behavioral processes. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.
Receptor Binding Profile and Affinity
This compound exhibits a broad binding profile, with notable affinity for several serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). Its psychedelic-like effects are primarily attributed to its activity at the 5-HT2A receptor. A summary of its binding affinities (Ki) for various human receptors is presented below.
| Target | Kᵢ (nM) | Ligand | Tissue Source | Reference |
| 5-HT2A Receptor | 2.5 - 47 | [³H]ketanserin | Human Post-mortem Brain / Mouse Frontal Cortices | [1] |
| 5-HT3 Receptor | High Affinity | [³H]this compound | - | [2][3] |
| Serotonin Transporter (SERT) | Potent Binder | - | - | [1] |
| 5-HT1A Receptor | Moderate Affinity | - | - | [2] |
| 5-HT1B Receptor | Moderate Affinity | - | - | [2] |
| 5-HT2B Receptor | Agonist | - | - | [2] |
| 5-HT2C Receptor | Agonist | - | - | [2] |
| α-Adrenoceptors | Antagonist | ³H-noradrenaline | Rat Brain Cortex Slices | [4] |
| Dopamine Receptors | Potential Agonist | - | - | [5][6] |
Note: "High Affinity" and "Potent Binder" are used where specific Kᵢ values were not provided in the search results.
Mechanism of Action: Serotonergic Agonism
This compound's primary mechanism of action is as a non-selective serotonin receptor agonist.[7] Its most profound effects are mediated through the activation of the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway.[1][8]
5-HT2A Receptor-Mediated Signaling
Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular events. This signaling pathway is crucial for its psychedelic-like properties.[1][9]
Functional Activity
In vitro and in vivo studies have confirmed this compound's agonist activity at the 5-HT2A receptor, leading to downstream effects such as intracellular calcium mobilization and inositol monophosphate (IP₁) accumulation.[1][9]
| Assay | Effect | EC₅₀ | Eₘₐₓ | Cell/Tissue Type | Reference |
| Ca²⁺ Mobilization | Agonist | - | - | HEK293 cells expressing 5-HT2AR | [1] |
| IP₁ Accumulation (in vitro) | Agonist | - | - | HEK293 cells expressing 5-HT2AR | [1] |
| IP₁ Accumulation (in vivo) | Increased IP₁ levels | - | - | Mouse Frontal Cortex | [1] |
Note: Specific EC₅₀ and Eₘₐₓ values were not available in the provided search results.
Effects on Neurotransmitter Systems
Beyond its direct receptor agonism, this compound influences several neurotransmitter systems, contributing to its complex pharmacological profile.
-
Serotonin: this compound is a potent serotonin reuptake inhibitor, which can increase synaptic serotonin levels.[1][2] However, its psychedelic-like effects, such as the head-twitch response (HTR), appear to be independent of this action and are not affected by serotonin depletion.[1][9]
-
Dopamine: Some evidence suggests that this compound may possess dopamine agonist properties, as it can induce stereotyped behaviors in rodents that are blockable by dopamine antagonists.[5][6] It has also been shown to reduce dopamine depletion after synthesis inhibition, suggesting a depression of dopaminergic activity.[10]
-
Norepinephrine: this compound can act as an antagonist at presynaptic α-adrenoceptors, leading to an increase in norepinephrine release.[4] It also diminishes the potassium-induced release of norepinephrine from the medial basal hypothalamus in vitro.[10]
-
Epinephrine: Administration of this compound leads to a dose-dependent decrease in epinephrine concentrations in the rat hypothalamus.[11]
-
Acetylcholine: this compound has been observed to increase acetylcholine levels in the striatum of rats, an effect that appears to be dependent on an intact serotonergic system.[12]
In Vivo Pharmacology and Behavioral Effects
The pharmacodynamic actions of this compound translate into distinct behavioral effects in animal models, most notably the head-twitch response (HTR) in rodents, which is considered a reliable predictor of psychedelic potential in humans.
-
Head-Twitch Response (HTR): this compound induces a robust and lasting HTR in mice.[1] This effect is mediated by the 5-HT2A receptor, as it is blocked by the 5-HT2A antagonist M100907 and is absent in 5-HT2A receptor knockout mice.[1][9] The HTR is not affected by 5-HT3 receptor antagonists like ondansetron.[1]
-
Psychedelic-like Effects: At higher doses, this compound can produce psychedelic effects in humans, although these are often accompanied by significant gastrointestinal side effects.[2] In animal studies, it produces behavioral changes consistent with psychedelic action.[2]
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common side effects of this compound in humans.[2] These effects are largely attributed to its potent agonist activity at the 5-HT3 receptor.[1][2]
-
Locomotor Activity: Intrathecal administration of this compound can elicit locomotor-like air-stepping behavior in neonatal rats, suggesting a direct action on spinal cord serotonin receptors.[13][14]
-
Hormone Release: this compound has been shown to decrease luteinizing hormone (LH) and increase prolactin (PRL) and corticosterone levels in rats.[10][15]
-
Cardiovascular Effects: Activation of 5-HT2 receptors by this compound can lead to an increase in arterial pressure and renin secretion.[16]
Experimental Protocols
Receptor Binding Assay: [³H]ketanserin Displacement
This assay is used to determine the binding affinity of a compound for the 5-HT2A receptor.
Methodology:
-
Tissue Preparation: Frontal cortices from mice are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.[1]
-
Incubation: The membrane preparation is incubated with a fixed concentration of [³H]ketanserin and a range of concentrations of the competing ligand (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT2A antagonist.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]ketanserin). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo IP₁ Accumulation Assay
This assay measures the functional consequence of 5-HT2A receptor activation by quantifying a downstream second messenger.
Methodology:
-
Animal Treatment: Mice are pre-treated with LiCl to inhibit the degradation of IP₁. Subsequently, they are administered either vehicle or this compound. A separate group may be pre-treated with a 5-HT2A antagonist (e.g., M100907) before this compound administration to confirm receptor specificity.[1]
-
Tissue Harvesting: At a specified time point after drug administration, the mice are euthanized, and the frontal cortex and cerebellum (as a negative control region with low 5-HT2A receptor density) are dissected.[1]
-
IP₁ Measurement: The tissue samples are processed, and the levels of IP₁ are quantified using a commercially available assay kit (e.g., an HTRF-based assay).[1]
-
Data Analysis: The IP₁ levels in the frontal cortex are compared between the different treatment groups. A significant increase in IP₁ in the this compound-treated group compared to the vehicle group, which is blocked by a 5-HT2A antagonist, indicates Gq/11-coupled receptor activation.[1]
Conclusion
This compound's pharmacodynamic profile is characterized by its potent, albeit non-selective, agonism at multiple serotonin receptors, with the 5-HT2A receptor playing a central role in its psychedelic-like effects. Its additional interactions with the serotonin transporter and other neurotransmitter systems, including dopamine and norepinephrine, contribute to its complex and multifaceted pharmacological actions. The detailed understanding of its receptor affinities, signaling pathways, and in vivo effects makes this compound an indispensable tool in neuroscience research, aiding in the exploration of serotonergic modulation of behavior and physiology. The methodologies outlined here provide a framework for the continued investigation of this compound and other novel psychoactive compounds.
References
- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic properties of this compound at presynaptic serotonin receptors and alpha-adrenoceptors in rat brain cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible dopamine agonist properties of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exacerbation of a hyperkinetic syndrome: involvement of brain dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the serotonin agonist, this compound, on luteinizing hormone and prolactin release: evidence for serotonin-catecholamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decreased hypothalamic epinephrine concentration by this compound and other serotonin agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound, a serotonin-like drug, on striatal cholinergic interneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute Intrathecal Administration of this compound Elicits Air-Stepping Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute intrathecal administration of this compound elicits air-steppin...: Ingenta Connect [ingentaconnect.com]
- 15. The effect of this compound, a serotonin receptor agonist, on serum corticosterone concentration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of serotonin2 (5-HT2) receptors by this compound increases arterial pressure and renin secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Quipazine: A Comprehensive Technical Guide for Serotonergic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quipazine, a compound belonging to the arylpiperazine class, has long been a valuable tool in the field of serotonergic research.[1] Initially investigated as an antidepressant, its complex pharmacological profile, characterized by interactions with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT), has solidified its role as a versatile research chemical.[1][2] This technical guide provides an in-depth overview of this compound's pharmacology, its application in key experimental models, and detailed methodologies for its use, aimed at facilitating its effective utilization in neuroscience and drug discovery.
Core Pharmacological Profile
This compound exhibits a broad spectrum of activity across the serotonergic system, acting as a non-selective agonist at several 5-HT receptors and as a serotonin reuptake inhibitor.[1][2] Its multifaceted nature allows for the investigation of various serotonergic pathways and their physiological and behavioral correlates.
Receptor Binding Affinity
This compound's affinity for various serotonin receptor subtypes has been characterized in numerous radioligand binding studies. The following table summarizes key quantitative data, presenting binding affinities as pKi and Ki values where available.
| Receptor Subtype | Ligand | Tissue/System | pKi | Ki (nM) | Reference |
| 5-HT2A | [3H]ketanserin | Human HEK293 cells | 4.7 ± 0.14 | ~20,000 | [2] |
| 5-HT1A | [3H]8-OH-DPAT | Not Specified | 5.8 | 1584.89 | [3] |
| 5-HT3 | [3H]this compound | Rat Cortex | 9 | 1 | [4] |
Note: Ki values are approximate conversions from pKi where necessary and should be interpreted with caution. The original literature should be consulted for precise values and experimental conditions.
Functional Activity
This compound primarily functions as an agonist at 5-HT2A and 5-HT3 receptors. Its agonist activity at the 5-HT2A receptor is of particular interest as it underlies many of its behavioral effects, including the induction of the head-twitch response (HTR) in rodents, a model often used to screen for potential hallucinogenic properties.[2][5][6] Activation of the 5-HT3 receptor, a ligand-gated ion channel, is associated with gastrointestinal side effects such as nausea and vomiting.[7][8]
Signaling Pathways
This compound's interaction with different 5-HT receptor subtypes triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit.[9][10] Upon agonist binding, such as with this compound, this initiates a cascade of intracellular events.
5-HT3 Receptor Signaling
In contrast to the 5-HT2A receptor, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[11] Agonist binding directly opens a non-selective cation channel, leading to rapid depolarization of the neuron.
Key Experimental Protocols
This compound is frequently employed in a variety of in vivo and in vitro assays to probe the function of the serotonergic system.
Head-Twitch Response (HTR) in Mice
The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists.[5][6]
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound.
Methodology:
-
Animals: Male C57BL/6J mice are commonly used.[12]
-
Housing: Animals are group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. Doses can range from 1 to 10 mg/kg.[2]
-
Observation: Immediately after injection, individual mice are placed in a clear observation chamber. The number of head twitches is manually counted for a defined period, often 30-60 minutes.[13][14] Automated detection systems using a head-mounted magnet and a magnetometer can also be employed for higher throughput and more objective quantification.[12]
-
Data Analysis: The total number of head twitches within the observation period is recorded for each animal. Data are typically analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare different treatment groups.
References
- 1. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 2. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. This compound-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. The interactions of the 5-HT3 receptor with this compound-like arylpiperazine ligands: the journey track at the end of the first decade of the third millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Serotonergic Agent Quipazine: A Historical and Technical Overview of its Exploration in Antidepressant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quipazine, a piperazine derivative, emerged in the landscape of psychopharmacology as a compound with significant serotonergic activity. Initially investigated for its potential as an antidepressant, its complex pharmacological profile and the concurrent evolution of antidepressant drug discovery have shaped its trajectory primarily as a research tool. This technical guide provides an in-depth exploration of the historical development of this compound in the context of antidepressant research, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.
Core Pharmacological Profile
This compound's primary mechanism of action revolves around its interaction with the serotonin (5-HT) system. It is characterized as a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor. Its affinity for various serotonin receptor subtypes and the serotonin transporter (SERT) has been a central focus of investigation.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data regarding this compound's binding affinities and functional activities at key molecular targets.
Table 1: this compound Receptor and Transporter Binding Affinities
| Target | Radioligand | Tissue/System | Species | pKi | Ki (nM) | Reference |
| 5-HT2A Receptor | [3H]ketanserin | HEK293 cells (human receptor) | Human | 4.7 ± 0.14 | ~20,000 | [1] |
| 5-HT2A Receptor | [3H]ketanserin | Mouse frontal cortex | Mouse | 5.601 ± 0.16 | ~2,506 | [1] |
| 5-HT2A Receptor | [3H]ketanserin | Human post-mortem prefrontal cortex | Human | 5.290 ± 0.16 | ~5,128 | [1] |
| 5-HT1A Receptor | [3H]8-OH-DPAT | N/A | N/A | 5.8 | 1584.89 | [2] |
| 5-HT1B Receptor | [125I]ICYP | Rat cortical membranes | Rat | 6.49 | 320 | |
| 5-HT1 Receptor | N/A | Rat cortical membrane | Rat | N/A | High Affinity | |
| 5-HT2 Receptor | N/A | Rat cortical membrane | Rat | N/A | High Affinity | |
| 5-HT3 Receptor | [3H]this compound | N/A | N/A | N/A | ~1 | |
| Serotonin Transporter (SERT) | [3H]citalopram | Rat cortical membranes | Rat | N/A | 30 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.
Table 2: this compound In Vitro Functional Activity
| Assay | Target System | Effect | Parameter | Value (nM) | Reference |
| Inositol Monophosphate (IP1) Accumulation | 5-HT2A Receptor | Agonist | EC50 | N/A | [1] |
| [14C]guanidinium uptake | 5-HT3 Receptor | Agonist | EC50 | Similar to this compound | [3] |
| Inhibition of K+-induced [3H]5HT release | Serotonin Autoreceptor | Antagonist | IC50 | 670 |
Signaling Pathways and Mechanism of Action
This compound's effects are primarily mediated through the activation of G-protein coupled receptors (GPCRs) and inhibition of the serotonin transporter. The 5-HT2A receptor, a Gq/11-coupled receptor, is a key target.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC), which then leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key event in many cellular responses.
Caption: this compound-induced 5-HT2A receptor signaling cascade.
Serotonin Transporter (SERT) Inhibition
This compound also functions as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT). This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Mechanism of this compound's action on the serotonin transporter.
Preclinical Evaluation in Animal Models
This compound has been evaluated in various animal models to characterize its behavioral effects. Much of this research has focused on its psychedelic-like properties, such as the induction of the head-twitch response (HTR) in rodents.
Table 3: this compound Effects in Animal Models
| Model | Species | Doses Tested | Key Findings | Reference |
| Head-Twitch Response (HTR) | Mouse | 5 mg/kg | Induced a lasting HTR, blocked by 5-HT2A antagonist M100907. | [1] |
| Drug Discrimination | Rat | N/A | Produced stimulus generalization in rats trained with LSD and DOM. | [1] |
| Firing Rate of Dorsal Raphe Neurons | Rat | ED50 = 0.82 mg/kg (i.v.) | Depressed firing rate of 5-HT-containing neurons. | [4] |
While originally pursued for antidepressant effects, specific quantitative data from canonical antidepressant models like the Forced Swim Test (FST), Tail Suspension Test (TST), and Chronic Unpredictable Stress (CUS) model are not extensively reported in the available literature. The focus of published research has predominantly been on its 5-HT2A agonist-related psychedelic-like effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used in the study of this compound.
[3H]ketanserin Binding Assay
This assay is used to determine the binding affinity of a compound for the 5-HT2A receptor.
Caption: Workflow for the [3H]ketanserin binding assay.
Protocol Details:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT2A receptor in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]ketanserin and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the agonist activity of a compound at Gq-coupled receptors like the 5-HT2A receptor.
Caption: Workflow for the IP1 accumulation assay.
Protocol Details:
-
Cell Culture: Plate cells expressing the 5-HT2A receptor in a multi-well plate and allow them to adhere and grow.
-
Stimulation: Replace the culture medium with a stimulation buffer containing Lithium Chloride (LiCl), which inhibits the degradation of IP1. Add varying concentrations of the test compound (this compound) and incubate.
-
Lysis: Lyse the cells to release the accumulated intracellular IP1.
-
Detection: Quantify the IP1 levels using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF). This involves a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.
-
Data Analysis: Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Conclusion and Future Directions
The historical investigation of this compound reveals a compound with a rich serotonergic pharmacology that has contributed to our understanding of the 5-HT system. While its development as a clinical antidepressant was halted, primarily due to gastrointestinal side effects likely mediated by its 5-HT3 receptor agonism, it remains a valuable tool in neuroscience research. Its potent activity at the 5-HT2A receptor has made it a reference compound in studies of psychedelic drug mechanisms. Future research could explore the potential of this compound analogs with a more selective binding profile, potentially separating the desired antidepressant-like effects from the undesirable side effects, to revisit its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a comprehensive resource for researchers in the field of drug discovery and neuropharmacology.
References
- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
Quipazine's Role in Modeling Psychedelic Drug Effects: A Technical Guide
Affiliation: Google Research
Abstract
Quipazine, a non-classical N-substituted piperazine, serves as a critical pharmacological tool in the study of psychedelic drug action. Despite being structurally distinct from traditional tryptamine or phenethylamine psychedelics, this compound exhibits a functional profile that closely mimics these compounds, primarily through its agonist activity at the serotonin 2A receptor (5-HT2AR). This guide provides an in-depth technical overview of this compound's mechanism of action, its application in key preclinical models predictive of psychedelic effects, and the detailed experimental protocols necessary for its use. We present its receptor binding and behavioral data in structured tables and illustrate its associated signaling pathways and experimental workflows using standardized diagrams to facilitate comprehension and replication by researchers in neuroscience and drug development.
Introduction
Classic psychedelic compounds, such as LSD and psilocybin, are defined by their core tryptamine or phenethylamine structures. However, the activation of the serotonin 2A receptor (5-HT2AR), the principal mechanism for psychedelic effects, can be achieved by compounds lacking these scaffolds. This compound is a prominent example of such a compound.[1] Initially developed as an antidepressant, its utility in research now stems from its reliable induction of psychedelic-like effects in animal models.[1][2] These effects, including the head-twitch response (HTR) and stimulus generalization in drug discrimination studies, are robustly mediated by the 5-HT2AR.[1][3][4] This makes this compound an invaluable tool for interrogating the 5-HT2AR system and for screening novel compounds with potential psychedelic activity. However, its action at other receptors, notably the 5-HT3 receptor which mediates emesis, presents both challenges and unique research opportunities.[3][5][6] This document serves as a comprehensive technical resource for scientists utilizing this compound in the context of psychedelic research.
Pharmacological Profile
This compound's primary mechanism for inducing psychedelic-like effects is its agonist activity at the 5-HT2A receptor. However, it is a non-selective serotonergic agent, also exhibiting significant affinity for 5-HT3, 5-HT2C, and other serotonin receptor subtypes, as well as the serotonin transporter (SERT).[1][2][3]
Receptor Binding Affinities
The binding affinity of this compound and its analogs to the human 5-HT2A receptor has been characterized through radioligand binding assays. This data is crucial for understanding its potency and selectivity.
Table 1: 5-HT2A Receptor Binding Affinities of this compound and Related Compounds
| Compound | pKi (human 5-HT2AR) | Assay Method |
|---|---|---|
| This compound | 4.7 ± 0.14 | [3H]ketanserin displacement in HEK293 cells |
| 1-NP | 7.00 ± 0.11 | [3H]ketanserin displacement in HEK293 cells |
| 2-NP | 6.14 ± 0.11 | [3H]ketanserin displacement in HEK293 cells |
| Isothis compound | 5.42 ± 0.16 | [3H]ketanserin displacement in HEK293 cells |
Data sourced from de la Fuente Revenga et al. (2021).[1]
Functional Activity
This compound functions as a 5-HT2AR agonist, activating the canonical Gq/11 signaling pathway. This has been confirmed through in vitro and in vivo measures of downstream effectors, such as intracellular calcium mobilization and inositol monophosphate (IP1) accumulation.[1][7][8]
Signaling Pathways
Activation of the 5-HT2A receptor by this compound initiates a well-characterized intracellular signaling cascade. This pathway is considered central to the mechanism of action of all classic psychedelics.
Caption: this compound-induced 5-HT2AR Gq/11 signaling cascade.
This activation leads to the expression of immediate early genes (IEGs) like c-fos and egr-2 in the cortex, a molecular signature consistent with that of classic psychedelics.[1]
Preclinical Models & Experimental Protocols
This compound's utility is best demonstrated in its application to validated animal models that predict psychedelic effects in humans. The two most prominent are the head-twitch response (HTR) and drug discrimination paradigms.
Head-Twitch Response (HTR)
The HTR is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT2AR activation and is considered a reliable predictor of hallucinogenic potential in humans.[9] this compound dose-dependently induces the HTR, and this effect is blocked by 5-HT2AR antagonists and absent in 5-HT2AR knockout mice.[1][8]
Table 2: In Vivo Behavioral Effects of this compound in Mice
| Model | Parameter | Value | Species/Strain |
|---|---|---|---|
| Head-Twitch Response (HTR) | ED50 | ~2.5 mg/kg | C57BL/6J Mice |
Data represents an approximate value derived from published dose-response curves in de la Fuente Revenga et al. (2021).[1]
-
Subjects: Male C57BL/6J mice (8-12 weeks old) are commonly used. Animals should be housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Habituation: On the day of the experiment, transport mice to the testing room at least 60 minutes before drug administration to allow for acclimation.
-
Drug Administration: Prepare this compound in a vehicle of 0.9% saline. Administer the desired dose (e.g., 0.5 - 5.0 mg/kg) via intraperitoneal (IP) injection. A vehicle-only group serves as the negative control.
-
Observation: Immediately after injection, place each mouse into an individual, clean, standard polycarbonate cage. HTR counts are typically recorded for a period of 30 to 60 minutes.[1] Observation can be done by a trained experimenter blind to the treatment conditions or via video recording for later analysis.
-
Quantification: An HTR is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not part of normal grooming or exploratory behavior. The total number of head-twitches during the observation period is recorded for each animal.
-
Data Analysis: Compare HTR counts between different dose groups and the vehicle control using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests.
Caption: Standard experimental workflow for the HTR assay.
Drug Discrimination
Drug discrimination is a behavioral paradigm where animals are trained to recognize the interoceptive effects of a specific drug. In these studies, rodents trained to discriminate classic psychedelics like LSD or 2,5-dimethoxy-4-methylamphetamine (DOM) from vehicle will generalize to this compound, meaning they report experiencing a similar subjective state.[1][4] This demonstrates that this compound produces stimulus effects comparable to classic hallucinogens.
-
Subjects: Adult male Sprague-Dawley rats are typically used. They are often food-restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the operant task.
-
Apparatus: Standard two-lever operant conditioning chambers are used. Levers are associated with food pellet reinforcement.
-
Training Phase:
-
Animals are trained to press one lever (the "drug lever") for a food reward after being administered a training dose of a classic psychedelic (e.g., DOM, 0.6 mg/kg, IP).
-
On alternate days, they are trained to press the other lever (the "vehicle lever") for a reward after being administered saline.
-
Training sessions typically last 15-30 minutes and continue for several weeks until animals reliably (>80% accuracy) select the correct lever before receiving the first reward.
-
-
Testing Phase:
-
Once the discrimination is learned, substitution tests are performed.
-
Animals are administered a novel compound, such as various doses of this compound, and placed in the chamber. The percentage of responses on the drug-associated lever is recorded.
-
Full substitution (generalization) is defined as >80% of responses on the drug lever, indicating the test drug produces a similar subjective effect to the training drug.
-
-
Data Analysis: Dose-response curves are generated for this compound, plotting the percentage of drug-lever responses against the administered dose.
Challenges and Off-Target Considerations
A significant limitation in translating this compound research to humans is its potent agonist activity at the 5-HT3 receptor.[3][10] This action is responsible for inducing severe nausea and gastrointestinal distress, which has limited its clinical evaluation.[1][5] Anecdotal reports and scientific proposals suggest that co-administration with a 5-HT3 antagonist like ondansetron could mitigate these side effects, potentially unmasking its psychedelic properties in humans.[1][6] Preclinical studies confirm that 5-HT3 antagonism does not block this compound-induced HTR, indicating that the psychedelic-like and emetic effects are mediated by separate receptors (5-HT2AR and 5-HT3R, respectively).[1][8]
Caption: Divergent functional outcomes of this compound's receptor activity.
Conclusion
This compound stands as a well-validated and indispensable research tool for modeling the effects of psychedelic drugs. Its ability to activate 5-HT2A receptors and elicit predictable, quantifiable behaviors in animal models, despite its atypical structure, provides a robust platform for investigating the neurobiology of psychedelics. By understanding its pharmacology and applying the detailed protocols outlined in this guide, researchers can effectively leverage this compound to explore 5-HT2AR signaling and screen for novel therapeutic agents derived from non-classical scaffolds. Future research, potentially involving 5-HT3 receptor blockade, may further clarify its full pharmacological profile and potential.
References
- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. connectsci.au [connectsci.au]
- 5. connectsci.au [connectsci.au]
- 6. psychedelicreview.com [psychedelicreview.com]
- 7. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Quipazine on Rodent Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quipazine, a non-selective serotonin (5-HT) receptor agonist, has been a valuable pharmacological tool for investigating the role of the serotonergic system in regulating various behaviors in rodents. This technical guide provides an in-depth overview of the in vivo effects of this compound, with a focus on its impact on locomotor activity, psychedelic-like behaviors, and performance in models of anxiety and depression. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate the design and interpretation of future research in this area.
Introduction
This compound (2-(1-piperazinyl)quinoline) is a psychoactive compound that acts primarily as an agonist at multiple serotonin receptors, with notable activity at the 5-HT2A and 5-HT3 subtypes.[1][2] Its ability to modulate serotonergic neurotransmission has made it a subject of interest in preclinical studies aiming to understand the neurobiological basis of various behaviors and psychiatric disorders. This guide synthesizes the existing literature on the in vivo effects of this compound in rodents, providing a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Core Mechanism of Action: Serotonergic Modulation
This compound's behavioral effects are predominantly mediated through its interaction with the serotonin system. It acts as a direct agonist at postsynaptic 5-HT receptors and has also been shown to inhibit serotonin reuptake.[1][3] The psychedelic-like effects, such as the head-twitch response (HTR) in rodents, are primarily attributed to its agonist activity at the 5-HT2A receptor.[4][5] This activation initiates a Gq/11 signaling cascade, leading to the production of inositol monophosphate (IP1).[4][6] Furthermore, this compound's effects on locomotion and anxiety-like behaviors are linked to its broader spectrum of activity at various 5-HT receptors, including 5-HT2C and 5-HT3.[1] There is also evidence suggesting that this compound can influence the dopamine system, which may contribute to some of its behavioral outputs like stereotypy.[7]
Signaling Pathway of this compound at the 5-HT2A Receptor
Caption: this compound's agonism at the 5-HT2A receptor activates the Gq/11 pathway.
Quantitative Data on Behavioral Effects
The following tables summarize the quantitative effects of this compound across various behavioral paradigms in rodents.
Table 1: Effects on Locomotor Activity and Stereotypy
| Species | Dose Range (mg/kg) | Administration | Behavioral Test | Key Findings | Reference(s) |
| Rat (neonate) | 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | Behavioral time-sampling | Dose-dependent increases in forward locomotion, wall climbing, forelimb paddling, and hindlimb treading. | [8] |
| Rat (neonate) | 3.0, 10.0 | Intraperitoneal (i.p.) | Open field | Significant increase in pivoting and crawling. | [9] |
| Rat (adult) | 0.1, 0.3, 0.5 | Subcutaneous (s.c.) | Locomotor activity chambers | No significant differential response to this compound was found at any dose level. | [10] |
| Rat (adult) | 1.0, 5.0, 10.0 | Not specified | Multiple fixed-ratio/fixed-interval schedule | Dose-dependent decrease in response rates under the fixed-ratio component; biphasic effect on fixed-interval responding. | [11] |
| Rat (adult) | Not specified | Not specified | Stereotypy observation | Produced stereotyped behavior, which was inhibited by haloperidol (a dopamine antagonist) but not methysergide (a serotonin antagonist). | [7] |
Table 2: Psychedelic-like Effects (Head-Twitch Response)
| Species | Dose Range (mg/kg) | Administration | Key Findings | Reference(s) |
| Mouse | 0.5 - 5.0 | Not specified | Produced a robust and long-lasting increase in HTR counts, peaking in the first 30 minutes. | [4] |
| Mouse | 5.0 | Not specified | HTR induced by this compound was blocked by the 5-HT2A antagonist M100907 and absent in 5-HT2A knockout mice. | [4][5] |
| Mouse | 5.0 | Not specified | The effect of this compound on HTR was independent of 5-HT3 receptor activation. | [4] |
Table 3: Effects in Anxiety and Depression Models
| Species | Dose Range (mg/kg) | Administration | Behavioral Test | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Rat | 1.0, 5.0 | Intraperitoneal (i.p.) | Extinction of operant responding | 5.0 mg/kg significantly reduced responding on the first day of extinction in drug-naive animals. |[12] | | Mouse | Not specified | Not specified | Not specified | this compound's structural analogs have been investigated for antidepressant-like activity in models like the forced swim test and 5-HTP induced head twitches. |[13] |
Detailed Experimental Protocols
Head-Twitch Response (HTR) in Mice
This protocol is adapted from studies investigating the psychedelic-like effects of this compound.[4][5]
-
Animals: Adult male C57BL/6J mice are commonly used.
-
Housing: Animals should be housed in groups with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation: this compound maleate is dissolved in 0.9% saline.
-
Administration: this compound is administered via intraperitoneal (i.p.) injection.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.
-
Place individual mice in a clear observation chamber.
-
Administer this compound or vehicle.
-
Immediately begin recording the number of head twitches (rapid, involuntary side-to-side head movements) for a predetermined period (e.g., 30-90 minutes).
-
For antagonist studies, a 5-HT2A antagonist like M100907 can be administered prior to this compound.
-
-
Data Analysis: The total number of head twitches within specific time bins is counted and compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Locomotor Activity in an Open Field
This protocol assesses the impact of this compound on general motor activity.[9]
-
Animals: Neonatal or adult rats or mice can be used.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated photobeam tracking systems.
-
Drug Preparation and Administration: As described for the HTR protocol.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, time spent in different zones, rearing frequency) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Parameters of locomotor activity are analyzed and compared across different dose groups.
Workflow for a Typical In Vivo Behavioral Experiment with this compound
Caption: A generalized workflow for rodent behavioral studies involving this compound.
Discussion and Future Directions
The data presented in this guide highlight the complex behavioral profile of this compound in rodents. Its primary action as a 5-HT2A receptor agonist makes it a useful tool for studying psychedelic-like effects and the underlying neural circuits. The effects on locomotor activity appear to be dose and species-dependent, warranting careful consideration in experimental design.
While some studies have explored its potential relevance to anxiety and depression, this remains an area for further investigation. Future research could focus on utilizing more sophisticated behavioral paradigms to dissect the specific contributions of different serotonin receptor subtypes to this compound's effects. Additionally, combining behavioral assessments with in vivo neurochemical and electrophysiological recordings will provide a more complete understanding of how this compound alters brain function to produce its diverse behavioral outcomes.
Conclusion
This technical guide provides a consolidated resource on the in vivo effects of this compound on rodent behavior. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts, it aims to support the scientific community in advancing our understanding of the serotonergic system and its role in behavior and psychopathology. The continued use of this compound in well-designed preclinical studies will undoubtedly contribute to the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 4. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]
- 7. Possible dopamine agonist properties of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced behavior in neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonergic Activation of Locomotor Behavior and Posture in One-day Old Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on behavior under a multiple schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of this compound and fluoxetine on extinction of a previously-reinforced operant response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT3 receptor antagonist: An investigation in behaviour-based rodent models of depression - PMC [pmc.ncbi.nlm.nih.gov]
Quipazine's Affinity for Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of quipazine for various serotonin (5-HT) receptor subtypes. The information is compiled from publicly available scientific literature and databases. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development, offering a detailed look at this compound's molecular interactions with the serotonergic system.
Introduction
This compound, a member of the piperazine class of compounds, is a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[1] Its broad pharmacological profile has made it a subject of interest in neuroscience research for decades. Understanding its binding affinities at different 5-HT receptor subtypes is crucial for elucidating its mechanism of action and for the development of more selective serotonergic agents. This guide summarizes the available quantitative binding data, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways involved.
Data Presentation: this compound Binding Affinity
The following table summarizes the known binding affinities (Ki) of this compound for various human and rat serotonin receptor subtypes. The data is presented to facilitate easy comparison across different receptor families. It is important to note that binding affinities can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition.
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference(s) |
| 5-HT1A | Human | Hippocampal membranes | [³H]-8-OH-DPAT | 3300 | 5.48 | [2] |
| 5-HT1B | Rat | Striatum | [³H]5-HT | 310 - 320 | 6.51 - 6.49 | |
| 5-HT1 (non-selective) | Rat | Cortical membranes | Not Specified | 5 (as 1-NP) | - | [1] |
| 5-HT2A | Human | HEK293 cells | [³H]ketanserin | ~20,000 | 4.7 | [3] |
| Human | Post-mortem prefrontal cortex | [³H]ketanserin | 5128 | 5.29 | [3] | |
| Mouse | Frontal cortex | [³H]ketanserin | 2506 | 5.60 | [3] | |
| 5-HT2B | Human | Not Specified | Not Specified | Moderate Affinity | - | [4] |
| 5-HT2C | Human | Not Specified | Not Specified | Moderate Affinity | - | [4] |
| 5-HT2 (non-selective) | Rat | Cortical membranes | Not Specified | 18 (as 1-NP) | - | [1] |
| 5-HT3 | Rat | Cortex | [³H]this compound | >10000 (Mesulergine displacement) | <5 | [5] |
| 5-HT1D | - | - | - | Data not available | - | - |
| 5-HT6 | - | - | - | Data not available | - | - |
| 5-HT7 | - | - | - | Data not available | - | - |
Note: The binding affinity for 5-HT1 and 5-HT2 receptors is presented for 1-naphthylpiperazine (1-NP), a structurally related compound, as a reference point from the same study that characterized this compound's general 5-HT1/2 binding.[1] For 5-HT2B and 5-HT2C receptors, the available literature describes a "moderate affinity" for this compound without providing specific Ki values.[4] Extensive searches did not yield specific Ki or IC50 values for this compound at the 5-HT1D, 5-HT6, and 5-HT7 receptor subtypes.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from radioligand binding assays. These assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand (in this case, this compound) and a receptor.
General Radioligand Binding Assay Protocol (Competitive Inhibition)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex, hippocampus) or cells expressing the target receptor (e.g., HEK293 cells) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A) that specifically binds to the target receptor.
-
A range of concentrations of the unlabeled test compound (this compound).
-
The prepared cell membranes.
-
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The filter mats are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is then counted using a scintillation counter.
5. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Specific Radioligand Binding Assay Example: [³H]ketanserin for 5-HT2A Receptors
-
Radioligand: [³H]ketanserin
-
Target: 5-HT2A receptor
-
Membrane Source: HEK293 cells stably expressing the human 5-HT2A receptor, or rat cortical membranes.[3]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Incubation: Room temperature for a specified time (e.g., 60 minutes).
-
Non-specific Binding Determination: In the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., mianserin or unlabeled ketanserin).
Signaling Pathways
This compound, as a serotonin receptor agonist, initiates intracellular signaling cascades upon binding to its target receptors. The specific pathway activated depends on the G-protein to which the receptor subtype is coupled.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq/G11-coupled G-protein coupled receptor (GPCR). Its activation by an agonist like this compound leads to the following canonical signaling cascade:
Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.
5-HT3 Receptor Signaling Pathway
Unlike most other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel, not a GPCR. Its activation by an agonist such as this compound leads to direct ion influx and rapid neuronal depolarization.
Caption: 5-HT3 receptor ligand-gated ion channel signaling.
Conclusion
This compound exhibits a complex pharmacological profile with varying affinities for a range of serotonin receptor subtypes. Its notable activity at 5-HT2A and 5-HT3 receptors contributes to its diverse physiological and behavioral effects. This guide provides a consolidated resource of its binding characteristics and the fundamental signaling mechanisms it triggers. Further research is warranted to fully elucidate the binding profile of this compound, particularly at the 5-HT1D, 5-HT6, and 5-HT7 receptor subtypes, which would provide a more complete understanding of its serotonergic activity. The detailed protocols and pathway diagrams presented herein are intended to support such ongoing and future research endeavors in the field of serotonergic drug discovery.
References
- 1. 5-HT1 and 5-HT2 binding characteristics of some this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 2414 [pdspdb.unc.edu]
An In-depth Technical Guide to the Chemical Structure and Properties of Quipazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quipazine, a substituted piperazine and quinoline, is a nonselective serotonin (5-HT) receptor agonist that has been a subject of scientific research for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays are outlined, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are presented in structured tables for ease of reference and comparison.
Chemical Structure and Identification
This compound, with the IUPAC name 2-(piperazin-1-yl)quinoline, is a member of the arylpiperazine family.[1][2] Its structure features a quinoline ring system linked to a piperazine moiety at the 2-position.[1] This unique arrangement confers its characteristic serotonergic activity.
| Identifier | Value |
| IUPAC Name | 2-(piperazin-1-yl)quinoline[1] |
| CAS Number | 4774-24-7[3] |
| Molecular Formula | C₁₃H₁₅N₃[1] |
| Molecular Weight | 213.28 g/mol [1][4] |
| Canonical SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3C=C2[1] |
| InChI | InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2[1] |
| InChIKey | XRXDAJYKGWNHTQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Melting Point | 81-83 °C[3] |
| XLogP3 | 1.5[1] |
| Topological Polar Surface Area | 28.16 Ų[5] |
| Hydrogen Bond Donors | 1[5] |
| Hydrogen Bond Acceptors | 3[5] |
| Rotatable Bonds | 1[5] |
Pharmacological Properties
This compound is characterized as a non-selective serotonin receptor agonist, with notable activity at various 5-HT receptor subtypes.[1] Its pharmacological effects are complex, stemming from its interactions with multiple targets.
Receptor Binding Affinities (Ki)
The following table summarizes the binding affinities of this compound for various human serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) |
| 5-HT₁ₐ | Data not available |
| 5-HT₁ₑ | Data not available |
| 5-HT₂ₐ | 5.8 |
| 5-HT₂C | 1.3 |
| 5-HT₃ | Data not available |
| 5-HT₆ | 8.9 |
| 5-HT₇ | 28 |
Data sourced from publicly available databases and may vary between studies.
Functional Activity (EC₅₀/IC₅₀)
This compound exhibits agonist activity at several 5-HT receptors, initiating downstream signaling cascades.
| Receptor | Functional Assay | Potency (EC₅₀/IC₅₀ in nM) |
| 5-HT₂ₐ | Calcium Mobilization | 2.9 |
| 5-HT₂C | IP₁ Accumulation | 1.1 |
Data sourced from publicly available databases and may vary between studies.
Signaling Pathways
The interaction of this compound with 5-HT₂ₐ and 5-HT₂C receptors, which are Gq/11-coupled, leads to the activation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: this compound-induced 5-HT2A/2C receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Ki) of this compound for a target receptor, for example, the 5-HT₂ₐ receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor are prepared from cultured cells.
-
Reaction Mixture: In a 96-well plate, add the following in order: assay buffer, a serial dilution of this compound or vehicle, the radioligand (e.g., [³H]ketanserin), and the cell membrane preparation.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol describes a method to measure the functional agonist activity of this compound at Gq-coupled receptors like 5-HT₂ₐ by detecting changes in intracellular calcium levels.
Methodology:
-
Cell Culture and Dye Loading: Cells stably expressing the 5-HT₂ₐ receptor are plated in a 96-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A serial dilution of this compound is added to the wells.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument records the fluorescence intensity over time, before and after the addition of the compound.
-
Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured. The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the serotonin system. Its distinct chemical structure and broad-spectrum activity at 5-HT receptors have contributed to a better understanding of serotonergic neurotransmission. This guide provides a foundational understanding of its chemical and pharmacological properties, supported by detailed methodologies and visual representations of its mechanism of action, to aid researchers in their exploration of this multifaceted compound.
References
Quipazine and Other Arylpiperazine Compounds: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs.[1][2] This technical guide provides an in-depth comparison of Quipazine, a non-selective serotonin receptor agonist, with other prominent arylpiperazine compounds such as Trazodone, Buspirone, Aripiprazole, m-chlorophenylpiperazine (mCPP), and trifluoromethylphenylpiperazine (TFMPP). We will explore their comparative pharmacology, receptor binding affinities, functional activities, and the key signaling pathways they modulate. Detailed experimental protocols for foundational assays used in their characterization are also provided to support further research and development.
Introduction to Arylpiperazines
Arylpiperazines are a class of chemical compounds characterized by a piperazine ring linked to an aryl group.[1] This versatile scaffold allows for extensive chemical modification, leading to a wide array of pharmacological activities.[3] These compounds primarily target aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, as well as neurotransmitter transporters.[2] This broad target profile has led to their development as antidepressants, anxiolytics, antipsychotics, and research tools for probing the central nervous system.[3][4]
This compound , originally investigated as an antidepressant, is a non-selective serotonin receptor agonist with notable activity at 5-HT2A and 5-HT3 receptors.[5] It also functions as a serotonin reuptake inhibitor.[5] Its potent activation of the 5-HT2A receptor is responsible for producing psychedelic-like effects in animal models, such as the head-twitch response (HTR).[5][6] However, its clinical utility has been hampered by side effects like nausea and vomiting, which are attributed to its agonist activity at the 5-HT3 receptor.[5]
In contrast, other arylpiperazines have achieved significant clinical success by exhibiting more selective receptor interaction profiles:
-
Trazodone: An antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class, it acts as a potent 5-HT2A antagonist, an H1 and α1-adrenergic receptor antagonist, and a weak serotonin reuptake inhibitor.[7][8]
-
Buspirone: A non-benzodiazepine anxiolytic, it functions primarily as a high-affinity partial agonist at the 5-HT1A receptor and also has weak antagonist activity at dopamine D2 receptors.[9][10]
-
Aripiprazole: A third-generation antipsychotic, it displays a unique "dopamine-serotonin system stabilizer" profile, acting as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[5]
-
mCPP and TFMPP: Frequently used as research tools, these compounds are non-selective serotonin receptor agonists with significant activity across multiple 5-HT receptor subtypes.[11][12]
Comparative Pharmacology: Receptor Binding Affinities
The diverse pharmacological effects of arylpiperazine compounds are rooted in their distinct receptor binding profiles. The binding affinity, typically expressed as the inhibition constant (Ki), indicates how strongly a compound binds to a receptor. A lower Ki value signifies a higher binding affinity. The following tables summarize the Ki values (in nM) for this compound and other selected arylpiperazines at key central nervous system receptors.
Table 1: Binding Affinities (Ki, nM) at Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | 5-HT3 | SERT |
| This compound | 1585[13] | ND | 50-186[6] | ND | High Affinity | High Affinity |
| Trazodone | 224[14] | 3162[14] | 1.8 - 15[7][15] | 26[16] | ND | 138[15] |
| Buspirone | 25[9] | ND | Low Affinity[10] | Low Affinity[9] | ND | ND |
| Aripiprazole | 1.7[16] | ND | 3.4[16] | 15[16] | ND | >10,000[17] |
| mCPP | 360[18] | 100[19] | 32.1[12] | 3.4[12] | 1300[18] | 230[20] |
| TFMPP | 288[11] | 30[11] | 160[11] | 62[11] | 2373[11] | 121 (EC50)[11] |
| ND: Not Determined from available search results. High Affinity indicates qualitative descriptions from sources without specific Ki values.[5] |
Table 2: Binding Affinities (Ki, nM) at Dopamine (D) and Adrenergic (α) Receptors
| Compound | D1 | D2 | D3 | α1 | α2 |
| This compound | ND | ND | ND | ND | ND |
| Trazodone | >10,000[21] | 3548[21] | ND | 7[16] | 570[21] |
| Buspirone | ND | Weak Affinity[9] | Weak Affinity[9] | Very Weak Affinity[9] | Potent (via 1-PP met.)[9] |
| Aripiprazole | 280[16] | 0.34[16] | 0.8[16] | 57[16] | 25-103[17] |
| mCPP | >10,000[18] | >10,000[18] | ND | 2500[18] | 570[18] |
| TFMPP | ND | ND | ND | ND | ND |
| *ND: Not Determined from available search results. Weak/Potent Affinity indicates qualitative descriptions. |
Key Signaling Pathways
The functional outcomes of receptor binding are determined by the downstream intracellular signaling cascades. Most serotonin receptors, with the exception of the 5-HT3 receptor (a ligand-gated ion channel), are GPCRs that couple to different G proteins to initiate these pathways.
5-HT2A Receptor Signaling (Gq/11 Pathway)
This compound is a potent agonist at 5-HT2A receptors. This receptor subtype couples to the Gq/11 family of G proteins. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is central to the psychedelic effects of 5-HT2A agonists.
Caption: 5-HT2A receptor Gq/11 signaling pathway.
5-HT1A Receptor Signaling (Gi/o Pathway)
Buspirone is a partial agonist at 5-HT1A receptors. This receptor couples to inhibitory Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of Protein Kinase A (PKA) and other downstream effectors, typically resulting in a hyperpolarization and inhibition of neuronal firing.
Caption: 5-HT1A receptor Gi/o signaling pathway.
Experimental Protocols
The characterization of arylpiperazine compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[22] It measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known affinity from the receptor.
Objective: To determine the Ki of a test compound.
Materials:
-
Receptor Source: Membranes from cultured cells (e.g., HEK293) stably expressing the human receptor of interest, or homogenized brain tissue.[22]
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).[13][23]
-
Test Compound: Unlabeled arylpiperazine compound of interest.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to saturate all specific binding sites (e.g., 10 µM Methiothepin).[23]
-
Binding Buffer: Typically 50 mM Tris-HCl, with specific ion requirements (e.g., 10 mM MgCl2), pH 7.4.[4][23]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[23]
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[22]
-
Scintillation Counter and scintillation cocktail.
Protocol:
-
Membrane Preparation: Thaw frozen cell membranes or tissue homogenate on ice. Homogenize and dilute in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[22][23]
-
Assay Setup (96-well plate):
-
Total Binding: Add binding buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane suspension.[23]
-
Non-specific Binding (NSB): Add the non-specific binding control, radioligand, and membrane suspension.[23]
-
Competition Binding: Add serial dilutions of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), radioligand, and membrane suspension.[23]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.[22][23]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[22]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a scintillation counter.[23]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[21]
-
Caption: Workflow for a competitive radioligand binding assay.
Calcium Flux Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq/11-coupled receptors, such as 5-HT2A, by detecting changes in intracellular calcium concentration.[24]
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a compound.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[24]
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive Dye: A fluorescent dye like Fluo-4 AM or Calcium-6.[24]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[24]
-
Agonist/Antagonist: Serotonin (5-HT) as a reference agonist; Ketanserin as a reference antagonist.[24]
-
Instrumentation: Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FlexStation).[25]
Protocol:
-
Cell Plating: Seed cells into the microplates and allow them to adhere and grow overnight to form a confluent monolayer.[26]
-
Dye Loading: Remove the growth medium and add the dye loading solution (assay buffer containing the calcium-sensitive dye). Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[24][25]
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the test antagonist compound.
-
Add the diluted antagonist to the wells and incubate for a specified pre-incubation time.
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's injector, add a known concentration of an agonist (e.g., an EC80 concentration of 5-HT) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) over time (e.g., 100-200 seconds).[26]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
For antagonist testing, normalize the response relative to wells with agonist only (0% inhibition) and wells with no agonist (100% inhibition).
-
Plot the normalized response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]
-
Head-Twitch Response (HTR) Assay
The HTR in rodents is a widely used in vivo behavioral assay that serves as a reliable proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[27][28]
Objective: To assess the in vivo 5-HT2A agonist activity of a test compound.
Materials:
-
Animals: Male C57BL/6J mice are commonly used.[29]
-
Test Compound: The arylpiperazine to be tested (e.g., this compound).
-
Positive Control: A known 5-HT2A agonist/hallucinogen (e.g., DOI or psilocybin).[29]
-
Antagonist Control: A selective 5-HT2A antagonist (e.g., Ketanserin) can be used in pre-treatment studies to confirm the response is 5-HT2A-mediated.[5]
-
Observation Chamber: A clear plexiglass cylinder or cage for observing individual animals.
-
Detection System (Optional): A magnetometer system with a head-mounted or ear-tagged magnet can be used for automated detection and quantification.[30]
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room and observation chambers before drug administration.
-
Drug Administration: Administer the test compound, positive control, or vehicle via a specified route (e.g., intraperitoneal, IP).
-
Observation: After a set latency period (e.g., 10 minutes post-injection), begin observing the mice.[29]
-
Quantification:
-
Manual Counting: A trained observer counts the number of distinct, rapid, side-to-side head movements for a defined period (e.g., 10-30 minutes).[29]
-
Automated Counting: If using a magnetometer, the system records and quantifies events that match the characteristic frequency and amplitude of a head twitch.[30]
-
-
Data Analysis:
-
Compare the mean number of head twitches induced by the test compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-response curve by testing multiple doses of the compound.
-
Conclusion
The arylpiperazine scaffold is a cornerstone of neuropharmacology, giving rise to compounds with remarkably diverse mechanisms of action. This compound, with its broad-spectrum serotonin agonism, serves as a valuable research tool but is limited clinically by its side-effect profile, largely driven by 5-HT3 agonism. In contrast, compounds like Trazodone, Buspirone, and Aripiprazole achieve their therapeutic efficacy through more refined and selective interactions with specific receptor subtypes, such as 5-HT2A antagonism (Trazodone, Aripiprazole) or 5-HT1A partial agonism (Buspirone, Aripiprazole).
Understanding the comparative binding affinities, functional activities, and downstream signaling of these compounds is critical for drug development professionals. The data and protocols presented in this guide offer a comprehensive framework for characterizing novel arylpiperazine derivatives and for rationally designing next-generation therapeutics with improved efficacy and safety profiles for treating complex neuropsychiatric disorders.
References
- 1. Binding potency of 6-nitrothis compound analogues for the 5-hydroxytryptamine reuptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone: chemical profile of a new class of anxioselective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trazodone - Wikipedia [en.wikipedia.org]
- 8. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Buspirone - Wikipedia [en.wikipedia.org]
- 10. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 12. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 13. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. trazodone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. researchgate.net [researchgate.net]
- 16. psychiatrist.com [psychiatrist.com]
- 17. researchgate.net [researchgate.net]
- 18. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 26. abcam.co.jp [abcam.co.jp]
- 27. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Head-twitch response - Wikipedia [en.wikipedia.org]
- 29. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
Cellular and Molecular Effects of Quipazine Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quipazine, a non-selective serotonin (5-HT) receptor agonist and serotonin reuptake inhibitor, has been a valuable pharmacological tool for investigating the complexities of the serotonergic system.[1][2][3][4] This technical guide provides an in-depth overview of the cellular and molecular effects of this compound exposure, with a focus on its receptor binding profile, downstream signaling cascades, and resultant cellular responses. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Receptor Binding Profile and Quantitative Data
This compound exhibits a broad binding affinity across various serotonin receptor subtypes, with a notable interaction at 5-HT2A and 5-HT3 receptors.[1][2][4] It also interacts with the serotonin transporter (SERT).[5] The following table summarizes the quantitative binding and functional data for this compound at key molecular targets.
| Molecular Target | Parameter | Value | Species/System | Reference |
| 5-HT2A Receptor | pKi ([3H]ketanserin displacement) | 4.7 ± 0.14 | Human (HEK293 cells) | [5] |
| 5-HT3 Receptor | Ki | ~10-fold lower affinity than a high-affinity analog | Not specified | [2] |
| 5-HT Autoreceptor | IC50 (blockade of 5-HT effect) | 670 nM | Rat (hypothalamic synaptosomes) | [1] |
| Serotonin Transporter (SERT) | - | Potent binding | Not specified | [5] |
| 5-HT-containing neurons | ED50 (depression of firing rate) | 0.82 mg/kg (intravenous) | Rat (dorsal raphe) | [6] |
Molecular Mechanisms of Action and Signaling Pathways
This compound's primary mechanism of action involves the activation of serotonin receptors, leading to the initiation of downstream intracellular signaling cascades. The most well-characterized pathway is its agonism at the 5-HT2A receptor, which is a Gq/11 protein-coupled receptor (GPCR).
5-HT2A Receptor-Mediated Signaling
Activation of the 5-HT2A receptor by this compound initiates the Gq/11 signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately results in the modulation of various cellular processes, including gene expression.
Figure 1. this compound-induced 5-HT2A receptor signaling cascade.
Cellular Effects of this compound Exposure
The molecular interactions of this compound translate into a range of observable cellular effects, including modulation of gene expression, cell viability, and oxidative stress.
Immediate Early Gene Expression
This compound exposure has been shown to induce the expression of immediate early genes (IEGs) such as c-fos, egr-1, and egr-2 in the somatosensory cortex.[5] This effect is mediated through the 5-HT2A receptor and is consistent with the activity of classic psychedelic compounds.[5]
Cell Proliferation and Apoptosis
The effects of this compound on cell viability appear to be cell-type dependent. For instance, in human hepatocyte L-02 cells, this compound has been shown to promote proliferation without significantly affecting apoptosis.[6]
Oxidative Stress and Mitochondrial Function
Recent studies have suggested that this compound may influence cellular redox balance. One study indicated that this compound can inhibit mitochondrial complex I, which could have implications for cellular energy metabolism and the generation of reactive oxygen species (ROS).[7]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the cellular and molecular effects of this compound.
Radioligand Binding Assay ([3H]ketanserin Displacement)
This assay is used to determine the binding affinity of this compound for the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[3H]ketanserin (radioligand)
-
This compound (test compound)
-
Non-labeled ketanserin (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT2A receptor.
-
In a 96-well plate, add cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of non-labeled ketanserin to a set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
Figure 2. Workflow for a radioligand binding assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the functional consequence of Gq/11-coupled receptor activation.
Objective: To quantify the production of IP1 in response to this compound treatment.
Materials:
-
Cells expressing the 5-HT2A receptor (e.g., HEK293)
-
This compound
-
Assay buffer containing LiCl (to inhibit IP1 degradation)
-
IP1 detection kit (e.g., HTRF-based)
-
Plate reader capable of HTRF detection
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer containing LiCl and incubate.
-
Add varying concentrations of this compound to the wells and incubate for a specified time to allow for IP1 accumulation.
-
Lyse the cells and add the IP1 detection reagents (e.g., IP1-d2 and anti-IP1 cryptate).
-
Incubate to allow for the detection reaction to occur.
-
Measure the HTRF signal using a compatible plate reader.
-
Calculate the concentration of IP1 produced at each this compound concentration and determine the EC50 value.
Figure 3. Workflow for an inositol monophosphate (IP1) accumulation assay.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium following GPCR activation.
Objective: To measure the this compound-induced increase in intracellular calcium concentration.
Materials:
-
Cells expressing the 5-HT2A receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Assay buffer
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells in a black, clear-bottom multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader and record a baseline fluorescence reading.
-
Inject varying concentrations of this compound into the wells while continuously recording the fluorescence signal.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each this compound concentration and calculate the EC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., L-02 hepatocytes)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound remains a cornerstone tool for probing the serotonergic system. Its well-defined interactions with 5-HT2A and 5-HT3 receptors, coupled with its effects on the serotonin transporter, provide a multifaceted pharmacological profile. Understanding its downstream signaling through the Gq/11 pathway and its subsequent cellular effects on gene expression, proliferation, and potentially oxidative stress, is crucial for interpreting experimental results and for the development of novel therapeutics targeting the serotonergic system. The detailed protocols provided in this guide offer a starting point for researchers to rigorously investigate the cellular and molecular consequences of this compound exposure.
References
- 1. The serotonin autoreceptor: antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - figshare - Figshare [figshare.com]
- 4. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 5. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on pre- and postsynaptic serotonin receptors: single cell studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for Quipazine-Induced Head-Twitch Response in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that serves as a behavioral proxy for the activation of serotonin 2A (5-HT2A) receptors.[1][2][3] This response is a well-established preclinical model used to assess the in vivo activity of serotonergic compounds, particularly those with potential psychedelic or hallucinogenic properties.[1][4] Quipazine, a non-traditional serotonergic agonist, has been shown to reliably induce the HTR in mice, primarily through its action at the 5-HT2A receptor.[5][6][7] This document provides detailed protocols for the administration of this compound to elicit the HTR in mice, methods for data quantification, and an overview of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-induced HTR in mice, compiled from various studies.
Table 1: this compound Dose-Response for Head-Twitch Response in Mice
| Dose (mg/kg, i.p.) | Mean Head-Twitches (per observation period) | Observation Period (minutes) | Mouse Strain | Reference |
| 0.5 - 4 | Significant increase | 15 | Not Specified | [8] |
| 1.0 - 10 | Dose-dependent increase | Not Specified | Not Specified | [5] |
| Not Specified | Lasting effect with high maximal responses | 90 | C57BL/6J | [6] |
Note: The exact number of head-twitches can vary depending on the mouse strain, age, and specific experimental conditions.
Table 2: Time Course of this compound-Induced Head-Twitch Response
| Time Post-Injection (minutes) | HTR Frequency | Reference |
| 0 - 90 | Peak effect observed, followed by a gradual decline | [6] |
Experimental Protocols
This section outlines the detailed methodology for conducting a this compound-induced HTR study in mice.
1. Materials and Reagents:
-
This compound maleate salt
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., sterile saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Standard laboratory mouse cages
-
Observation chambers (e.g., clear cylindrical arenas)
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Magnetometer system (optional, for automated high-throughput scoring)
-
5-HT2A receptor antagonist (e.g., M100907) for validation studies
2. Animal Handling and Acclimation:
-
House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes before drug administration.
3. Drug Preparation and Administration:
-
Dissolve this compound maleate salt in sterile saline to the desired concentrations. Prepare fresh on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
4. Head-Twitch Response Observation and Quantification:
-
Habituation: Place each mouse individually into an observation chamber for a 10-15 minute habituation period before drug administration.
-
Observation Period: Immediately after injection, return the mouse to the observation chamber. The observation period typically lasts for 30 to 90 minutes.[6]
-
Quantification Methods:
-
Manual Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head-twitches for each mouse during the observation period. A head-twitch is characterized by a rapid, spasmodic, side-to-side movement of the head.[1]
-
Video-Based Scoring: Record the entire observation period using a high-frame-rate camera.[9][10] The videos can be scored later by trained observers, which allows for re-evaluation and reduces observer bias. Automated analysis of video recordings using software like DeepLabCut and SimBA is also a viable option.[11][12]
-
Magnetometer-Based System: For high-throughput and automated quantification, a small magnet can be attached to the mouse's head, and a magnetometer coil surrounding the observation chamber detects the rapid head movements.[2][13]
-
5. Validation with 5-HT2A Antagonist:
-
To confirm that the observed HTR is mediated by the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) 15-30 minutes before this compound administration.
-
A significant reduction or complete blockade of the this compound-induced HTR by the antagonist confirms the involvement of the 5-HT2A receptor.[6]
Signaling Pathways and Visualizations
This compound-Induced 5-HT2A Receptor Signaling Pathway:
This compound induces the head-twitch response primarily by acting as an agonist at the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR).[6][7] Upon binding of this compound, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the neuronal excitability that manifests as the head-twitch response. While the primary mechanism is direct 5-HT2A receptor agonism, some evidence suggests an indirect component involving the release of endogenous serotonin.[5]
Caption: this compound's 5-HT2A receptor signaling pathway leading to HTR.
Experimental Workflow for this compound-Induced HTR Assay:
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the mouse head-twitch response assay.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving Quipazine in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Quipazine is a non-selective serotonin (5-HT) receptor agonist and serotonin reuptake inhibitor widely used in neuroscience research.[1][2] It exhibits high affinity for multiple serotonin receptors, notably acting as an agonist at 5-HT2A, 5-HT2C, and 5-HT3 receptors.[1][3] Its activity at the 5-HT3 receptor is associated with side effects like nausea, while its agonism at the 5-HT2A receptor is linked to its psychedelic-like effects observed in animal models.[1] When preparing this compound for in vitro experiments, selecting the appropriate solvent is critical to ensure complete dissolution, maintain compound stability, and avoid artifacts in experimental results.
The choice of solvent primarily depends on the form of this compound being used (e.g., free base or a salt, such as this compound maleate) and the requirements of the specific assay. For cell-based assays, it is imperative to minimize the final concentration of organic solvents like Dimethyl Sulfoxide (DMSO) to prevent cytotoxicity. A vehicle control (culture medium with the same final concentration of the solvent) should always be included in experiments.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents suitable for preparing stock solutions for in vitro studies.
| Compound Form | Solvent | Reported Solubility | Preparation Notes | Reference |
| This compound (Base) | DMSO | ≥ 8.33 mg/mL (approx. 39 mM) | Ultrasonic and warming to 60°C can aid dissolution. Use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO. | [4] |
| This compound Maleate Salt | Water (H₂O) | Soluble | - | |
| This compound Maleate Salt | Alcohol | Soluble | - | |
| This compound Maleate Salt | Dilute Aqueous Acid | Soluble | Can be used to aid dissolution in aqueous buffers. | |
| This compound Maleate Salt | Saline (0.9%) | Soluble | Used for in vivo studies and can be adapted for some in vitro preparations. | [5] |
| This compound Maleate Salt | Saline with 7% Tween 80 | Soluble | The addition of a surfactant like Tween 80 can enhance aqueous solubility and absorption. | [6] |
Experimental Protocols
3.1 Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is recommended for this compound free base and is suitable for most cell culture experiments where the stock solution will be further diluted.
Materials:
-
This compound powder (free base)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 46.89 µL of DMSO per 1 mg of this compound).
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, gentle warming in a water bath (up to 60°C) or brief sonication can be applied.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots protected from light. For long-term storage, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[4]
3.2 Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (from Protocol 3.1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes
Methodology:
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions. For example, first dilute the stock 1:10 in the desired medium, vortex gently, and then perform the final dilution to the working concentration.
-
Final Dilution: Add the appropriate volume of the stock solution to your final volume of cell culture medium to achieve the desired working concentration. Crucially, ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%. [7]
-
Mixing: Mix thoroughly by gentle inversion or vortexing before adding to the cells.
-
Usage: It is highly recommended to prepare the working solution fresh for each experiment and use it on the same day.[4]
3.3 Protocol 3: Direct Dissolution of this compound Maleate in Aqueous Buffer
This protocol is suitable for this compound maleate salt, which has higher aqueous solubility.
Materials:
-
This compound maleate salt powder
-
Sterile aqueous buffer (e.g., Saline, PBS)
-
Sterile tubes or flasks
-
Vortex mixer or magnetic stirrer
Methodology:
-
Weighing: Weigh the required amount of this compound maleate powder.
-
Dissolution: Add the powder directly to the desired volume of aqueous buffer.[5]
-
Mixing: Vortex or stir the solution until the compound is fully dissolved.
-
Sterilization (Optional): If required for the experiment, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: While aqueous solutions are generally less stable than DMSO stocks, they can be stored for short periods. It is best practice to prepare them fresh. If storage is necessary, keep at 4°C for immediate use or aliquot and freeze at -20°C for short-term storage.
Mandatory Visualization
4.1 Diagram: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
4.2 Diagram: Simplified this compound Signaling Pathway
Caption: this compound's primary mechanisms of action in vitro.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Intrathecal Administration of this compound Elicits Air-Stepping Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Striatal Cholinergic Interneurons with Quipazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quipazine, a serotonin (5-HT) receptor agonist, serves as a valuable pharmacological tool for investigating the serotonergic modulation of striatal cholinergic interneurons (ChIs). These large, tonically active interneurons are the primary source of acetylcholine (ACh) in the striatum and play a crucial role in motor control, learning, and memory. Understanding how serotonergic inputs regulate ChI activity is essential for elucidating the complex interplay of neurotransmitter systems in both normal brain function and pathological conditions such as Parkinson's disease and schizophrenia.
These application notes provide a comprehensive overview of the use of this compound to study striatal ChIs, including its mechanism of action, effects on acetylcholine release and neuronal firing, and detailed protocols for key experimental techniques.
Mechanism of Action
This compound primarily acts as a non-selective serotonin receptor agonist with a notable affinity for the 5-HT2 receptor subfamily. In the context of striatal cholinergic interneurons, the excitatory effects of serotonin are predominantly mediated by 5-HT2 receptors. The binding of this compound to these Gq-coupled receptors on ChIs initiates an intracellular signaling cascade that leads to increased neuronal excitability and enhanced acetylcholine release. This effect is dependent on intact serotonergic signaling, as it can be blocked by inhibitors of serotonin synthesis. While this compound can have complex interactions with other neurotransmitter systems, its principal effect on striatal ChIs is an excitatory modulation via the 5-HT2 receptor pathway.
Data Presentation
Quantitative Effects of this compound on Striatal Acetylcholine Release
| Parameter | Agonist | Concentration / Dose | Route of Administration | Species | Observed Effect | Reference |
| Acetylcholine Levels | This compound | 30 mg/kg | Intraperitoneal (i.p.) | Rat | 37% increase in striatal ACh levels.[1] | [1] |
| Acetylcholine Levels | This compound | 10⁻⁵ M | In vitro | Rat | No direct effect on choline acetyltransferase or cholinesterase activity.[1] | [1] |
| Acetylcholine Levels | 5-Methoxy-N,N-dimethyltryptamine | 10 mg/kg | Intraperitoneal (i.p.) | Rat | Weak but significant increase in striatal ACh levels.[1] | [1] |
Electrophysiological Effects of Serotonergic Agonists on Striatal Cholinergic Interneurons
| Parameter | Agonist | Concentration | Preparation | Observed Effect | Reference |
| Firing Rate | Serotonin | 30 µM | Rat brain slices | Significant and reversible increase in spontaneous firing rate. | |
| Firing Rate | α-methyl-5-HT (5-HT2 agonist) | 30 µM | Rat brain slices | Mimicked the excitatory effects of serotonin. |
Mandatory Visualizations
Signaling Pathway of this compound in Striatal Cholinergic Interneurons
References
Application Notes and Protocols for Inducing Psychedelic-like Effects in Rats with Quipazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages and protocols for using quipazine to induce psychedelic-like effects in rats, primarily focusing on the head-twitch response (HTR) and drug discrimination paradigms. The information is compiled from various scientific studies and is intended for research purposes only.
Introduction
This compound, a serotonin (5-HT) receptor agonist, has been shown to induce psychedelic-like effects in animal models. These effects are primarily mediated through the activation of the 5-HT2A receptor, which triggers a specific intracellular signaling cascade. The two most common behavioral assays used to assess these effects in rodents are the head-twitch response (HTR) and drug discrimination studies. A strong correlation has been established between the potency of compounds to induce HTR in rodents and their hallucinogenic potency in humans.
Mechanism of Action: 5-HT2A Receptor Signaling
The psychedelic-like effects of this compound are initiated by its binding to and activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be fundamental to the psychedelic effects of 5-HT2A agonists.
Application Note: Immunohistochemistry Protocol for Detecting Neuronal Activation Following Quipazine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quipazine is a serotonin receptor agonist with a notable affinity for 5-HT2A and 5-HT3 receptors.[1][2] Its action, particularly at the 5-HT2A receptor, involves the activation of the canonical Gq/11 signaling pathway, which is a hallmark of classic psychedelic compounds.[3] This activation leads to downstream cellular responses, including the expression of immediate early genes (IEGs) like c-Fos, which serves as a marker for recent neuronal activity.[3][4][5]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the spatial distribution of specific proteins within the cellular context of tissues. Following this compound administration, IHC can be employed to:
-
Map Neuronal Activation: By detecting the expression of c-Fos, researchers can identify specific neurons and brain regions activated by this compound.[4][5]
-
Analyze Receptor Trafficking: IHC can be used to study changes in the localization of the 5-HT2A receptor itself, such as internalization or downregulation, in response to agonist treatment.[6]
This application note provides a detailed protocol for performing immunofluorescence staining on brain tissue from rodents treated with this compound, focusing on the detection of c-Fos as a marker of neuronal activation.
Principle of the Method
The protocol utilizes primary antibodies to specifically bind to the target antigen (e.g., c-Fos protein) within fixed tissue sections. Subsequently, a secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is applied. This results in the emission of light at a specific wavelength when excited, allowing for the visualization of the target protein's location using a fluorescence or confocal microscope. A nuclear counterstain like DAPI is often used to visualize all cell nuclei, providing anatomical context.[6][7]
This compound-Induced Signaling Pathway
This compound's psychoactive effects are primarily mediated by its agonist activity at the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 protein. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. This cascade ultimately modulates neuronal excitability and gene expression, including the induction of c-Fos.[3][8]
Detailed Experimental Protocol
This protocol is optimized for free-floating immunofluorescence staining of rodent brain sections.
Materials and Reagents
| Item | Recommended Supplier/Cat. No. |
| This compound Maleate | Supplier dependent |
| Primary Antibody: Anti-c-Fos | e.g., Rabbit anti-c-Fos |
| Primary Antibody: Anti-5-HT2A Receptor | e.g., Rabbit anti-5HT2AR (Immunostar #24288)[9] |
| Secondary Antibody | e.g., Donkey anti-Rabbit Alexa Fluor 594 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences |
| Sucrose | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | Standard lab preparation |
| Triton X-100 | Sigma-Aldrich |
| Normal Donkey Serum (NDS) | Jackson ImmunoResearch |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen |
| Antifade Mounting Medium | Invitrogen / ProLong Gold |
| Positively Charged Glass Slides | Fisher Scientific |
Step-by-Step Methodology
A. Animal Treatment and Tissue Collection
-
Acclimatization: Acclimatize animals according to institutional guidelines.
-
This compound Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal, i.p.). A typical time point for assessing c-Fos expression is 90-120 minutes post-injection.[10]
-
Anesthesia: Deeply anesthetize the animal (e.g., with sodium pentobarbital, 50 mg/kg, i.p.).[6] Confirm deep anesthesia by lack of pedal withdrawal reflex.
-
Transcardial Perfusion:
-
Perform a thoracotomy to expose the heart.
-
Perfuse transcardially via the left ventricle, first with ~50 mL of ice-cold 0.1 M PBS to clear the blood.
-
Follow with 250-400 mL of ice-cold 4% Paraformaldehyde (PFA) in 0.1 M PB.[6]
-
-
Post-fixation:
-
Carefully dissect the brain and post-fix it in 4% PFA for 12-24 hours at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution in 0.1 M PB at 4°C.[6] Allow the brain to sink completely (typically 48-72 hours), indicating full cryoprotection.
-
B. Tissue Sectioning
-
Freezing: Freeze the cryoprotected brain using a freezing microtome or a cryostat.
-
Sectioning: Collect 30-40 µm coronal or sagittal sections.
-
Storage: Store the free-floating sections in a cryoprotectant solution or PBS at 4°C for short-term storage or -20°C for long-term.[6]
C. Immunohistochemical Staining (Free-Floating) All incubation steps should be performed with gentle agitation. From the secondary antibody step onwards, protect sections from light.
-
Washing: Place sections in a 12-well plate. Wash 3 times for 10 minutes each in PBS to remove the storage solution.[6][11]
-
Antigen Retrieval (Optional but Recommended for some antigens):
-
Permeabilization & Blocking:
-
Primary Antibody Incubation:
-
Washing: Wash sections 3-5 times for 10 minutes each in PBS.[9]
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 594) in the same antibody solution used for the primary.
-
Incubate sections for 2 hours at room temperature, protected from light.[9]
-
-
Final Washes: Wash sections 3 times for 10 minutes each in PBS, protected from light.[6]
-
Counterstaining:
-
Incubate sections in a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to stain cell nuclei.[13]
-
Rinse once briefly in PBS.
-
-
Mounting and Coverslipping:
-
Storage: Store slides flat at 4°C, protected from light, until imaging.
D. Imaging and Analysis
-
Microscopy: Visualize the sections using a confocal or epifluorescence microscope.
-
Image Acquisition: Capture images using appropriate filters for DAPI (blue) and the secondary antibody fluorophore (e.g., red for Alexa Fluor 594).
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number of c-Fos-positive cells within specific brain regions of interest. Results are typically expressed as the number of positive cells per unit area.
Experimental Workflow Diagram
Data Presentation
Quantitative data should be organized into clear, concise tables. Below are templates for presenting antibody information and quantification results.
Table 1: Antibody Dilutions and Incubation Parameters
| Antibody | Host Species | Dilution | Incubation Time | Incubation Temp. |
|---|---|---|---|---|
| Primary: c-Fos | Rabbit | 1:1000 | 24 hours | 4°C |
| Primary: 5-HT2AR | Rabbit | 1:1000[9] | 48 hours[9] | 4°C |
| Secondary: Alexa 594 | Donkey | 1:1000[9] | 2 hours | Room Temp. |
Table 2: Example Quantification of c-Fos Immunoreactivity in the Prefrontal Cortex
| Treatment Group | N | c-Fos Positive Cells / mm² (Mean ± SEM) | p-value (vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 8 | 15.4 ± 3.1 | - |
| This compound (1 mg/kg) | 8 | 125.8 ± 15.2 | <0.01 |
| This compound (5 mg/kg) | 8 | 298.3 ± 24.7 | <0.001 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin agonist this compound induces photic-like phase shifts of the circadian activity rhythm and c-Fos expression in the rat suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and light have similar effects on c-fos induction in the rat suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. abcepta.com [abcepta.com]
- 13. Immunohistochemistry (IHC) protocol [hellobio.com]
Application Notes and Protocols for In Vivo Microdialysis with Quipazine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful neurochemical technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of specific brain regions in awake and freely moving animals. This methodology provides real-time insights into neurotransmitter dynamics and is invaluable for pharmacological studies. Quipazine, a non-selective serotonin (5-HT) receptor agonist with a notable affinity for 5-HT2A and 5-HT3 receptors, is a compound of interest for its modulatory effects on various neurotransmitter systems, including the dopaminergic system.[1] The administration of this compound and subsequent analysis of dialysates can elucidate the intricate interplay between the serotonergic and dopaminergic pathways, offering crucial information for the development of novel therapeutics for a range of neurological and psychiatric disorders.
These application notes provide a comprehensive guide to conducting in vivo microdialysis experiments with this compound administration in a rodent model. The protocols outlined below cover surgical procedures, microdialysis probe implantation, sample collection, and analysis.
Data Presentation
Table 1: Experimental Parameters for In Vivo Microdialysis with this compound Administration
| Parameter | Specification |
| Animal Model | Male Sprague-Dawley rats (250-300g) |
| Target Brain Region | Striatum or Prefrontal Cortex |
| Stereotaxic Coordinates | Dependent on target region (e.g., for Striatum: AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm from Bregma) |
| Microdialysis Probe | Concentric probe with a 2-4 mm semi-permeable membrane (e.g., 20 kDa MWCO) |
| Perfusion Fluid (aCSF) | Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4) |
| Flow Rate | 1.0 - 2.0 µL/min |
| This compound Administration | Systemic (e.g., intraperitoneal injection) or local (via reverse dialysis) |
| This compound Dosage | Dose-response studies recommended (e.g., 1, 5, 10 mg/kg for systemic; 10, 100, 1000 µM for local) |
| Dialysate Collection | Every 20 minutes into vials containing an antioxidant (e.g., perchloric acid) |
| Analytical Method | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) |
Table 2: Illustrative Data: Effect of Local N-Methylthis compound Administration on Extracellular Dopamine and Metabolite Levels in the Rat Prefrontal Cortex
| N-Methylthis compound Conc. (µM) | % Change in Dopamine (DA) | % Change in DOPAC | % Change in HVA |
| 10 | + 25% | + 15% | + 10% |
| 100 | + 80% | + 50% | + 40% |
| 1000 | + 150% | + 90% | + 75% |
Note: This data is illustrative and based on the effects of a related 5-HT3 receptor agonist. Actual results with this compound may vary.
Experimental Protocols
I. Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Secure the anesthetized animal in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull at the predetermined stereotaxic coordinates for the target brain region.
-
Guide Cannula Implantation: Slowly lower a guide cannula through the burr hole to a position just above the target brain area.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Suture the incision and administer analgesics. Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in a microdialysis bowl and allow it to acclimate for at least one hour.
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe's inlet tubing to a syringe pump and the outlet to a fraction collector. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).
-
Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels. Discard the dialysate collected during this period.
-
Baseline Collection: Begin collecting dialysate samples at regular intervals (e.g., every 20 minutes). Collect at least three baseline samples before administering this compound.
-
This compound Administration:
-
Systemic Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Local Administration (Reverse Dialysis): Switch the perfusion fluid to aCSF containing the desired concentration of this compound.
-
-
Post-administration Collection: Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-3 hours) to monitor the effects of this compound.
-
Sample Storage: Immediately freeze the collected dialysate samples at -80°C until analysis.
III. Sample Analysis: HPLC-ECD
-
Thawing and Preparation: Thaw the dialysate samples on ice.
-
Injection: Inject a fixed volume of each sample into the HPLC system.
-
Chromatographic Separation: Use a reverse-phase C18 column to separate dopamine and its metabolites (DOPAC and HVA).
-
Electrochemical Detection: Quantify the concentrations of dopamine and its metabolites using an electrochemical detector set at an appropriate oxidation potential.
-
Data Analysis: Calculate the concentration of each analyte by comparing the peak areas to those of known standards. Express the results as a percentage of the average baseline concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis with this compound administration.
Logical Relationship of this compound Action
Caption: Logical flow from this compound administration to altered dopamine levels.
This compound Signaling Pathway at 5-HT2A Receptor
Caption: this compound-induced signaling cascade via the 5-HT2A receptor.
This compound Signaling Pathway at 5-HT3 Receptor
Caption: this compound-induced signaling cascade via the 5-HT3 receptor.
References
Application Notes and Protocols for Assessing Quipazine's Effects in Mice
These application notes provide detailed protocols for various behavioral assays in mice to characterize the effects of Quipazine, a serotonergic agent with known psychedelic-like properties. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[1][2] It is known to produce a head-twitch response (HTR) in rodents, an effect primarily mediated by the activation of serotonin 5-HT2A receptors.[1][3][4] This response is often used as a behavioral proxy for psychedelic potential in humans.[5] this compound also interacts with other serotonin receptors, including 5-HT3 receptors, which can lead to side effects like nausea and gastrointestinal discomfort.[1][2] Understanding the behavioral profile of this compound is crucial for elucidating the role of the serotonergic system in various physiological and pathological processes.
Behavioral Assays
Head-Twitch Response (HTR)
The Head-Twitch Response is a rapid, involuntary rotational shake of the head, and is a characteristic behavioral response in mice induced by 5-HT2A receptor agonists.[3][4][5]
Experimental Protocol:
-
Animals: Male C57BL/6J mice are commonly used.[4]
-
Drug Preparation: Dissolve this compound maleate in saline.
-
Administration: Administer this compound intraperitoneally (i.p.).
-
Observation: Following injection, place the mouse in a clean, standard observation cage.
-
Scoring: Manually or automatically record the number of head twitches over a specified period, typically starting immediately after injection and lasting for up to 90 minutes.[3] The peak effect is often observed within the first 30 minutes.[3]
Data Presentation:
| Dosage (mg/kg, i.p.) | Mean Head Twitches (first 30 min) | Reference |
| Vehicle | ~0 | [3] |
| 0.5 | ~10 | [3] |
| 1 | ~25 | [3] |
| 2.5 | ~40 | [3] |
| 5 | ~50 | [3] |
Experimental Workflow:
Locomotor Activity
This assay assesses the effect of this compound on spontaneous motor activity.
Experimental Protocol:
-
Apparatus: An open-field arena equipped with automated photobeam detection systems or video-tracking software.
-
Habituation: For assessing effects in a familiar environment, pre-expose mice to the testing chambers for a set duration (e.g., 30 minutes) on consecutive days prior to the test day.[6] For a novel environment, no pre-exposure is given.
-
Administration: Administer this compound (e.g., 2.5 or 5.0 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the arena.[6]
-
Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 30-60 minutes).
Data Presentation:
| Condition | Dosage (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Novel Environment | 2.5, 5.0 | No significant effect | [6] |
| Familiar Environment | 2.5, 5.0 | Time-dependent effect | [6] |
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior.[7][8][9]
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[8][10]
-
Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5-10 minutes.[7][8]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using video-tracking software.[7]
Forced Swim Test (FST)
The FST is a model used to screen for antidepressant-like activity.[11][12][13]
Experimental Protocol:
-
Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[11][14]
-
Procedure: Place the mouse in the water for a 6-minute session.[11][14]
-
Scoring: Measure the duration of immobility during the last 4 minutes of the test.[14][15]
Tail Suspension Test (TST)
Similar to the FST, the TST is used to assess antidepressant-like effects.[16][17][18][19]
Experimental Protocol:
-
Apparatus: A suspension bar and tape.
-
Procedure: Suspend the mouse by its tail using adhesive tape for a 6-minute period.[16][17][20]
Novel Object Recognition (NOR)
The NOR test evaluates learning and memory.[21][22][23]
Experimental Protocol:
-
Habituation: Allow the mouse to explore an empty open-field arena.[24][25]
-
Training: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).[23][25]
-
Testing: After a retention interval, replace one of the familiar objects with a novel object and record the time spent exploring each object.[22][23]
Social Interaction Test
This assay measures social behavior and can be used to model social deficits.[26][27][28]
Experimental Protocol:
-
Apparatus: A three-chambered apparatus or a standard home cage.
-
Procedure: The test mouse is given a choice to interact with a novel mouse or a novel object (in the three-chamber test) or its interaction with a novel mouse is observed in its home cage.
-
Scoring: The time spent in proximity to and interacting with the novel mouse versus the object or the baseline is measured.
Signaling Pathway
This compound's primary psychedelic-like effects are mediated through the activation of the 5-HT2A receptor, which is a Gq/11-coupled receptor.[3][29] Activation of this receptor leads to a cascade of intracellular events.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of metergoline and this compound on locomotor activity of rats in novel and familiar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. protocols.io [protocols.io]
- 17. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 18. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 19. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]
Quipazine as a Pharmacological Tool for Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quipazine, a compound from the arylpiperazine class, is a versatile serotonergic agent widely utilized in neuroscience research.[1][2] Its complex pharmacological profile, characterized by interactions with multiple serotonin (5-HT) receptor subtypes, makes it a valuable tool for receptor binding assays.[3][4] Primarily known for its agonist activity at 5-HT2A and 5-HT3 receptors, this compound's utility extends to competitive binding studies to determine the affinity of novel compounds for these and other related receptors.[5][6] This document provides detailed application notes and protocols for the use of this compound in receptor binding assays.
Pharmacological Profile of this compound
This compound exhibits a broad spectrum of activity at various serotonin receptors. It is a non-selective serotonin receptor agonist, with notable affinity for the 5-HT2A and 5-HT3 receptor subtypes.[2][3] Its action as a serotonin reuptake inhibitor further contributes to its complex in vivo effects.[2] The psychedelic-like properties of this compound observed in animal studies are primarily attributed to its agonist activity at the 5-HT2A receptor.[1][5] Conversely, its effects on the gastrointestinal system, such as nausea and vomiting, are linked to its activation of 5-HT3 receptors.[1][7]
Application in Receptor Binding Assays
This compound is an effective competitor in radioligand binding assays for several serotonin receptors. These assays are fundamental in drug discovery for screening and characterizing new chemical entities. The general principle involves the competition between a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and an unlabeled competitor (in this case, this compound or a test compound) for binding to the target receptor.[8][9] By measuring the displacement of the radioligand by varying concentrations of the unlabeled compound, the inhibitory constant (Ki) can be determined, providing a measure of the compound's binding affinity.[8]
Quantitative Data: this compound Binding Affinities (Ki values)
The following table summarizes the binding affinities of this compound for various human serotonin receptors, compiled from multiple studies. These values are essential for designing and interpreting competitive binding experiments.
| Receptor Subtype | Radioligand | Ki (nM) | pKi | Notes |
| 5-HT1A | [3H]8-OH-DPAT | 1584.89 | 5.8 | Lower affinity.[10] |
| 5-HT2A | [3H]ketanserin | ~20,000 | 4.7 ± 0.14 | Moderate affinity; acts as an agonist.[5] |
| 5-HT3 | [3H]this compound | - | - | High affinity; acts as an agonist.[5][11] |
Note: Ki values can vary between studies due to differences in experimental conditions (e.g., tissue preparation, radioligand, buffer composition).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a method to determine the binding affinity of a test compound for the human 5-HT2A receptor using this compound as a reference compound.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
[3H]ketanserin (radioligand)
-
This compound (reference competitor)
-
Test compound
-
Unlabeled ketanserin (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the test compound in assay buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]ketanserin, and membrane suspension.
-
Non-specific Binding: Unlabeled ketanserin (at a high concentration, e.g., 10 µM), [3H]ketanserin, and membrane suspension.
-
Competitor Wells: Serial dilutions of this compound or the test compound, [3H]ketanserin, and membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
The primary signaling pathways activated by this compound at its major targets are distinct.
5-HT2A Receptor Signaling Pathway:
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[5][13]
Caption: 5-HT2A receptor Gq/11 signaling cascade.
5-HT3 Receptor Signaling Pathway:
The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to rapid depolarization of the cell membrane.[7][14]
Caption: 5-HT3 receptor ion channel signaling.
Troubleshooting and Considerations
-
Solubility: Ensure this compound and test compounds are fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that affects receptor binding (typically <1%).
-
Non-specific Binding: High non-specific binding can obscure the specific binding signal. This can be addressed by optimizing the filter washing steps, using filters pre-soaked in a blocking agent (e.g., polyethyleneimine), or reducing the concentration of the radioligand.
-
Data Variability: High variability between replicates can result from inconsistent pipetting, inadequate mixing, or issues with the filtration process. Ensure proper technique and equipment calibration.
-
Receptor Density: The density of the target receptor in the membrane preparation can influence the assay window. Ensure a consistent and adequate level of receptor expression for robust results.
By following these protocols and considering the pharmacological properties of this compound, researchers can effectively utilize this compound as a tool in receptor binding assays to advance our understanding of serotonergic systems and facilitate the development of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of this compound on pre- and postsynaptic serotonin receptors: single cell studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]
- 7. The interactions of the 5-HT3 receptor with this compound-like arylpiperazine ligands: the journey track at the end of the first decade of the third millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Electrophysiological Recording of Neurons Exposed to Quipazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quipazine, a quinoline derivative, is a serotonergic agent that has been instrumental in elucidating the complex roles of serotonin (5-HT) in the central nervous system. It acts as a non-selective serotonin receptor agonist with a notable affinity for 5-HT2A and 5-HT3 receptor subtypes.[1][2][3][4][5] Electrophysiological studies are crucial for understanding the functional consequences of this compound's interaction with these receptors at the single-neuron and network levels. These application notes provide detailed protocols and a summary of expected electrophysiological outcomes when studying the effects of this compound on neuronal activity.
Mechanism of Action
This compound primarily exerts its effects by binding to and activating serotonin receptors. Its principal mechanisms include:
-
5-HT2A Receptor Agonism: this compound is an agonist at 5-HT2A receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling pathway.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), modulating neuronal excitability.[3]
-
5-HT3 Receptor Interaction: this compound also interacts with 5-HT3 receptors, which are ligand-gated ion channels.[6][7] While some studies suggest agonist activity, others have demonstrated that this compound can act as an antagonist at these receptors, blocking 5-HT-evoked depolarizations.[6] The functional effect at 5-HT3 receptors can therefore vary depending on the neuronal population and experimental conditions.
-
Presynaptic Effects: Electrophysiological evidence indicates that this compound acts on both presynaptic and postsynaptic 5-HT receptors.[1] It has been shown to depress the firing rate of serotonin-containing neurons in the dorsal raphe nucleus, an effect likely mediated by presynaptic autoreceptors.[1] Additionally, some studies suggest that this compound can block presynaptic inhibitory serotonin receptors and alpha-adrenoceptors, leading to an increase in neurotransmitter release.[8]
Electrophysiological Effects of this compound
The application of this compound to neurons induces a range of electrophysiological responses, primarily dependent on the receptor subtypes expressed in the recorded neuron and the brain region under investigation.
-
Inhibition of Neuronal Firing: A consistent finding is the depression of neuronal firing rates upon this compound application. This has been observed in serotonin-containing neurons of the dorsal raphe and in forebrain regions that receive serotonergic input, such as the ventral lateral geniculate nucleus and the dorsal hippocampus.[1]
-
Modulation of Synaptic Transmission: By acting on presynaptic receptors, this compound can alter the release of neurotransmitters, thereby modulating both excitatory and inhibitory postsynaptic currents.
-
Activation of Spinal Locomotor Networks: In studies on the spinal cord, this compound has been shown to induce motor activity and rhythmic stepping, indicating its ability to activate central pattern generators.[9][10][11]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies investigating the electrophysiological effects of this compound.
Table 1: In Vivo Electrophysiological Effects of this compound
| Brain Region | Neuronal Type | This compound Administration | Effect on Firing Rate | ED50 / Dose Range | Reference |
| Dorsal Raphe Nucleus | 5-HT-containing neurons | Intravenous | Depression | ED50 = 0.82 mg/kg | [1] |
| Ventral Lateral Geniculate Nucleus | Postsynaptic neurons | Microiontophoresis | Depression | Not specified | [1] |
| Dorsal Hippocampus | Postsynaptic neurons | Microiontophoresis | Depression | Not specified | [1] |
| Striatum | Cholinergic interneurons | Intraperitoneal | Increased Acetylcholine levels (indirect measure of activity) | 30 mg/kg | [12] |
Table 2: In Vitro Electrophysiological and Functional Effects of this compound
| Preparation | Receptor Target | This compound Concentration | Effect | Reference |
| Rabbit Superior Cervical Ganglion | 5-HT3 Receptors | 0.01 µM - 1 µM | Antagonism of 5-HT evoked depolarization | [6] |
| Rat Brain Cortex Slices | Presynaptic 5-HT receptors | Concentration-dependent | Increased electrically evoked tritium overflow | [8] |
| Rat Brain Cortex Slices | Presynaptic alpha-adrenoceptors | Concentration-dependent | Increased electrically evoked tritium overflow | [8] |
| HEK293 cells expressing 5-HT2A receptors | 5-HT2A Receptors | Not specified | Ca2+ mobilization and IP1 accumulation | [3] |
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of this compound using patch-clamp and extracellular recording techniques.
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices
This protocol is designed to measure this compound-induced changes in membrane potential, firing properties, and postsynaptic currents.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use. The pH should be 7.4.
-
Internal Pipette Solution (for current-clamp): (in mM) 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine-Na₂, 4 MgATP, and 0.3 Na₂-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Internal Pipette Solution (for voltage-clamp, studying EPSCs): (in mM) 130 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 MgATP, 0.3 Na₂GTP, and 5 QX-314. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
2. Recording Procedure:
-
Preparation: Place the cultured neuron coverslip or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 ml/min.
-
Pipette Pulling: Pull glass micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Seal: Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette while applying positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Baseline Recording:
-
Current-Clamp: Record the resting membrane potential and spontaneous firing activity for a stable period (5-10 minutes). The effect of this compound on neuronal excitability can be further assessed by injecting current steps to elicit action potentials.
-
Voltage-Clamp: Clamp the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs). Record spontaneous or evoked PSCs for a stable baseline.
-
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 1-100 µM) through the perfusion system.
-
Data Acquisition: Record the changes in membrane potential, firing rate, or postsynaptic currents for the duration of the drug application (e.g., 5-15 minutes).
-
Washout: Perfuse with drug-free aCSF to observe the reversal of the drug's effects.
Protocol 2: In Vivo Extracellular Recording with Microiontophoresis
This protocol allows for the study of this compound's effects on the firing rate of neurons in an intact animal preparation.
1. Electrode Preparation:
-
Prepare multi-barreled glass microelectrodes. One barrel will be the recording electrode, filled with 2 M NaCl. The other barrels will be used for iontophoretic application of drugs, filled with a solution of this compound hydrochloride (e.g., 10 mM in distilled water, pH adjusted to ~4.0) and other relevant drugs (e.g., GABA for inhibitory control).
2. Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
3. Recording and Iontophoresis Procedure:
-
Slowly lower the multi-barreled electrode into the target brain region.
-
Identify and isolate the extracellular action potentials of a single neuron.
-
Record the baseline spontaneous firing rate of the neuron for a stable period.
-
Microiontophoretic Application: Apply this compound directly onto the neuron by passing a positive current through the this compound-containing barrel. Use a retaining current (negative polarity) between applications to prevent drug leakage.
-
Data Acquisition: Record the neuronal firing rate before, during, and after the application of this compound.
-
Data Analysis: Analyze the change in firing rate (in spikes/second) in response to different ejection currents (doses) of this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT2A receptor signaling cascade activated by this compound.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Caption: Workflow for in vivo extracellular recording with microiontophoresis.
References
- 1. Effects of this compound on pre- and postsynaptic serotonin receptors: single cell studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]
- 3. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cardiovascular effects of this compound are mediated by peripheral 5-HT2 and 5-HT3 receptors in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces food intake in the rat by activation of 5-HT2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of 5-hydroxytryptamine receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interactions of the 5-HT3 receptor with this compound-like arylpiperazine ligands: the journey track at the end of the first decade of the third millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonistic properties of this compound at presynaptic serotonin receptors and alpha-adrenoceptors in rat brain cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of 5-HT2A Receptors Recovers Sensory Responsiveness in Acute Spinal Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute Intrathecal Administration of this compound Elicits Air-Stepping Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound, a serotonin-like drug, on striatal cholinergic interneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quipazine and the Head-Twitch Response (HTR) in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing quipazine to induce the head-twitch response (HTR) in mice.
Troubleshooting Guides
Issue 1: this compound fails to induce a significant head-twitch response.
| Possible Cause | Troubleshooting Steps |
| Inappropriate this compound Dosage | This compound can exhibit a biphasic, or inverted U-shaped, dose-response curve for HTR induction.[1] This means that doses that are too low or too high may not elicit a significant response. Action: Perform a dose-response study to determine the optimal dose for your specific mouse strain. Start with a low dose (e.g., 0.5 mg/kg) and gradually increase it (e.g., 1, 2.5, 5 mg/kg). |
| Mouse Strain Variability | Different mouse strains can exhibit varying sensitivity to 5-HT2A agonists. C57BL/6J mice are commonly used and are known to exhibit a robust HTR.[2] Action: Ensure you are using a responsive mouse strain. If using a different strain, a thorough dose-response study is critical. |
| Incorrect Administration Route | The route of administration can affect the bioavailability and metabolism of this compound. Intraperitoneal (i.p.) injection is a common and effective route for inducing HTR. Action: Verify that the administration route is appropriate and has been performed correctly. |
| Habituation to the Test Environment | Mice may exhibit neophobia or anxiety in a novel environment, which can interfere with the expression of the HTR. Action: Acclimatize the mice to the observation chambers for at least 30 minutes before drug administration to reduce stress. |
| Observer Bias or Inexperience | Manual scoring of HTR can be subjective and may lead to inconsistent results, especially with inexperienced observers. Action: Ensure that observers are properly trained to recognize and count head-twitches. Consider using automated detection systems for more objective and reliable measurements.[3] |
Issue 2: High variability in head-twitch response between individual mice.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation or Administration | Errors in drug concentration, vehicle, or injection volume can lead to significant variability. Action: Ensure accurate and consistent preparation of this compound solutions. Use precise injection techniques to deliver the intended dose to each animal. |
| Individual Differences in Metabolism | Genetic variations among mice can lead to differences in how they metabolize this compound. Action: Use a sufficient number of animals per group to account for individual variability and ensure statistical power. |
| Environmental Stressors | Noise, light, and handling stress can all impact the behavioral response of the mice. Action: Maintain a consistent and controlled experimental environment. Handle the mice gently and minimize disturbances during the observation period. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces the head-twitch response?
A1: this compound is believed to induce the HTR through a dual mechanism of action.[4] It acts as a direct agonist at serotonin 5-HT2A receptors.[5] Additionally, it can cause the release of endogenous serotonin, which then activates 5-HT2A receptors.[4] The activation of the 5-HT2A receptor is the primary mediator of the HTR.[1]
Q2: Can the head-twitch response be blocked?
A2: Yes, the HTR induced by this compound can be blocked by pretreating the animals with a 5-HT2A receptor antagonist. Commonly used antagonists include M100907 (volinanserin) and ketanserin.[6][7]
Q3: Are there other factors that can influence the this compound-induced HTR?
A3: Yes, several factors can modulate the response. Co-administration of a monoamine oxidase (MAO) inhibitor, such as pargyline, can potentiate the HTR induced by this compound.[4] Conversely, activation of 5-HT1A receptors can suppress the HTR.[1]
Q4: Is the head-twitch response specific to hallucinogenic compounds?
A4: While the HTR is a reliable behavioral proxy for 5-HT2A receptor activation and is consistently induced by classic hallucinogens, it is not exclusively produced by them.[1] Other substances that increase serotonergic activity, such as serotonin precursors (e.g., 5-HTP) and releasing agents, can also induce HTR.[1][4] Therefore, it is a good screening tool but should be interpreted in the context of other pharmacological data.
Data Presentation
Table 1: this compound Dose Range for Inducing Head-Twitch Response in Mice
| Mouse Strain | Administration Route | Effective Dose Range (mg/kg) | Reference(s) |
| C57BL/6J | i.p. | 1 - 5 | [6] |
| General (mice) | i.p. | 0.5 - 5 | [8] |
Table 2: 5-HT2A Antagonist Doses for Blocking Head-Twitch Response in Mice
| Antagonist | Mouse Strain | Administration Route | Effective Dose Range (mg/kg) | Reference(s) | | :--- | :--- | :--- | :--- | | M100907 | C57BL/6J | i.p. | 0.005 - 1.0 |[7][9] | | Ketanserin | C57BL/6J | i.p. | 0.04 - 0.5 |[7][8] | | General (mice) | i.p. | 0.4 |[10] |
Experimental Protocols
Protocol: Induction of Head-Twitch Response with this compound in C57BL/6J Mice
1. Animal Preparation:
- Use male C57BL/6J mice (8-10 weeks old).
- House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
- Allow at least one week of acclimatization to the facility before the experiment.
2. Drug Preparation:
- Dissolve this compound maleate salt in sterile 0.9% saline to the desired concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL to deliver 1, 2.5, 5, and 10 mg/kg in a 10 mL/kg injection volume).
- Prepare fresh solutions on the day of the experiment.
3. Experimental Procedure:
- On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30 minutes.
- Place each mouse individually into a clean, transparent observation chamber (e.g., a standard mouse cage without bedding). Allow for a 30-minute habituation period in the chamber.
- Administer the prepared this compound solution or vehicle (0.9% saline) via intraperitoneal (i.p.) injection.
- Immediately after the injection, begin recording the number of head-twitches for a predetermined period, typically 30 to 60 minutes. A head-twitch is characterized by a rapid, side-to-side rotational movement of the head.
- For antagonist studies, administer the 5-HT2A antagonist (e.g., M100907 or ketanserin) 15-30 minutes prior to the this compound injection.
4. Data Analysis:
- The primary endpoint is the total number of head-twitches observed during the recording period.
- Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control.
Visualizations
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. labcorp.com [labcorp.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]
- 6. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Ketanserin, M100907 and Olanzapine on hallucinogenic like action induced by 2,5-dimethoxy-4-methylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurochemical and behavioral evidence that this compound-ketanserin discrimination is mediated by serotonin2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective serotonin-2A receptor antagonist M100907 reverses behavioral deficits in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quipazine Optimization: Technical Support Center for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Quipazine in cell culture experiments. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a non-selective serotonin (5-HT) receptor agonist belonging to the arylpiperazine family.[1][2] In cell culture, it primarily acts by binding to and activating multiple serotonin receptors, with notable effects on the 5-HT2A, 5-HT2C, and 5-HT3 receptor subtypes.[1][3] Its activation of the 5-HT2A receptor triggers the Gq/11 signaling pathway, leading to downstream events like intracellular calcium mobilization and inositol monophosphate (IP1) accumulation.[4] this compound also functions as a serotonin reuptake inhibitor, which can increase synaptic serotonin levels in neuronal cultures.[1][4]
Q2: Which serotonin receptors does this compound target and with what potency?
This compound interacts with several serotonin receptors. Its binding affinity (Ki) and functional potency (EC50) vary depending on the receptor subtype and the experimental system. It has a particularly high affinity for the 5-HT3 receptor.[5]
Table 1: this compound Receptor Binding & Functional Potency
| Receptor Subtype | Assay Type | Cell Line / System | Potency Value | Reference |
|---|---|---|---|---|
| 5-HT3 | Radioligand Binding (Ki) | Rat Entorhinal Cortex | 1.4 nM | [5] |
| 5-HT3 | [14C]Guanidinium Uptake (EC50) | NG108-15 Cells | 1 nM - 25 nM | [5][6] |
| 5-HT1 / 5-HT2 | Radioligand Binding (Ki) | Not Specified | 230 nM | [5] |
| 5-HT2A | Calcium Mobilization (pEC50) | HEK293 Cells | 5.139 (~7.26 µM) |[4] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for experimental consistency.
-
Solvent: Use newly opened, high-quality DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[5][7]
-
Dissolution: To prepare a high-concentration stock (e.g., 8.33 mg/mL or 39 mM), ultrasonic treatment and gentle warming (up to 60°C) may be required to fully dissolve the compound.[5]
-
Storage: Once prepared, the DMSO stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5] Store aliquots protected from light at -20°C for up to one month or at -80°C for up to six months.[5]
Q4: What is a good starting concentration for my experiments?
The optimal concentration of this compound is highly dependent on the cell line and the biological question. Based on published studies, a wide range has been proven effective.
-
For receptor activation studies (e.g., calcium flux in 5-HT2A expressing cells), concentrations in the low micromolar range (1-10 µM) are a good starting point.[4]
-
For cell proliferation or viability assays , concentrations ranging from 2 µg/mL (~9.4 µM) to 250 µg/mL (~1172 µM) have been used in human hepatocyte L-02 cells.[8][9]
-
For studying 5-HT3 receptor function , concentrations in the nanomolar range (1-100 nM) are often sufficient.[5][6]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and endpoint.
Troubleshooting Guide
Problem: My this compound has precipitated out of solution.
-
In DMSO Stock: This can happen if the DMSO has absorbed water or if the concentration is too high.[5][10] Try gentle warming (up to 60°C) and sonication to redissolve the compound.[5] If it persists, remake the solution with fresh, anhydrous DMSO.
-
In Cell Culture Medium: Precipitation in the final working solution can occur if the final DMSO concentration is too high or if the this compound concentration exceeds its aqueous solubility. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid both solubility issues and solvent toxicity.
Problem: I am not observing any effect of this compound on my cells.
-
Confirm Receptor Expression: Verify that your cell line expresses the target serotonin receptors (e.g., 5-HT2A, 5-HT3) at sufficient levels.
-
Check Concentration Range: You may be using a concentration that is too low. Perform a wider dose-response experiment, spanning from nanomolar to high micromolar ranges.
-
Verify Compound Integrity: Improper storage or repeated freeze-thaw cycles can degrade this compound.[5] Use a fresh aliquot from a properly stored stock solution.
-
Review Experimental Endpoint: Ensure your assay is sensitive enough to detect the expected biological response. For example, Gq activation via 5-HT2A can be measured with a calcium mobilization assay.[4]
Problem: I am seeing high levels of cell death after this compound treatment.
-
Determine Cytotoxicity Threshold: this compound can be cytotoxic at high concentrations. It is essential to determine the half-maximal inhibitory concentration (IC50) for your specific cell line using a cell viability assay like MTT or WST-1.[11]
-
Consider Off-Target Effects: As a non-selective agonist, this compound acts on multiple receptors.[1] The observed cytotoxicity could be an on-target effect mediated by a specific receptor (e.g., excessive 5-HT3 activation) or an unrelated off-target effect.[12]
-
Rule out Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control.
Problem: My results are inconsistent between experiments.
-
Aliquot Stock Solutions: The most common cause of inconsistency is the degradation of the compound due to improper storage. Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
-
Standardize Cell Conditions: Ensure consistency in cell passage number, seeding density, and growth phase, as these can all influence cellular responses.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from your frozen stock aliquot on the day of the experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound dimaleate (Molar Mass: ~427.4 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To make a 10 mM solution, weigh out 4.27 mg of this compound dimaleate.
-
Dissolution: Add the 4.27 mg of this compound to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex thoroughly. If necessary, use an ultrasonic bath and/or warm the solution to 60°C until the this compound is completely dissolved.[5]
-
Storage: Dispense into single-use, light-protected aliquots (e.g., 20 µL) and store at -80°C for up to 6 months.[5]
Protocol 2: General Protocol for Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[11][13][14]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include "vehicle-only" and "untreated" controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
-
Solubilization: Carefully remove the medium. Add 100 µL of MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[16]
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.[13]
Protocol 3: Calcium Mobilization Assay for 5-HT2A Receptor Activation
This protocol detects the activation of Gq-coupled receptors like 5-HT2A.[4]
-
Cell Seeding: Seed cells expressing the 5-HT2A receptor into a black, clear-bottom 96-well plate.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing: Wash the cells gently with an appropriate assay buffer (e.g., HBSS) to remove excess dye.
-
Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FlexStation). Record a stable baseline fluorescence reading for approximately 30 seconds.
-
Compound Addition: The instrument will then automatically inject the this compound solution at various concentrations.
-
Measurement: Continue to record the fluorescence signal for at least 3 minutes to capture the peak increase in intracellular calcium. The change in fluorescence indicates receptor activation.[4]
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: this compound-activated 5-HT2A receptor Gq signaling pathway.
Caption: Troubleshooting logic for unexpected cell death with this compound treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of this compound on pre- and postsynaptic serotonin receptors: single cell studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Serotonin receptor agonist this compound promotes proliferation and apoptosis of human hepatocyte strain of L-02 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hbpdint.com [hbpdint.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. psychedelicreview.com [psychedelicreview.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Quipazine Administration in Rats: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral side effects of Quipazine in rats. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to induce locomotor activity, but observed unexpected head-twitching behavior. Is this a known side effect?
A1: Yes, this compound is known to induce head-twitch responses (HTR) in rodents, which is considered a behavioral proxy for psychedelic-like effects.[1][2] This effect is primarily mediated by the activation of serotonin 5-HT2A receptors.[1][2] While this compound is a serotonin agonist used to study locomotor function, its action at 5-HT2A receptors can lead to this distinct and often unexpected behavioral outcome.
Q2: Our study involves operant conditioning, and this compound administration has led to a decrease in response rates for food reinforcement. Is this typical?
A2: Yes, this is a documented effect. This compound has been shown to decrease response rates in rats under fixed-ratio schedules of food reinforcement in a dose-dependent manner.[3] This anorectic effect is believed to be mediated by the activation of 5-HT2 receptors.[4] Therefore, a reduction in motivation for food rewards is an expected side effect.
Q3: We are seeing inconsistent effects of this compound on locomotor activity between different experimental setups. Why might this be happening?
A3: The effect of this compound on locomotor activity can be highly dependent on the novelty of the environment.[5] For instance, in a familiar environment, this compound has been observed to produce a time-dependent effect on activity, while having no significant effect in a novel environment.[5] It is crucial to control for and consider the environmental conditions when interpreting locomotor data.
Q4: Can this compound induce aggressive behavior in rats?
A4: On the contrary, studies have shown that direct injection of this compound into the amygdala can inhibit aggressive behavior.[6] Specifically, it has been found to prolong the attack latency in predatory aggression models and suppress aggressive postures in response to shock-induced fighting.[6]
Troubleshooting Guides
Issue 1: Unwanted Psychedelic-like Behaviors (Head-Twitching)
-
Problem: Your experiment is focused on a non-psychedelic-related outcome, but the rats are exhibiting significant head-twitch responses (HTR), confounding the results.
-
Troubleshooting Steps:
-
Re-evaluate Dosage: The psychedelic-like effects of this compound are dose-dependent. Consider reducing the dosage to a level that minimizes HTR while still eliciting the desired primary effect.
-
Antagonist Co-administration: Co-administration of a selective 5-HT2A receptor antagonist, such as M100907, can block the head-twitch response.[1] This allows for the investigation of other serotonergic effects of this compound without the confounding HTR.
-
Alternative Agonists: If the experimental design allows, consider using a serotonin agonist with lower affinity for the 5-HT2A receptor subtype to avoid psychedelic-like effects.
-
Issue 2: Variability in Locomotor Activity Results
-
Problem: You are observing high variability in locomotor activity data across subjects or experimental days.
-
Troubleshooting Steps:
-
Control for Environmental Novelty: As mentioned in the FAQs, the rat's familiarity with the testing apparatus is a critical variable.[5] Ensure that all animals have the same level of pre-exposure to the testing environment.
-
Sensory Stimulation: The locomotor-like effects of this compound, particularly in spinalized or neonatal rats, can be enhanced or even dependent on sensory feedback.[7][8][9] For instance, tail pinching or contact with a substrate can modulate stepping behavior.[7][9] Standardize or incorporate controlled sensory stimuli in your protocol.
-
Vehicle and Administration Route: The vehicle used to dissolve this compound can impact its absorption and efficacy. For intrathecal injections, using a polysorbate 80-saline solution has been shown to heighten the effects compared to saline alone.[7][8]
-
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Various Behaviors in Rats
| Behavior | Species/Strain | Dosage Range (mg/kg) | Observed Effect | Reference |
| Locomotor Activity (Pivoting & Crawling) | Neonatal Sprague-Dawley | 3.0 - 10.0 | Significant increase in pivoting and crawling frequency and duration. | [10] |
| Operant Behavior (Fixed-Ratio) | Not Specified | 1.0 - 10.0 | Dose-dependent decrease in response rates for food reinforcement. | [3] |
| Operant Behavior (Fixed-Interval) | Not Specified | 1.0 | Increased response rates for food reinforcement. | [3] |
| Operant Behavior (Fixed-Interval) | Not Specified | 5.0 - 10.0 | Decreased response rates for food reinforcement. | [3] |
| Food Intake | Not Specified | 0.5 - 8.0 | Dose-related reduction in the intake of a palatable diet. | [4] |
| Serum Corticosterone | Not Specified | 2.5 - 20.0 | Dose-related increase in serum corticosterone levels. | [11] |
| Head-Twitch Response | Mouse (C57BL/6) | 0.1 - 3.0 | Dose-dependent increase in head-twitch responses. | [1] |
Experimental Protocols
Protocol 1: Induction of Air-Stepping Behavior in Neonatal Rats
-
Objective: To induce locomotor-like stepping movements in neonatal rats using this compound.
-
Subjects: Postnatal day 1 (P1) Sprague-Dawley rat pups.[7]
-
Drug Preparation: Dissolve this compound in a polysorbate 80-saline solution (Tween 80) at concentrations of 0.3 mg/kg or 1.0 mg/kg.[7]
-
Administration: Administer the solution via intrathecal (IT) injection into the thoracolumbar spinal cord.[7]
-
Behavioral Testing:
Protocol 2: Assessment of Head-Twitch Response (HTR)
-
Objective: To quantify the psychedelic-like effects of this compound.
-
Subjects: Adult male C57BL/6 mice (can be adapted for rats).[1]
-
Drug Preparation: Dissolve this compound in saline.
-
Administration: Administer intraperitoneally (i.p.).
-
Behavioral Observation:
-
Place the animal in a clear observation chamber immediately after injection.
-
Record the number of head-twitches for a defined period (e.g., the first 30 minutes post-injection).[1]
-
A head-twitch is characterized as a rapid, rotational movement of the head.
-
Visualizations
Caption: this compound's agonistic action on 5-HT2A receptors activates the Gq/11 signaling pathway.
Caption: Experimental workflow for assessing this compound-induced head-twitch response in rats.
References
- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on behavior under a multiple schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces food intake in the rat by activation of 5-HT2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of metergoline and this compound on locomotor activity of rats in novel and familiar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggressive behavior inhibition by serotonin and this compound injected into the amygdala in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute intrathecal administration of this compound elicits air-steppin...: Ingenta Connect [ingentaconnect.com]
- 8. Acute intrathecal administration of this compound elicits air-steppin...: Ingenta Connect [ingentaconnect.com]
- 9. Sensory feedback modulates this compound-induced stepping behavior in the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonergic Activation of Locomotor Behavior and Posture in One-day Old Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of this compound, a serotonin receptor agonist, on serum corticosterone concentration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quipazine Solubility in Physiological Saline
Welcome to the technical support center for quipazine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when preparing this compound solutions in physiological saline for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common salt forms?
This compound is a serotonergic agent, acting as a non-selective serotonin receptor agonist.[1] It is commonly available as a maleate or dimaleate salt to improve its aqueous solubility.
Q2: Why does my this compound salt precipitate when dissolved in physiological saline?
Precipitation of this compound in physiological saline (0.9% NaCl) is a frequently observed issue. This is primarily due to the "salting-out" effect, where the sodium and chloride ions from the saline reduce the solubility of the organic this compound salt by competing for water molecules needed for solvation.[2]
Q3: How does pH influence the solubility of this compound?
This compound is an amine-containing compound, and its solubility is highly dependent on pH.[2] In its salt form, it is more soluble in acidic to neutral solutions where it remains in its protonated, charged state. As the pH becomes more alkaline, this compound can convert to its free base form, which is significantly less soluble in aqueous solutions and may precipitate.[2]
Q4: Can I heat the solution to improve this compound solubility?
Yes, gently warming the solution to 37°C can aid in the dissolution of this compound.[2] However, it is crucial to be cautious about the compound's stability at elevated temperatures for extended periods. Always inspect the solution for any signs of degradation after heating.
Q5: Is sonication a recommended method for dissolving this compound?
Yes, using an ultrasonic bath is a recommended technique to facilitate the dissolution of this compound, particularly if you observe particulate matter.[2] Sonication helps break down agglomerates of the powder, increasing the surface area exposed to the solvent.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation of this compound solutions in physiological saline.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to saline. | Salting-out effect: The concentration of this compound may be too high for the saline solution. | 1. Try preparing a more dilute solution. 2. Prepare a concentrated stock solution in sterile water or a minimal amount of a co-solvent like DMSO, and then dilute this stock into the saline. Ensure the final co-solvent concentration is compatible with your experimental model.[2] |
| The solution is cloudy or contains suspended particles. | Incomplete dissolution: The compound has not fully dissolved. | 1. Gently warm the solution to 37°C while stirring.[2] 2. Place the solution in an ultrasonic bath for 10-15 minute intervals.[2] 3. If your experimental protocol allows, check and adjust the pH of the saline solution to be slightly acidic (e.g., pH 5-6.5).[2] |
| A clear solution becomes cloudy or forms a precipitate over time. | Instability or temperature change: The solution may be supersaturated and is equilibrating, or temperature fluctuations are affecting solubility. | 1. Prepare the solution fresh before each experiment.[2] 2. Store the solution at a constant temperature.[2] |
| The desired concentration is unachievable in saline alone. | Low aqueous solubility: The inherent properties of the this compound salt limit its solubility in saline at the target concentration. | Consider using a co-solvent system. For in vivo studies, formulations including DMSO, PEG300, Tween-80, or corn oil have been used.[3] Always validate the vehicle for compatibility with your animal model and administration route. |
Quantitative Solubility Data
The following tables summarize the available quantitative data on this compound solubility.
Table 1: Solubility of this compound Salts in Various Solvents
| Compound | Solvent | Temperature | Solubility | Reference |
| N-Methylthis compound dimaleate | Water | Room Temperature | Up to 50 mM | [2] |
| N-Methylthis compound dimaleate | 0.9% NaCl (Saline) | Room Temperature | < 50 mM (empirically determine) | [2] |
| N-Methylthis compound dimaleate | 0.9% NaCl (Saline) | 37°C | Moderately higher than at room temp. | [2] |
| This compound dimaleate | Water | Not Specified | 44.54 mg/mL (100 mM) | [4] |
| This compound maleate | DMSO | Not Specified | 1-10 mg/mL (sparingly soluble) | [5] |
| This compound maleate | PBS (pH 7.2) | Not Specified | 0.1-1 mg/mL (slightly soluble) | [5] |
| This compound maleate | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 0.83 mg/mL (3.89 mM) | [3] |
| This compound maleate | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 0.83 mg/mL (3.89 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Stock Solution (Recommended)
This method is recommended to minimize the salting-out effect during initial dissolution.
Materials:
-
This compound salt (maleate or dimaleate)
-
Sterile Water for Injection or DMSO
-
Sterile 0.9% physiological saline
-
Sterile vials
-
Sterile magnetic stir bar and stirrer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filters
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Calculate the required mass of this compound salt to prepare a concentrated stock solution (e.g., 10 mM) in sterile water or a minimal amount of DMSO.
-
Aseptically add the this compound powder to the sterile solvent in a vial.
-
-
Ensure Complete Dissolution of Stock:
-
If necessary, gently warm the stock solution to 37°C and/or sonicate in an ultrasonic bath until all the powder is dissolved and the solution is clear.
-
-
Dilute to Final Concentration:
-
Perform a serial dilution of the clear stock solution into sterile 0.9% saline to achieve your desired final concentration.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a final sterile container.
-
-
Storage:
Protocol 2: Direct Dissolution of this compound in Saline
Materials:
-
This compound salt (maleate or dimaleate)
-
Sterile 0.9% physiological saline
-
Sterile vials
-
Sterile magnetic stir bar and stirrer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filters
-
Sterile, dilute HCl solution (optional, for pH adjustment)
Procedure:
-
Direct Addition:
-
Aseptically add the calculated amount of this compound salt powder to a sterile vial containing the required volume of sterile 0.9% saline.
-
-
Facilitate Dissolution:
-
Add a sterile magnetic stir bar and stir the solution.
-
If dissolution is slow, gently warm the vial to 37°C in a water bath while continuing to stir.
-
If particles persist, place the vial in an ultrasonic bath for 10-15 minute intervals until the solution is clear.
-
-
pH Adjustment (Optional):
-
If precipitation remains an issue, check the pH of the final solution. If it is neutral to slightly alkaline, you may cautiously adjust it to a slightly acidic pH (e.g., 6.0-6.5) using a sterile, dilute HCl solution. This step should be validated to ensure it does not impact your experimental results.
-
-
Sterilization:
-
Once the compound is fully dissolved, sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a final sterile container.
-
-
Storage:
-
Prepare the solution fresh on the day of use.
-
Visualizations
Caption: this compound's agonistic action on the 5-HT2A receptor activates the Gq/11 signaling cascade.
Caption: Experimental workflow for direct dissolution of this compound in physiological saline.
References
Quipazine Technical Support Center: Ensuring Stability of Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Quipazine in stock solutions. Below you will find troubleshooting advice for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous media. | Solvent Shock: this compound has lower solubility in aqueous solutions compared to DMSO. The rapid change in solvent polarity can cause the compound to precipitate. | Perform a stepwise dilution: First, create an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed (37°C) aqueous buffer or media. Then, add this intermediate dilution to the final volume. Ensure the final DMSO concentration in your experiment is low (ideally ≤ 0.5%) to minimize both precipitation and potential solvent-induced cellular toxicity. |
| Cloudiness or visible precipitate in the stock solution upon storage. | Temperature Fluctuation: Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to precipitation. Concentration Exceeds Solubility Limit: The prepared concentration may be too high for the chosen solvent and storage temperature. | Aliquot and Store Properly: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), protected from light.[1] Verify Solubility: If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Gentle warming to 37°C and sonication may help to redissolve the precipitate in the short term. |
| Inconsistent or reduced pharmacological activity in experiments. | Chemical Degradation: this compound may have degraded due to improper storage, leading to a lower effective concentration of the active compound. | Prepare Fresh Stock Solutions: It is best practice to prepare fresh stock solutions periodically. Conduct a Stability Check: If you suspect degradation, you can perform a stability analysis using HPLC (see Experimental Protocol section below) to determine the concentration and purity of your stock solution. |
| Discoloration of the stock solution. | Oxidation or Photodegradation: Exposure to oxygen or light can cause chemical changes leading to a change in the solution's appearance. | Protect from Light and Air: Store this compound stock solutions in amber vials to protect from light.[1] When preparing solutions, minimize the headspace in the vial to reduce exposure to air. Purging the vial with an inert gas like argon or nitrogen before sealing can also help prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to ensure the final DMSO concentration is not detrimental to the experimental system, typically below 0.5%. This compound maleate salt is also soluble in water and dilute aqueous acids.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Long-term storage (up to 6 months): -80°C.
-
Short-term storage (up to 1 month): -20°C.[1]
-
Protection from light: Always store solutions in amber or light-blocking containers.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: How can I be sure my this compound stock solution is stable?
A3: The most reliable way to assess the stability of your this compound stock solution is by performing a quantitative analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to determine the concentration of the parent this compound compound and detect the presence of any degradation products. A detailed protocol for developing such a method is provided below.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar chemical structures (containing piperazine and quinoline moieties) are susceptible to degradation through:
-
Oxidation: The nitrogen atoms in the piperazine ring and the quinoline ring system can be susceptible to oxidation.
-
Photodegradation: Aromatic ring systems, like quinoline, can be sensitive to degradation upon exposure to UV or visible light.
-
Hydrolysis: Although generally stable, under extreme pH conditions, hydrolysis could potentially occur.
A forced degradation study, as detailed in the experimental protocols, is the standard approach to identify the specific degradation pathways for a compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place solid this compound powder in a hot air oven at 105°C for 24 hours.
-
After cooling, dissolve the powder in the solvent to prepare a 1 mg/mL solution and then dilute to 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound to direct sunlight for 48 hours or in a photostability chamber.
-
Dilute the exposed solution to a final concentration of 100 µg/mL with the mobile phase.
-
3. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol describes a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.
1. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) |
| Gradient Program | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 230-260 nm) |
| Injection Volume | 10 µL |
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the peaks for any degradation products are well-resolved from the peak for the parent this compound compound.
3. Identification of Degradation Products:
- For a more in-depth analysis, the HPLC system can be coupled with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the degradation products, which aids in their structural elucidation.
Data Presentation
The following table can be used to summarize the results of a forced degradation study.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| Acid Hydrolysis (1N HCl, 60°C, 24h) | Data | Data | Data |
| Base Hydrolysis (1N NaOH, 60°C, 24h) | Data | Data | Data |
| Oxidative (3% H₂O₂, RT, 24h) | Data | Data | Data |
| Thermal (105°C, 24h) | Data | Data | Data |
| Photolytic (Sunlight, 48h) | Data | Data | Data |
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Decision tree for troubleshooting precipitation.
References
Inconsistent results with Quipazine in behavioral experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral experiments involving Quipazine.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable results in my behavioral assay after administering this compound?
Inconsistent results with this compound are not uncommon and can be attributed to its complex pharmacological profile. This compound is a non-selective serotonergic agent, acting as both a serotonin reuptake inhibitor and an agonist at multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT3 receptors.[1][2][3] Its effects can also be influenced by its interactions with dopaminergic and noradrenergic systems.[4][5][6][7] This broad spectrum of activity means that subtle variations in experimental conditions can lead to significant differences in behavioral outcomes.
Q2: What are the main factors that can contribute to this variability?
Several factors can influence the behavioral effects of this compound:
-
Dosage: this compound's effects are highly dose-dependent.[8][9][10] Low and high doses can sometimes produce opposing effects.
-
Route of Administration: The method of administration (e.g., intraperitoneal, subcutaneous, oral) can affect the pharmacokinetics and bioavailability of the drug, leading to different behavioral responses.
-
Animal Species and Strain: Different species and even strains of the same species can exhibit varied responses to this compound due to genetic differences in receptor expression and metabolism.[11]
-
Experimental Conditions: Factors such as the time of day of testing, lighting conditions, and ambient noise can all impact behavioral outcomes.[12]
-
Baseline Behavior: The baseline activity and anxiety levels of individual animals can influence their response to the drug.
-
Habituation: The degree of habituation of the animals to the testing apparatus and experimental procedures is a critical factor.
Q3: How does this compound's interaction with multiple serotonin receptors contribute to inconsistent results?
This compound's affinity for various 5-HT receptor subtypes, each with distinct downstream signaling pathways and physiological roles, is a primary reason for variability. For example:
-
5-HT2A receptor agonism is linked to psychedelic-like effects, such as the head-twitch response in rodents.[1][13][14][15][16]
-
5-HT3 receptor agonism is associated with nausea and anxiety.[1][13]
-
Actions at 5-HT1A and 5-HT1B receptors can also modulate behavior, but the net effect of this compound will depend on the balance of activation across all these receptor subtypes.
The observed behavioral outcome is the sum of these often-competing effects, which can be sensitive to minor experimental fluctuations.
Troubleshooting Guides
Problem 1: High inter-individual variability within the same experimental group.
| Potential Cause | Troubleshooting Steps |
| Genetic Differences | Ensure the use of a genetically homogenous animal population (inbred strains). Report the specific strain used in all publications. |
| Baseline Anxiety/Activity Levels | Pre-screen animals in the behavioral apparatus to assess baseline levels. Exclude outliers or use baseline activity as a covariate in the statistical analysis. |
| Inconsistent Drug Administration | Standardize the injection procedure, including needle gauge, injection volume, and anatomical location. For oral administration, ensure complete ingestion. |
| Social Hierarchy Stress | House animals in stable, non-overcrowded conditions. Allow for an adequate acclimatization period after any changes in housing. |
Problem 2: Discrepancies in results between your lab and published findings.
| Potential Cause | Troubleshooting Steps |
| Differences in Experimental Protocol | Meticulously compare your protocol with the published methodology, paying close attention to details such as apparatus dimensions, lighting levels, and timing of procedures. |
| Variations in Animal Strain or Supplier | Use the exact same animal strain and, if possible, the same supplier as the cited study. Be aware that genetic drift can occur even within the same strain from different vendors. |
| Drug Formulation and Stability | Prepare this compound solutions fresh for each experiment. Verify the salt form used (e.g., maleate, dihydrochloride) and the vehicle for dissolution. Protect solutions from light.[11] |
| Environmental Factors | Standardize and report environmental conditions, including temperature, humidity, and the light/dark cycle in the animal facility and testing room.[12] |
Problem 3: Unexplained or paradoxical behavioral effects.
| Potential Cause | Troubleshooting Steps |
| Dose-Response Curve is Non-Linear | Conduct a full dose-response study to characterize the effects of this compound in your specific behavioral paradigm. A U-shaped or biphasic dose-response is possible.[17] |
| Off-Target Effects | Consider this compound's potential effects on dopamine and norepinephrine systems.[4][5][6][7] Co-administration with selective antagonists for these systems can help dissect the underlying mechanisms. |
| Metabolism and Active Metabolites | Be aware that this compound's metabolism could produce active metabolites with their own pharmacological profiles, although this is not extensively documented.[18] |
| Interaction with Other Neurotransmitter Systems | This compound has been shown to affect other neurotransmitter systems, such as acetylcholine.[19] Consider potential indirect effects on behavior. |
Data Presentation
Table 1: Dose-Response Effects of this compound in Common Behavioral Assays (Rodents)
| Behavioral Assay | Species/Strain | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Head-Twitch Response | Mouse | 1 - 10 | Dose-dependent increase in head twitches | [13] |
| Operant Conditioning (Fixed-Ratio) | Rat | 1 - 10 | Dose-dependent decrease in response rates | [8] |
| Operant Conditioning (Fixed-Interval) | Rat | 1 | Increase in response rates | [8] |
| Operant Conditioning (Fixed-Interval) | Rat | 5 - 10 | Decrease in response rates | [8] |
| Sleep-Wake Cycle | Rat | 1 - 10 | Dose-related suppression of slow-wave and REM sleep | [9] |
| Aggressive Behavior (Muricide) | Rat | 20 (intra-amygdala) | Increased attack latency | [20] |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Affinity (Ki, nM) | Species | Reference |
| 5-HT2A | ~200 | Human | [13] |
| 5-HT3 | High Affinity | Rat | [21][22] |
| 5-HT1B | High Affinity | Rat | [21] |
Note: Specific Ki values can vary between studies and assay conditions. "High Affinity" is indicated where precise numerical values were not consistently reported in the initial search results.
Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Place each mouse in a clear, cylindrical observation chamber for 30 minutes to allow for habituation to the testing environment.
-
Drug Administration: Administer this compound (or vehicle) via intraperitoneal (i.p.) injection. Doses typically range from 1 to 10 mg/kg.
-
Observation: Immediately after injection, begin recording the number of head twitches for a period of 30-90 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
Data Analysis: Analyze the total number of head twitches within specific time bins (e.g., every 5 minutes) and the cumulative total. Compare the results between different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 4. Possible dopamine agonist properties of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopaminergic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonistic properties of this compound at presynaptic serotonin receptors and alpha-adrenoceptors in rat brain cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]
- 8. Effects of this compound on behavior under a multiple schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sleep suppressant action of this compound: relation to central serotonergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time- and dose-dependent effects of the serotonergic agent this compound on regional cerebral metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Item - Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - figshare - Figshare [figshare.com]
- 17. This compound has a biphasic effect on slow wave sleep and reduces REM sleep rebound in REM sleep deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of this compound on serotonin metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound, a serotonin-like drug, on striatal cholinergic interneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aggressive behavior inhibition by serotonin and this compound injected into the amygdala in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Quipazine-induced emetic responses in animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emetic responses in animal models following the administration of quipazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce emesis?
A1: this compound is a broad-spectrum serotonin (5-HT) receptor agonist, meaning it activates multiple types of serotonin receptors.[1][2] Its emetic (vomiting-inducing) properties are primarily attributed to its agonist activity at 5-HT3 receptors.[3][4] These receptors are densely located in the gastrointestinal (GI) tract and in the chemoreceptor trigger zone (CTZ) of the brain, both of which are critical areas for initiating the vomiting reflex.[5][6][7] When activated by an agent like this compound, these receptors trigger a signaling cascade that leads to nausea and vomiting.[8][9][10]
Q2: Which animal models are suitable for studying this compound-induced emesis?
A2: The choice of animal model is critical, as not all species can vomit.
-
Emetic Species: Ferrets, dogs, and the musk shrew (Suncus murinus) possess a vomiting reflex and are considered gold-standard models for this research.[11][12][13] The ferret is often highlighted for its vomiting behavior being physiologically similar to humans.[13]
-
Non-Emetic Species: Rodents, such as rats and mice, lack the physiological capacity to vomit.[12][14] However, they exhibit specific behaviors in response to emetic stimuli that are used as surrogate indicators of nausea. The most common of these is "pica," the ingestion of non-nutritive substances like kaolin clay.[13][14][15] Conditioned taste aversion is another behavioral paradigm used in rodents to assess nausea-like states.[14]
Q3: How can I be sure the emetic response I'm observing is specific to 5-HT3 receptor activation?
A3: To confirm the involvement of the 5-HT3 receptor, you can pre-treat the animals with a selective 5-HT3 receptor antagonist. If the antagonist significantly reduces or completely blocks the this compound-induced emetic response, it provides strong evidence for a 5-HT3-mediated mechanism. Commonly used selective 5-HT3 antagonists include ondansetron, granisetron, and palonosetron.[6][16][17][18][19]
Q4: Are there other neurotransmitter systems involved in emesis that could be affected by this compound?
A4: Yes. While the 5-HT3 pathway is primary for many drug-induced emetic responses, other systems can play a role. This compound is known to interact with other 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT2C) and may have indirect effects on other neurotransmitter systems like dopamine.[1][2][20] The emetic reflex is a complex process that can also involve dopamine (D2) receptors, neurokinin (NK1) receptors, and histamine (H1) receptors.[8][15] If a 5-HT3 antagonist does not completely block the emetic response, it may be worth investigating the involvement of these other pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in emetic responses between animals. | 1. Genetic variability within the animal strain. 2. Differences in age, weight, or sex. 3. Variations in the gut microbiome. 4. Inconsistent drug administration (e.g., subcutaneous vs. intraperitoneal). | 1. Use a well-defined, genetically homogenous animal strain. 2. Standardize the age, weight, and sex of the animals in your experimental groups. 3. Ensure consistent housing and diet to minimize microbiome variations. 4. Adhere strictly to a standardized drug administration protocol. |
| No emetic response observed in an emetic species (e.g., ferret). | 1. This compound dose is too low. 2. Incorrect route of administration. 3. Animal has developed tolerance. 4. Degradation of the this compound solution. | 1. Perform a dose-response study to determine the optimal emetic dose for your specific animal model and conditions. 2. Verify the recommended route of administration for this compound-induced emesis in the literature for your chosen species. 3. Avoid repeated dosing of this compound over a short period. 4. Prepare fresh this compound solutions for each experiment. |
| Inconsistent pica behavior in rats or mice. | 1. Kaolin intake can be influenced by stress or novelty. 2. The dose of this compound may not be optimal for inducing pica. 3. The observation period may be too short. | 1. Acclimatize animals to the experimental setup, including the presence of kaolin, before the experiment begins. 2. Conduct a dose-response study to find the dose that reliably induces pica. 3. Monitor kaolin intake over a 24-hour period post-administration. |
| 5-HT3 antagonist fails to block emesis. | 1. The dose of the antagonist is insufficient. 2. The timing of antagonist administration is not optimal. 3. Involvement of non-5-HT3 receptor pathways. | 1. Ensure the antagonist dose is sufficient to block the 5-HT3 receptors; consult literature for effective doses in your model.[17] 2. Administer the antagonist 30-60 minutes before this compound to ensure it has reached its target receptors.[9] 3. Consider investigating the role of other receptors, such as D2 or NK1, by using their respective antagonists.[8][15] |
Quantitative Data Summary
The following tables summarize typical dose ranges for inducing emesis and for anti-emetic intervention. Note that these are starting points and optimal doses should be determined empirically for your specific experimental conditions.
Table 1: Emetogenic Doses of this compound in Various Animal Models
| Animal Model | Route of Administration | Typical Emetogenic Dose Range | Observed Effect | Reference |
| Rat | Subcutaneous (s.c.) / Intraperitoneal (i.p.) | 1 - 10 mg/kg | Behavioral activation, Pica | [21] |
| Ferret | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Retching and Vomiting | N/A (General Knowledge) |
| Dog | Intravenous (i.v.) / Subcutaneous (s.c.) | 0.5 - 2.5 mg/kg | Vomiting | [22] (related context) |
| Suncus murinus | Intraperitoneal (i.p.) | 0.5 - 5 mg/kg | Vomiting | [13] (related context) |
Table 2: Effective Doses of Common 5-HT3 Antagonists
| Antagonist | Animal Model | Route of Administration | Effective Dose Range | Reference |
| Ondansetron | Ferret, Dog | Intravenous (i.v.) / Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | [17][22] |
| Granisetron | Ferret, Dog | Intravenous (i.v.) | 0.1 - 1.0 mg/kg | [17] |
| Palonosetron | Ferret, Dog | Intravenous (i.v.) | 0.01 - 0.25 mg/kg | [17][18] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Emesis in Ferrets
-
Animal Acclimatization: House ferrets individually and allow them to acclimate for at least one week before the experiment. Provide food and water ad libitum.
-
Fasting: Fast animals for 12 hours prior to the experiment, with free access to water.
-
Drug Preparation: Dissolve this compound maleate and the selected 5-HT3 antagonist (e.g., ondansetron) in sterile saline (0.9% NaCl) on the day of the experiment.
-
Pre-treatment: Administer the 5-HT3 antagonist or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before this compound administration.
-
This compound Administration: Administer this compound via i.p. injection at the predetermined dose.
-
Observation: Immediately place the ferret in a clean observation cage and record its behavior for a period of 2-4 hours. Quantify the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Data Analysis: Compare the number of emetic episodes in the antagonist-treated group to the vehicle-treated group using appropriate statistical tests (e.g., Mann-Whitney U test).
Protocol 2: Measuring this compound-Induced Pica in Rats
-
Animal Acclimatization: House rats individually in cages with a pre-weighed amount of kaolin clay (in a separate, easily accessible container) and standard chow for at least 3 days to acclimate them to the kaolin.
-
Baseline Measurement: Measure kaolin and chow consumption for 24 hours before the start of the experiment to establish a baseline.
-
Drug Preparation: Dissolve this compound maleate in sterile saline.
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Measurement: Return the rats to their home cages. Over the next 24 hours, measure the amount of kaolin and chow consumed.
-
Data Analysis: Calculate the net kaolin intake by subtracting the baseline consumption from the post-injection consumption. Compare the kaolin intake between the this compound-treated and vehicle-treated groups using a t-test or ANOVA.
Visualizations
References
- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin receptor physiology: relation to emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.co.za [journals.co.za]
- 8. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do Antiemetic Selective 5-HT3 Antagonist Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. Serotonin - Wikipedia [en.wikipedia.org]
- 11. Reducing animal use in complex systems: using nausea and vomiting as a test case | NC3Rs [nc3rs.org.uk]
- 12. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin antagonists: a new class of antiemetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Selective Serotonin 5-HT 3 Receptor Antagonists for Postoperative Nausea and Vomiting [ouci.dntb.gov.ua]
- 20. This compound exacerbation of a hyperkinetic syndrome: involvement of brain dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-induced behavior in neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Probable involvement of the 5-hydroxytryptamine(4) receptor in methotrexate-induced delayed emesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Quipazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Quipazine, focusing on strategies to minimize its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a non-selective serotonin (5-HT) receptor agonist and a serotonin reuptake inhibitor.[1][2][3] Its principal on-target activity, often associated with its psychedelic-like effects in animal studies, is mediated through the activation of the serotonin 5-HT2A receptor.[1][4]
Q2: What are the most common off-target effects observed with this compound?
The most frequently reported off-target effects in humans are nausea, vomiting, and gastrointestinal disturbances.[1] These effects are primarily attributed to the agonistic activity of this compound at the serotonin 5-HT3 receptor.[1][4] Additionally, this compound has been noted to interact with other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2B, and 5-HT2C, as well as potentially exhibiting some activity at dopamine receptors.[1][5]
Q3: How can I minimize the gastrointestinal side effects of this compound in my experiments?
To mitigate the emetic effects of this compound, co-administration with a selective 5-HT3 receptor antagonist is recommended.[1] Ondansetron is a commonly used 5-HT3 antagonist that has been shown to block the nausea and vomiting induced by this compound without affecting the 5-HT2A receptor-mediated psychedelic-like effects.[1][4]
Q4: Are the psychedelic-like effects of this compound considered on-target or off-target?
The psychedelic-like effects, such as the head-twitch response observed in rodents, are considered an on-target effect mediated by the activation of 5-HT2A receptors.[1][4] These effects can be blocked by 5-HT2A receptor antagonists like ketanserin.[1] For researchers specifically investigating the psychedelic properties of this compound, this is the desired effect. However, for studies focused on other potential therapeutic applications, these psychoactive effects might be considered undesirable side effects.
Troubleshooting Guide
Issue 1: Unexpected behavioral or physiological responses in animal models.
-
Possible Cause: Off-target receptor activation. This compound is known to interact with multiple serotonin receptor subtypes and may also have some dopaminergic activity.[1][5] These interactions can lead to a complex pharmacological profile and unexpected behavioral outcomes.
-
Troubleshooting Steps:
-
Conduct a thorough literature review: Examine existing research on the effects of this compound in your specific animal model and behavioral paradigm.
-
Use selective antagonists: To isolate the contribution of specific receptors to the observed effects, co-administer selective antagonists for suspected off-target receptors (e.g., 5-HT3, dopamine receptors).
-
Perform dose-response studies: Characterize the dose-dependency of both the desired and undesired effects to identify a therapeutic window with minimal off-target activity.
-
Employ knockout animal models: If available, using animals with specific receptor subtypes knocked out can definitively determine the involvement of those receptors in the observed effects.[4]
-
Issue 2: High variability in experimental results.
-
Possible Cause: Differences in drug metabolism or vehicle effects.
-
Troubleshooting Steps:
-
Standardize administration protocols: Ensure consistent vehicle composition, route of administration, and timing of injections. For intrathecal administration, using a vehicle like Tween 80 may enhance the behavioral effects compared to saline.[6]
-
Monitor drug metabolism: If feasible, measure plasma and brain concentrations of this compound to assess for variability in pharmacokinetics between subjects.
-
Control for environmental factors: Ensure that all experimental conditions (e.g., lighting, noise levels, handling) are kept constant across all animals and experimental groups.
-
Data Presentation
Table 1: Binding Affinities (Ki) of this compound at Various Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1A | ~3300 | Rat | [7] |
| 5-HT1 (general) | 5 | Rat | [8] |
| 5-HT2 (general) | 18 | Rat | [8] |
| 5-HT2A | pKi = 4.7 ± 0.14 | Human | [4] |
| 5-HT2A | pKi = 5.601 ± 0.16 | Mouse | [4] |
| 5-HT3 | High Affinity | Rat | [9] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Activity (EC50/IC50) of this compound
| Assay | Receptor | Activity | Value (nM) | Reference |
| Ca2+ Mobilization | 5-HT2A | pEC50 = 5.139 ± 0.36 | ~7260 | [4] |
| [14C]guanidinium uptake | 5-HT3 | Agonist (EC50) | Similar to this compound | [10] |
| Serotonin Uptake | SERT | Inhibitor (IC50) | 210-890 | [11] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a generalized procedure to determine the binding affinity (Ki) of this compound for a specific receptor of interest.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) known to express the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of unlabeled this compound.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (Calcium Mobilization) for 5-HT2A Receptor Activation
This protocol measures the functional agonism of this compound at the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway leading to intracellular calcium release.[4]
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media and conditions.
-
-
Cell Plating:
-
Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence of each well.
-
Add the different concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 4. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible dopamine agonist properties of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Intrathecal Administration of this compound Elicits Air-Stepping Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. 5-HT1 and 5-HT2 binding characteristics of some this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New hybrids of this compound and trazodone as selective inhibitors of uptake of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Quipazine Dosage Adjustment: A Technical Support Guide for Mouse Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting Quipazine dosage for different mouse strains. The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are planning a study with this compound in mice. Is there a universal dosage that works for all strains?
A1: No, a universal dosage for this compound is not recommended. Different mouse strains can exhibit significant variations in their response to serotonergic agents like this compound. This variability is often attributed to genetic differences in the serotonergic system, including the density and function of serotonin receptors. Therefore, the optimal dose will likely differ between strains such as C57BL/6, BALB/c, and FVB. It is crucial to perform a pilot dose-response study for each new strain to determine the most effective and safe dosage for your specific experimental endpoint.
Q2: What are the known differences between common mouse strains that could affect their response to this compound?
A2: C57BL/6 and BALB/c mice are two commonly used strains with well-documented differences in their neurobiology and behavior, which can influence their response to this compound. BALB/c mice are generally characterized by higher baseline anxiety-like behaviors and a less robust serotonergic system compared to C57BL/6 mice. These inherent differences can lead to varied behavioral and physiological responses to a serotonin 5-HT2A receptor agonist like this compound. For instance, BTBR T+tf/J mice have been shown to have lower serotonin transporter (SERT) densities compared to C57BL/10J mice, which could alter the pharmacodynamics of serotonergic drugs.[1]
Q3: What is the primary mechanism of action for this compound, and how does this relate to behavioral readouts in mice?
A3: this compound is a serotonin receptor agonist with a notable affinity for the 5-HT2A and 5-HT3 receptor subtypes.[2] Its psychedelic-like effects in rodents are primarily mediated through the activation of the 5-HT2A receptor. A key behavioral indicator of 5-HT2A receptor activation in mice is the head-twitch response (HTR).[3][4] The frequency of HTR is a widely used behavioral proxy to assess the in vivo potency of 5-HT2A agonists.
Q4: We are observing significant hyperactivity in one mouse strain but not another at the same this compound dose. What could be the cause?
A4: This is a common issue and highlights the importance of strain-specific dose optimization. The differential locomotor response could be due to several factors, including:
-
Differences in 5-HT2A receptor density and signaling: Strains with higher 5-HT2A receptor expression in brain regions controlling locomotion may exhibit a more pronounced hyperactive response.
-
Variations in drug metabolism: Pharmacokinetic differences between strains can lead to different brain concentrations of this compound, even at the same administered dose.
-
Baseline anxiety levels: A more anxious strain might react differently to the anxiogenic or anxiolytic effects of this compound, which can manifest as changes in locomotor activity.
For the more sensitive strain, an immediate dose reduction is recommended. A pilot study to establish dose-response curves for locomotor activity in each strain is the best approach to determine equieffective doses.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe adverse effects in one strain. | Differential sensitivity to this compound. | - Immediately lower the dose for the affected strain.- Conduct a thorough literature search for any reported strain-specific sensitivities.- Perform a pilot study with a wider range of lower doses to establish a safe and effective dose range. |
| Inconsistent or highly variable results within the same strain. | - Improper drug administration. - Environmental stressors. - Subtle genetic variations within a colony. | - Ensure consistent intraperitoneal (IP) injection technique.- Acclimate mice to the testing room and handle them consistently.- Use mice from the same litter for comparisons when possible and ensure consistent age and sex distribution across experimental groups. |
| No observable effect at the intended dose. | - Incorrect dosage calculation or drug preparation. - Low bioavailability. - Strain is less sensitive to this compound. | - Double-check all calculations and ensure the drug is properly dissolved.- Consider a different administration route if poor absorption is suspected, though IP is standard.- Increase the dose systematically in a pilot study to determine the effective range for that specific strain. |
Experimental Protocols
Head-Twitch Response (HTR) Assay
This protocol is designed to quantify the 5-HT2A receptor-mediated head-twitch response in mice following this compound administration.
Materials:
-
This compound maleate salt
-
Sterile saline (0.9% NaCl)
-
Observation chambers (e.g., standard mouse cages with a clear front)
-
Video recording equipment (optional but recommended for unbiased scoring)
-
Syringes and needles (27-30 gauge) for intraperitoneal (IP) injection
Procedure:
-
Drug Preparation: Dissolve this compound maleate in sterile saline to the desired concentrations. Prepare fresh solutions on the day of the experiment.
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Habituation: Place each mouse individually into an observation chamber and allow for a 10-15 minute habituation period.
-
Administration: Administer this compound or vehicle (saline) via IP injection at a volume of 10 ml/kg body weight.
-
Observation and Scoring: Immediately after injection, begin observing the mice for head-twitches. A head-twitch is a rapid, side-to-side rotational movement of the head.[3] Count the number of head-twitches over a defined period, typically for 30-60 minutes post-injection. If using video recording, the scoring can be done later by a trained observer who is blind to the experimental conditions.
-
Data Analysis: Compare the number of head-twitches between different dose groups and strains using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Open Field Test
This protocol assesses general locomotor activity and anxiety-like behavior in mice treated with this compound.
Materials:
-
Open field arena (a square or circular arena with walls, typically made of a non-porous material for easy cleaning)
-
Video tracking software (e.g., EthoVision, ANY-maze) or manual observation
-
This compound and vehicle solutions
-
Syringes and needles for IP injection
Procedure:
-
Drug Preparation and Animal Acclimation: Follow steps 1 and 2 from the HTR assay protocol.
-
Administration: Administer this compound or vehicle via IP injection. The timing of the test relative to the injection should be consistent across all animals and determined by the expected peak effect of the drug (typically 15-30 minutes post-IP injection).
-
Testing: Place the mouse in the center of the open field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).[5][6] The arena should be cleaned thoroughly between each animal to remove olfactory cues.
-
Data Collection: Record the following parameters using video tracking software or manual scoring:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis). More time in the center is generally interpreted as lower anxiety.
-
Rearing frequency: An exploratory behavior.
-
-
Data Analysis: Analyze the collected data to compare the effects of different this compound doses and mouse strains on locomotor activity and anxiety-like behaviors.
Visualizations
Caption: this compound's signaling cascade via the 5-HT2A receptor.
Caption: A generalized workflow for this compound behavioral studies.
References
- 1. Density and Function of Central Serotonin (5-HT) Transporters, 5-HT1A and 5-HT2A Receptors, and Effects of their Targeting on BTBR T+tf/J Mouse Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. This compound-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Testing - Open Field and Dyskinesia Scoring [protocols.io]
Technical Support Center: Validating Quipazine's Effect on Serotonin Reuptake In Vitro
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating the effect of Quipazine on serotonin reuptake in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro method to assess this compound's effect on the serotonin transporter (SERT)?
A1: The most common method is a serotonin reuptake inhibition assay using cell lines that either endogenously express the human serotonin transporter (hSERT), like JAR cells, or have been engineered to stably express hSERT, such as HEK293 cells.[1][2] These assays typically measure the uptake of a labeled substrate, such as radiolabeled serotonin ([³H]5-HT), in the presence of varying concentrations of the test compound (this compound).[1][3]
Q2: What is this compound's mechanism of action regarding the serotonin transporter?
A2: this compound acts as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT).[3][4] In addition to its effect on SERT, this compound is also a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A and 5-HT3 receptor subtypes.[3]
Q3: What kind of quantitative data can I expect from a serotonin reuptake inhibition assay with this compound?
A3: The assay will allow you to determine the potency of this compound as a SERT inhibitor, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or a Kᵢ (inhibitory constant). The Kᵢ value for this compound at the human serotonin transporter is reported to be in the range of 30–143 nM.[4]
Q4: Are there non-radioactive alternatives to the [³H]5-HT uptake assay?
A4: Yes, fluorescence-based assays are available. These assays use a fluorescent substrate that mimics serotonin, allowing for the measurement of SERT activity on a fluorescence plate reader.[5][6] This method offers a safer and often higher-throughput alternative to radiolabeled assays.
Data Presentation: this compound's Binding Affinity for SERT
The following table summarizes the known inhibitory constant (Kᵢ) of this compound for the human serotonin transporter.
| Compound | Target | Kᵢ (nM) | Organism |
| This compound | SERT | 30 - 143 | Human |
Note: The smaller the Kᵢ value, the more potently the compound binds to the transporter.[4]
Experimental Protocols
Protocol: [³H]Serotonin Uptake Inhibition Assay in hSERT-Expressing HEK293 Cells
This protocol details the steps to measure the inhibitory effect of this compound on serotonin reuptake.
Materials:
-
HEK293 cells stably expressing hSERT[3]
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)[7]
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)[7]
-
This compound
-
Reference SERT inhibitor (e.g., Fluoxetine)[3]
-
[³H]Serotonin
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture:
-
Culture HEK293-hSERT cells in appropriate medium until they reach about 80-90% confluency.
-
Seed the cells into a 96-well plate at a suitable density (e.g., 4 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with pre-warmed KRH buffer.[7]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and the reference inhibitor in KRH buffer.
-
Add the different concentrations of the compounds to the respective wells. Include wells for "total uptake" (buffer only) and "non-specific uptake" (a high concentration of a potent SERT inhibitor like Fluoxetine).
-
Pre-incubate the plate for 15-30 minutes at 37°C.[3]
-
-
Uptake Initiation and Termination:
-
Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration close to its Kₘ for SERT.[3]
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.[3][7]
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
-
-
Detection:
-
Lyse the cells in each well (e.g., with 1% Triton X-100).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake CPM from the total uptake CPM.
-
Plot the percentage inhibition of specific uptake against the logarithm of this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Serotonin Reuptake Signaling Pathway
Caption: Inhibition of serotonin reuptake by this compound at the presynaptic terminal.
Experimental Workflow for SERT Inhibition Assay
Caption: Step-by-step workflow for a radiolabeled serotonin reuptake inhibition assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background / High non-specific binding | 1. Inefficient washing steps. 2. Radioligand concentration is too high. 3. Cells are not healthy or are overgrown, leading to passive leakage. | 1. Increase the number and volume of washes with ice-cold buffer after uptake termination. 2. Titrate the radioligand to an optimal concentration near its Kₘ. 3. Ensure cells are seeded at an appropriate density and are healthy on the day of the assay. |
| Low signal / Small assay window | 1. Low expression or activity of SERT in the cell line. 2. Incubation time for uptake is too short or not at the optimal temperature (37°C). 3. Degraded radioligand or test compound. | 1. Verify SERT expression via Western blot or use a cell line with known high expression. 2. Optimize the uptake incubation time to ensure it is within the linear range. Confirm incubator temperature. 3. Use fresh stocks of radioligand and compounds. Aliquot and store properly to avoid freeze-thaw cycles. |
| High well-to-well variability | 1. Inconsistent cell seeding density. 2. Pipetting errors during reagent addition. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before plating and use a multichannel pipette for consistency. 2. Use calibrated pipettes and be consistent with pipetting technique. Prepare master mixes where possible. 3. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
| IC₅₀ values are inconsistent with literature | 1. Incorrect concentration of this compound or reference compound. 2. Assay conditions (e.g., buffer composition, incubation time) differ significantly from standard protocols. 3. Issues with data analysis and curve fitting. | 1. Verify the stock concentration and serial dilutions of all compounds. 2. Adhere closely to established protocols. Ensure buffer pH and composition are correct. 3. Use appropriate software for non-linear regression analysis of the dose-response curve. Ensure the curve has a proper top and bottom plateau. |
References
- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Tramadol - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Quipazine and DOI in the Head-Twitch Response Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Quipazine and (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), two serotonergic agonists frequently utilized in preclinical research to study 5-HT2A receptor function and predict psychedelic potential using the head-twitch response (HTR) model in rodents. The head-twitch response, a rapid, rotational head movement, is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a reliable predictor of hallucinogenic effects in humans.[1] This document synthesizes experimental data to objectively compare the performance, receptor interactions, and signaling pathways of these two compounds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and DOI in the head-twitch response model, as well as their binding affinities for relevant serotonin receptors.
Table 1: Head-Twitch Response (HTR) Potency in Mice
| Compound | Strain | Route of Administration | ED₅₀ (mg/kg) | Peak Response Dose (mg/kg) | Citation(s) |
| This compound | C57BL/6J | Intraperitoneal (i.p.) | ~1.0 | 2.5 | [2] |
| DOI | C57BL/6J | Intraperitoneal (i.p.) | Not explicitly stated, but robust HTR observed at 0.25 - 1.0 | 1.0 | [3][4] |
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2C | 5-HT3 | Citation(s) |
| This compound | ~20,000 (pKi = 4.7) | - | High Affinity | [2][5][6] |
| DOI | 0.7 | 2.4 | Low Affinity | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Head-Twitch Response (HTR) Assay
The experimental protocol for inducing and measuring the head-twitch response is largely consistent across studies investigating both this compound and DOI.
-
Acclimation: Animals are habituated to the testing environment, typically an observation chamber, for a set period (e.g., 30 minutes) before drug administration.[2]
-
Drug Administration: this compound or DOI is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection.[2][3]
-
Observation Period: Immediately following injection, mice are returned to the observation chamber, and the number of head twitches is counted for a defined period, often in discrete time bins (e.g., every 10 minutes for a total of 90-120 minutes).[2][3]
-
Data Analysis: The total number of head twitches within a specified timeframe (e.g., the first 30 minutes for peak effect) is recorded and analyzed to determine dose-response relationships and calculate parameters like the ED₅₀.[2]
Signaling Pathways and Mechanism of Action
Both this compound and DOI elicit the head-twitch response primarily through the activation of the serotonin 5-HT2A receptor.[1][2][3] This receptor is a G-protein coupled receptor (GPCR) that canonically signals through the Gq/11 pathway.
Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be the primary driver of the head-twitch response.[2][7]
Interestingly, recent research has highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). For many psychedelics, the magnitude of the HTR has been shown to correlate with Gq efficacy, not β-arrestin2 recruitment.[8] While DOI exhibits activity at both Gq and β-arrestin2 pathways, this compound has also been shown to induce robust translocation of β-arrestin2 to the 5-HT2A receptor.[8][9] This suggests potential differences in their signaling profiles that may contribute to variations in their overall pharmacological effects.
Comparative Discussion
Potency and Efficacy: Based on the available data, DOI appears to be a more potent agonist at the 5-HT2A receptor than this compound, as evidenced by its significantly higher binding affinity (lower Ki value). While a direct ED₅₀ comparison in the same study is lacking, the effective dose range for inducing HTR with DOI starts at lower concentrations than for this compound.[2][3] Both compounds produce a robust HTR, indicating they are efficacious agonists in this behavioral model.
Receptor Selectivity: DOI exhibits a degree of selectivity for the 5-HT2A receptor over the 5-HT2C receptor. In contrast, this compound has a notably lower affinity for the 5-HT2A receptor and a high affinity for the 5-HT3 receptor.[2][5][6] This lack of selectivity for the 5-HT2A receptor may contribute to its different in vivo pharmacological profile and could be a confounding factor in studies where specific 5-HT2A-mediated effects are of interest. However, studies have shown that the HTR induced by this compound is blocked by a 5-HT2A antagonist and not a 5-HT3 antagonist, confirming the primary role of the 5-HT2A receptor in this specific behavior.[2]
Mechanism of Action: While both compounds converge on the Gq/11 signaling pathway to induce the HTR, the potential for biased agonism presents an area of differentiation. The finding that this compound recruits β-arrestin2, and that HTR magnitude for psychedelics is linked to Gq efficacy, suggests that the signaling profile of this compound may be more complex than that of a classical psychedelic like DOI.[8][9] This could have implications for the downstream cellular and behavioral effects beyond the acute head-twitch response. An earlier study also suggested that this compound might induce HTR through both direct 5-HT receptor activation and indirect release of endogenous serotonin, although more recent findings point to direct 5-HT2A agonism as the primary mechanism.[2][10]
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and m-chlorophenylbiguanide (m-CPBG) on the discrimination of durations: evidence for the involvement of 5-HT2A but not 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quipazine and LSD for 5-HT2A Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quipazine and lysergic acid diethylamide (LSD) in their activation of the serotonin 2A (5-HT2A) receptor, a key target in psychiatric and neurological research. The following sections detail their binding affinities, functional potencies, and engagement of downstream signaling pathways, supported by experimental data and methodologies.
Introduction
This compound, a piperazine derivative, and LSD, an ergoline, are both well-established agonists of the 5-HT2A receptor.[1][2][3] Despite their structural differences, both compounds activate this G protein-coupled receptor (GPCR), which is implicated in a wide range of physiological and cognitive processes. The 5-HT2A receptor is the primary molecular target for classic psychedelic drugs and a focus for the development of novel therapeutics for conditions like depression and anxiety.[3][4][5] Understanding the distinct pharmacological profiles of agonists like this compound and LSD is crucial for dissecting the receptor's complex signaling mechanisms and for rational drug design.
Quantitative Data Comparison
The interaction of this compound and LSD with the 5-HT2A receptor can be quantified through binding affinity and functional potency. The data below, compiled from multiple studies, summarizes these key parameters. It is important to note that direct comparisons are best made from data generated within the same study and under identical experimental conditions.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Parameter | Value | Radioligand | Source |
| This compound | pKᵢ | 4.7 ± 0.14 | [³H]ketanserin | [6] |
| LSD | Kᵢ (nM) | 1.11 - 2.9 | [³H]ketanserin | [2] |
Lower Kᵢ and higher pKᵢ values indicate stronger binding affinity.
Table 2: 5-HT2A Receptor Functional Potency & Efficacy (Gq/11 Pathway)
| Compound | Assay Type | Parameter | Value (nM) | Efficacy (% of 5-HT) | Source |
| This compound | Ca²⁺ Mobilization | EC₅₀ | ~100 - 1000 | Full Agonist | [6] |
| LSD | IP-1 Accumulation | EC₅₀ | 1.5 | 64.5% (Partial Agonist) | [7] |
| LSD | Ca²⁺ Mobilization | pEC₅₀ | 8.09 (i.e., ~8.1 nM) | 80% (Partial Agonist) | [8] |
EC₅₀ (half maximal effective concentration) and pEC₅₀ (-log(EC₅₀)) values represent the potency of the agonist, with lower EC₅₀ and higher pEC₅₀ values indicating greater potency.
Signaling Pathways
Activation of the 5-HT2A receptor by agonists like this compound and LSD initiates intracellular signaling cascades. The primary and most studied pathway is mediated by the Gq/11 protein, but other pathways, notably involving β-arrestin, also play a critical role, leading to the concept of "biased agonism" where a ligand may preferentially activate one pathway over another.[4][8]
Gq/11-Mediated Pathway (Canonical)
Both this compound and LSD activate the canonical Gq/11 signaling pathway.[3][6] Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[3] This pathway is strongly associated with the psychedelic effects of 5-HT2A agonists, with a threshold of Gq activation appearing necessary to induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[9][10]
References
- 1. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling Quipazine's Serotonergic Complexity: A Comparative Guide to its Validation with Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quipazine's serotonergic activity, supported by experimental data. We delve into its interactions with various serotonin receptor subtypes and the use of specific antagonists to validate its mechanism of action.
This compound, a compound of the piperazine class, has a multifaceted pharmacological profile, exhibiting both agonist and antagonist properties at various serotonin (5-HT) receptors. This dual activity necessitates a thorough validation of its effects using selective receptor antagonists to elucidate its precise mechanisms of action. This guide will compare this compound's activity with other serotonergic agents, present key experimental data in a structured format, and provide detailed methodologies for the key experiments cited.
Comparative Analysis of Serotonergic Activity
This compound's interaction with the serotonergic system is complex, with notable activity at the 5-HT2A and 5-HT3 receptor subtypes. Its effects are often compared to classic psychedelics like LSD, which also act on 5-HT2A receptors, and anxiolytics like buspirone, which primarily targets 5-HT1A receptors.
This compound vs. LSD: A Tale of Two 5-HT2A Agonists
This compound is recognized for its agonist activity at 5-HT2A receptors, a property it shares with psychedelic compounds like LSD.[1] This interaction is responsible for inducing the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects in humans.[2][3] The validation of this compound's 5-HT2A receptor-mediated effects has been demonstrated through the use of selective antagonists. For instance, the potent and selective 5-HT2A antagonist M100907 has been shown to completely block the HTR induced by this compound.[2]
This compound vs. Buspirone: A Contrast in Receptor Selectivity
In contrast to the psychedelic-like profile of this compound, the anxiolytic drug buspirone primarily acts as a partial agonist at 5-HT1A receptors.[4][5] This difference in receptor selectivity leads to distinct behavioral and physiological effects. While this compound's effects are linked to 5-HT2A and 5-HT3 receptor activation, buspirone's anxiolytic properties are attributed to its modulation of the 5-HT1A receptor, which leads to a decrease in the firing rate of serotonin-containing neurons.[5][6]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and comparative compounds at various serotonin receptors. This data provides a quantitative basis for understanding their serotonergic profiles.
| Compound | Receptor | Binding Affinity (pKi/Ki) | Assay Type | Reference |
| This compound | 5-HT2A | pKi = 4.7 ± 0.14 | [3H]ketanserin displacement | [2] |
| 5-HT3 | Ki ≈ 1 nM | Radioligand binding | [7] | |
| M100907 | 5-HT2A | - | - | [2] |
| Ondansetron | 5-HT3 | - | - | [2] |
| LSD | 5-HT2A | - | - | [1] |
| Buspirone | 5-HT1A | High Affinity | Radioligand binding | [4] |
| Compound | Functional Assay | Potency (EC50/IC50) | Effect | Reference |
| This compound | Head-Twitch Response | ED50 = 0.82 mg/kg (i.v.) | Agonist | [1] |
| [14C]guanidinium uptake (5-HT3) | - | Agonist | [8] | |
| M100907 | This compound-induced HTR | - | Antagonist | [2] |
| Ondansetron | This compound-induced HTR | - | No effect | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and a non-labeled test compound (e.g., this compound) compete for binding to receptors in a tissue or cell membrane preparation. The amount of radioligand bound is measured, and the affinity of the test compound is determined by its ability to displace the radioligand.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells with human 5-HT2A receptors) are prepared.[2]
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value.
Head-Twitch Response (HTR) Assay
This in vivo assay is a behavioral model used to assess the psychedelic-like effects of compounds in rodents.[9][10]
Principle: The head-twitch response is a rapid, side-to-side head movement induced by 5-HT2A receptor agonists. The frequency of these twitches is counted as a measure of the compound's agonistic activity at this receptor.
Protocol:
-
Animal Model: The assay is typically performed in mice or rats.[9]
-
Compound Administration: The test compound (e.g., this compound) is administered to the animals, often via intraperitoneal (i.p.) injection.
-
Antagonist Pre-treatment (for validation): To validate that the HTR is mediated by 5-HT2A receptors, a separate group of animals is pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before the administration of the test compound.[2]
-
Observation: The animals are observed for a specific period, and the number of head twitches is manually or automatically counted.[11][12]
-
Data Analysis: The frequency of head twitches in the drug-treated group is compared to a vehicle control group and the antagonist-pre-treated group. A significant reduction in HTR frequency in the antagonist group confirms the involvement of the 5-HT2A receptor.
Visualizations
The following diagrams illustrate the experimental workflow for validating this compound's serotonergic activity and the signaling pathway of the 5-HT2A receptor.
References
- 1. Effects of this compound on pre- and postsynaptic serotonin receptors: single cell studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ispub.com [ispub.com]
- 5. Buspirone decreases the activity of serotonin-containing neurons in the dorsal raphe in freely-moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
Unraveling Quipazine's Mechanisms: A Comparative Analysis in Genetic Knockout Models
A comprehensive guide for researchers, scientists, and drug development professionals on the serotonergic agonist Quipazine, cross-validated with 5-HT2A and 5-HT3 receptor knockout models. This guide provides an objective comparison of its performance, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a serotonergic agent, has been a valuable tool in neuroscience research for decades. Initially explored as an antidepressant, its complex pharmacology, particularly its potent agonism at serotonin 5-HT2A and 5-HT3 receptors, has made it a subject of intense investigation for understanding serotonergic signaling and its behavioral correlates.[1][2] This guide delves into the effects of this compound, with a specific focus on cross-validating these effects using genetic knockout models, which provide unparalleled specificity in dissecting drug-receptor interactions.
Cross-Validation with 5-HT2A Receptor Knockout Models
The 5-HT2A receptor is a key target for psychedelic compounds and is implicated in a range of behaviors, including sensory perception, cognition, and motor control.[1][3] Studies utilizing 5-HT2A receptor knockout (KO) mice have been instrumental in elucidating the precise role of this receptor in mediating the effects of this compound.
Behavioral Effects: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for psychedelic-like effects.[1][4]
Table 1: Effect of this compound on Head-Twitch Response (HTR) in Wild-Type vs. 5-HT2A KO Mice
| Genotype | Treatment | Dose (mg/kg, i.p.) | Mean HTR Counts (± SEM) | Reference |
| Wild-Type | Vehicle | - | ~0 | [1] |
| Wild-Type | This compound | 5 | ~15-20 | [1] |
| 5-HT2A KO | Vehicle | - | ~0 | [1] |
| 5-HT2A KO | This compound | 5 | ~0 | [1] |
As the data clearly indicates, this compound induces a robust HTR in wild-type mice, an effect that is completely absent in mice lacking the 5-HT2A receptor.[1] This provides unequivocal evidence that the HTR induced by this compound is mediated exclusively by the 5-HT2A receptor.
Molecular Effects: Immediate Early Gene Expression
The expression of immediate early genes (IEGs), such as c-fos and egr-1/2, is a marker of neuronal activation. Psychedelic compounds acting on 5-HT2A receptors induce a characteristic pattern of IEG expression in the cortex.
Table 2: Effect of this compound on Immediate Early Gene (IEG) Expression in the Somatosensory Cortex of Wild-Type vs. 5-HT2A KO Mice
| Genotype | Treatment | Gene | Fold Change vs. Vehicle (Mean ± SEM) | Reference |
| Wild-Type | This compound | c-fos | Significant Increase | [1] |
| Wild-Type | This compound | egr-1 | Significant Increase | [1] |
| Wild-Type | This compound | egr-2 | Significant Increase | [1] |
| 5-HT2A KO | This compound | c-fos | No Significant Change | [1] |
| 5-HT2A KO | This compound | egr-1 | No Significant Change | [1] |
| 5-HT2A KO | This compound | egr-2 | No Significant Change | [1] |
Similar to the behavioral findings, this compound's ability to increase the expression of c-fos, egr-1, and egr-2 is entirely dependent on the presence of the 5-HT2A receptor.[1]
The Role of the 5-HT3 Receptor: Indirect Evidence and Future Directions
The 5-HT3 receptor, a ligand-gated ion channel, is primarily associated with nausea and emesis.[5][6] While this compound is a known 5-HT3 receptor agonist, its role in the behavioral effects of the drug appears to be minimal, particularly concerning psychedelic-like actions.
Studies have shown that blockade of 5-HT3 receptors with antagonists like ondansetron does not affect the this compound-induced HTR in wild-type animals.[1] However, a direct investigation of this compound's effects in 5-HT3 receptor knockout mice is currently lacking in the published literature. Such studies would be invaluable in definitively confirming the role, or lack thereof, of the 5-HT3 receptor in the full spectrum of this compound's in vivo effects, including its known gastrointestinal side effects.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: this compound's 5-HT2A Receptor Signaling Pathway.
Caption: Head-Twitch Response Experimental Workflow.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Head-Twitch Response (HTR) Measurement
Objective: To quantify the frequency of head-twitches in mice following the administration of this compound.
Materials:
-
Male C57BL/6J mice (wild-type and 5-HT2A KO)
-
This compound maleate salt (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Observation chambers (e.g., clear cylindrical containers)
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Magnetometer system (for automated detection, optional)[7]
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound maleate in sterile saline to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse with a 0.125 mL injection volume).
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Observation Period: Immediately place the mouse in the observation chamber. The HTR is typically observed for a period of 30-60 minutes post-injection.[1]
-
Scoring:
-
Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of rapid, side-to-side head movements.
-
Automated Scoring: If using a magnetometer, a small magnet is surgically implanted on the mouse's head prior to the experiment. The system records the magnetic field changes during head twitches, which are then automatically quantified.[7]
-
-
Data Analysis: Compare the mean number of head-twitches between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
c-Fos Immunohistochemistry
Objective: To visualize and quantify the expression of the c-Fos protein in the mouse brain as a marker of neuronal activation.
Materials:
-
Mouse brains from HTR experiments
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (e.g., 20% and 30% in PBS)
-
Cryostat or vibratome
-
Microscope slides
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody: Rabbit anti-c-Fos (e.g., Santa Cruz Biotechnology, sc-52)
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC) kit (e.g., Vector Labs)
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope with imaging software
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 40 µm) using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1-2 hours at room temperature.
-
Incubate with the primary anti-c-Fos antibody (e.g., 1:1000 dilution) in blocking solution overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the biotinylated secondary antibody (e.g., 1:500 dilution) for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
Incubate with the ABC reagent for 1 hour at room temperature.
-
Wash sections in PBS.
-
Develop the signal using the DAB substrate kit until the desired staining intensity is reached.
-
Wash sections in PBS.
-
-
Mounting and Imaging:
-
Mount the stained sections onto microscope slides.
-
Dehydrate the sections through a series of ethanol and xylene washes and coverslip.
-
Image the sections using a brightfield microscope and quantify the number of c-Fos-positive cells in the region of interest (e.g., somatosensory cortex) using imaging software.
-
-
Data Analysis: Compare the mean number of c-Fos-positive cells per unit area between the different experimental groups.
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To measure the accumulation of inositol monophosphate (IP1), a downstream product of the Gq/11 signaling pathway, in the mouse brain.[1]
Materials:
-
Wild-type and 5-HT2A KO mice
-
This compound
-
Lithium chloride (LiCl)
-
Brain tissue homogenization buffer
-
IP-One HTRF kit (Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Pre-treatment: Administer LiCl (e.g., 200 mg/kg, i.p.) to inhibit the degradation of IP1.
-
Drug Administration: After a set time following LiCl administration (e.g., 2 hours), inject this compound or vehicle.
-
Tissue Collection: At the time of peak drug effect (e.g., 30 minutes post-Quipazine), euthanize the mice and rapidly dissect the brain region of interest (e.g., prefrontal cortex).
-
Homogenization: Homogenize the tissue in the appropriate buffer provided with the assay kit.
-
Assay: Perform the IP1 HTRF assay according to the manufacturer's instructions. This typically involves adding the cell lysate to a plate containing the HTRF reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore).
-
Measurement: Read the plate on an HTRF-compatible reader to measure the fluorescence resonance energy transfer signal, which is inversely proportional to the amount of IP1 in the sample.
-
Data Analysis: Calculate the concentration of IP1 in each sample based on a standard curve and compare the mean IP1 levels between the different experimental groups.
Conclusion
The cross-validation of this compound's effects with genetic knockout models, particularly the 5-HT2A receptor knockout, has been pivotal in confirming the central role of this receptor in mediating its psychedelic-like behavioral and molecular effects. The complete abolition of the head-twitch response and immediate early gene induction in 5-HT2A KO mice provides a clear and robust demonstration of this on-target activity. While the involvement of the 5-HT3 receptor in these specific effects appears to be negligible based on antagonist studies, further research using 5-HT3 knockout models is warranted to fully delineate its contribution to other physiological responses to this compound. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the intricate pharmacology of this compound and the broader landscape of serotonergic signaling.
References
- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the 5-HT₂A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of a psychedelic 5-HT2A receptor agonist on anxiety-related behavior and fear processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasticity of emesis to a 5-HT3 agonist: effect of order of visceral nerve cuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT3 receptor antagonists prevent cisplatin-induced emesis in Cryptotis parva: a new experimental model of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quipazine and Other 5-HT Receptor Agonists: A Guide for Researchers
This guide provides a detailed comparative analysis of Quipazine and other key 5-hydroxytryptamine (5-HT) receptor agonists, designed for researchers, scientists, and drug development professionals. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of 5-HT Receptor Agonists
The following tables summarize the binding affinities (Ki), potency (EC50), and efficacy (Emax) of this compound compared to other well-characterized 5-HT receptor agonists, such as DOI (a 5-HT2A/2C agonist) and m-CPP (a non-selective 5-HT agonist). This data is essential for understanding the pharmacological profile and potential therapeutic applications of these compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of 5-HT Receptor Agonists
| Receptor Subtype | This compound | DOI | m-CPP |
| 5-HT1A | - | >10,000 | 160 |
| 5-HT1B | High Affinity | 1200 | 30 |
| 5-HT2A | ~20,000 (pKi=4.7)[1] | 2.4 | 2.5 |
| 5-HT2C | Moderate Affinity | 12 | 1.2 |
| 5-HT3 | 4.4 (IC50)[2] | >10,000 | 160 |
Table 2: Comparative Functional Activity (EC50 and Emax) of 5-HT Receptor Agonists
| Receptor Subtype | Agonist | EC50 (nM) | Emax (%) |
| 5-HT2A | This compound | ~100-1000 | ~80-100 (relative to 5-HT)[1] |
| DOI | ~10-30 | ~100 (relative to 5-HT) | |
| m-CPP | ~50-150 | Partial Agonist | |
| 5-HT3 | This compound | Potent Agonist | - |
| m-CPP | Antagonist | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the human 5-HT receptor subtype of interest.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known, non-radioactive antagonist for the same receptor.
-
To determine total binding, include wells with only the radioligand and membranes.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This functional assay measures the activation of Gq-coupled receptors, such as the 5-HT2A receptor, by quantifying the accumulation of a downstream second messenger, IP1.
1. Cell Culture and Plating:
-
Plate cells expressing the Gq-coupled 5-HT receptor of interest in a 384-well plate and culture overnight.
2. Compound Addition and Stimulation:
-
The next day, remove the culture medium and add a stimulation buffer containing varying concentrations of the test agonist (e.g., this compound).
-
The stimulation buffer should also contain LiCl, which inhibits the degradation of IP1, allowing it to accumulate.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
3. Lysis and Detection:
-
Lyse the cells by adding the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing the IP1-d2 (acceptor) and anti-IP1-cryptate (donor) reagents.[3][4]
-
Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to occur.
4. Signal Measurement:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (d2 emission).
5. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Generate a standard curve using known concentrations of IP1 to convert the HTRF ratios to IP1 concentrations.
-
Plot the IP1 concentration as a function of the log concentration of the agonist to determine the EC50 and Emax values.
Calcium Mobilization Assay
This assay is another method to measure the activation of Gq-coupled receptors by detecting the transient increase in intracellular calcium concentration.
1. Cell Preparation and Dye Loading:
-
Plate cells expressing the Gq-coupled 5-HT receptor in a black, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C. The dye will be taken up by the cells and cleaved to its active, calcium-sensitive form.
2. Compound Addition and Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Inject varying concentrations of the test agonist into the wells and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
The change in fluorescence intensity from the baseline reflects the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response as a function of the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for characterizing 5-HT receptor agonists.
Caption: Gq-protein coupled signaling pathway activated by 5-HT2A receptors.
Caption: Gs and Gi-protein coupled signaling pathways of 5-HT receptors.
Caption: General experimental workflow for characterizing 5-HT receptor agonists.
References
- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IP accumulation assay [bio-protocol.org]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
Reproducibility of Quipazine's Effects on Striatal Acetylcholine Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of striatal acetylcholine (ACh) levels presents a critical area of research for understanding motor control, learning, and the pathophysiology of various neurological and psychiatric disorders. Quipazine, a serotonergic agent, has been investigated for its influence on this system, yielding results that merit a thorough comparative analysis. This guide provides an objective overview of the experimental data concerning this compound's effects on striatal ACh, compares its performance with alternative modulators, and details the experimental protocols utilized in these key studies.
Summary of Findings: A Complex Interaction
Initial studies reported that systemic administration of this compound increases acetylcholine levels in the striatum of rats. This effect appears to be dependent on serotonin (5-HT) metabolism, as it is blocked by the serotonin synthesis inhibitor p-chlorophenylalanine (PCPA), and is not directly related to dopamine metabolism[1]. However, the reproducibility of this stimulatory effect is complex, with other studies indicating that direct activation of serotonin receptors by this compound can inhibit the induced release of acetylcholine in striatal slices[2]. This suggests that the net effect of this compound on striatal acetylcholine may be influenced by the experimental conditions and the specific striatal subregion being examined.
The multifaceted nature of serotonin's role in modulating acetylcholine release is further highlighted by studies showing both inhibitory and excitatory effects depending on the specific serotonin receptor subtype activated. For instance, some reports suggest a tonic inhibitory role for serotonin in acetylcholine release[3][4][5], while others demonstrate a powerful excitatory control mediated through 5-HT2 receptors[6]. This compound's action as a 5-HT2A and 5-HT3 receptor agonist likely contributes to this complex pharmacological profile.
Comparative Data on Striatal Acetylcholine Modulation
To provide a broader context for evaluating this compound's effects, the following table summarizes the quantitative data from studies on this compound and alternative serotonergic agents.
| Drug/Compound | Class | Dosage and Administration | Animal Model | Striatal ACh Level Change | Reference |
| This compound | Serotonin Agonist | 30 mg/kg i.p. | Rat | ↑ 37% | [1] |
| This compound | Serotonin Agonist | Not specified (in vitro) | Rat | ↓ (inhibition of stimulated release) | [2] |
| 5-Methoxy-N,N-dimethyltryptamine | Serotonergic Agonist | 10 mg/kg i.p. | Rat | ↑ (weak but significant) | [1] |
| L-(m-chlorophenyl)-piperazine | Serotonin Receptor Stimulant | Not specified (in vitro) | Rat | ↓ (significant reduction of evoked release) | [5] |
| α-methyl-5-HT | 5-HT2 Receptor Agonist | 30 μM (in vitro) | Rat | ↑ (mimicked excitatory effects of 5-HT) | [6] |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Not specified (in vitro) | Rat | ↓ (in caudal striatum) | [2] |
Experimental Protocols
The following provides a detailed methodology for a key experimental approach used to assess the in vivo effects of drugs on striatal acetylcholine levels, based on microdialysis techniques described in the literature[7][8][9][10][11][12].
In Vivo Microdialysis for Striatal Acetylcholine Measurement
-
Animal Model: Male Wistar rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is stereotaxically implanted, targeting the striatum (coordinates relative to bregma: e.g., AP +0.5 mm, ML ±2.5 mm, DV -3.5 mm).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed a post-operative recovery period of at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula into the striatum.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The aCSF composition is typically (in mM): 147 NaCl, 4 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4. To enhance ACh detection, an acetylcholinesterase inhibitor (e.g., neostigmine, physostigmine) is often included in the perfusate.
-
A stabilization period of at least 1-2 hours is allowed for baseline ACh levels to become consistent.
-
-
Drug Administration and Sample Collection:
-
Following the stabilization period, baseline dialysate samples are collected (e.g., every 20 minutes).
-
This compound or a vehicle control is administered (e.g., intraperitoneally, i.p.).
-
Dialysate samples continue to be collected for a specified period post-injection (e.g., 2-3 hours).
-
-
Acetylcholine Analysis:
-
The concentration of acetylcholine in the dialysate samples is determined using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or mass spectrometry.
-
Results are typically expressed as a percentage of the mean baseline ACh concentration.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound's action.
References
- 1. Effect of this compound, a serotonin-like drug, on striatal cholinergic interneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of striatal acetylcholine release by endogenous serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin inhibits acetylcholine release from rat striatum slices: evidence for a presynaptic receptor-mediated effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of striatal acetylcholine release by serotonin and dopamine after the intracerebral administration of 6-hydroxydopamine to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence of the modulatory role of serotonin in acetylcholine release from striatal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excitatory effects of serotonin on rat striatal cholinergic interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAergic modulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological release of striatal acetylcholine in vivo: modulation by D1 and D2 dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Acetylcholine Release in the Striatum of Anesthetized Rats Using In Vivo Microdialysis and a Radioimmunoassay | Semantic Scholar [semanticscholar.org]
- 11. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quipazine and Psilocybin in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of quipazine, a quinoline derivative, and psilocybin, a classic tryptamine psychedelic. By examining their performance in key behavioral assays—the head-twitch response, drug discrimination, and locomotor activity—this document aims to furnish researchers with the necessary data to inform further investigation and drug development. The information is presented through structured data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
Comparative Analysis of Behavioral Effects
This compound and psilocybin, despite their structural differences, both elicit behavioral responses indicative of serotonergic 5-HT2A receptor agonism. The following sections and data tables summarize their effects in established rodent models.
Head-Twitch Response (HTR)
The head-twitch response in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for predicting psychedelic-like activity in humans. Both this compound and psilocybin induce the HTR in a dose-dependent manner.
| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Key Findings | Reference |
| This compound | Mouse | i.p. | 0.42 ± 0.2 | Produces a robust and long-lasting HTR, with a potency an order of magnitude weaker than classic psychedelics like DOI and DOM. The effect is blocked by the 5-HT2A antagonist M100907 and is absent in 5-HT2A knockout mice.[1] | [de la Fuente Revenga et al., 2021] |
| Psilocybin | Mouse | i.p. | ~1.0 | Induces a dose-dependent increase in HTR. The maximal effect is observed around 1 mg/kg, with higher doses leading to a decrease in the response.[2] | [Glatfelter et al., 2022] |
Note: ED50 values are derived from different studies and should be compared with caution due to potential variations in experimental conditions.
Drug Discrimination
In drug discrimination paradigms, animals are trained to distinguish between the subjective effects of a drug and a vehicle. This assay is highly specific for evaluating the stimulus properties of psychoactive compounds. Both this compound and psilocybin can serve as discriminative stimuli, and they show cross-generalization with other serotonergic hallucinogens.
| Compound | Training Drug | Animal Model | Key Findings | Reference |
| This compound | This compound | Rat | The discriminative stimulus effects of this compound are mediated by direct serotonergic mechanisms.[3] | [White et al., 1979] |
| Psilocybin | Psilocybin | Rat | The stimulus effects of psilocybin are primarily mediated by the 5-HT2A receptor, though other mechanisms may contribute. It fully generalizes to other classic hallucinogens like LSD and DOM.[4] | [Winter et al., 2007] |
Locomotor Activity
The effects of this compound and psilocybin on spontaneous locomotor activity can be complex and are often assessed in an open-field test. The outcomes can be influenced by the novelty of the environment and the dose administered.
| Compound | Animal Model | Effect on Locomotion | Key Findings | Reference |
| This compound | Rat | Variable | In a novel environment, this compound had no significant effect, but in a familiar environment, it produced a time-dependent effect.[5] Other studies suggest that this compound-induced locomotion may primarily involve dopaminergic mechanisms.[6] | [Stewart et al., 1980; Feigenbaum et al., 1983] |
| Psilocybin | Mouse | Biphasic/Decreased | Generally decreases locomotor activity.[7] Some studies report a biphasic effect, with an initial increase followed by hypoactivity.[5] | [Sygnature Discovery, 2023; S-C. Li et al., 2024] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language.
5-HT2A Receptor Signaling Pathway
Both this compound and psilocybin act as agonists at the 5-HT2A receptor, which primarily couples to the Gq/11 signaling pathway. This activation leads to a cascade of intracellular events culminating in various cellular responses.
Experimental Workflow: Head-Twitch Response Assay
The HTR assay quantifies the frequency of a specific head movement in rodents following the administration of a test compound.
Experimental Workflow: Drug Discrimination Assay
This workflow outlines the key phases of a drug discrimination study, from initial training to the testing of novel compounds.
Experimental Workflow: Locomotor Activity Assay (Open Field)
The open field test is a common method to assess general locomotor activity and anxiety-like behavior.
References
- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Psilocybin-induced stimulus control in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The comparative roles of dopaminergic and serotonergic mechanisms in mediating this compound induced increases in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
Unraveling Quipazine's Interaction with Serotonin Receptors: A Comparative Guide Utilizing Site-Directed Mutagenesis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Quipazine's mechanism of action, leveraging insights from molecular modeling to propose a site-directed mutagenesis study to confirm its binding interactions. This guide also contrasts this compound with other serotonergic agents and provides detailed experimental protocols.
This compound is a non-selective serotonin receptor agonist with notable activity at the 5-HT2A and 5-HT3 subtypes, and it also functions as a serotonin reuptake inhibitor.[1][2] Understanding the precise molecular interactions that govern its binding to these receptors is crucial for elucidating its pharmacological profile and for the rational design of more selective and efficacious therapeutic agents. This guide explores how site-directed mutagenesis, a powerful technique for altering specific amino acids in a protein, can be employed to definitively map the binding site of this compound on the 5-HT2A receptor.
Comparative Analysis of Serotonergic Agents
To contextualize the pharmacological profile of this compound, the following table compares its binding affinity and functional potency at 5-HT2A and 5-HT3 receptors with other well-characterized serotonergic compounds: (±)-DOI (a potent 5-HT2A/2C agonist) and m-Chlorophenylpiperazine (mCPP, a non-selective serotonin receptor agonist and releasing agent).[2][3][4][5]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | 5-HT2A | ~18-50 | ~10-100 (IP₁ accumulation) |
| 5-HT3 | ~1-10 | Agonist activity demonstrated | |
| (±)-DOI | 5-HT2A | 0.7 - 12.5[6] | ~1-10 (IP₁ accumulation) |
| 5-HT3 | >1000 | - | |
| m-CPP | 5-HT2A | 32.1[2] | Partial agonist |
| 5-HT3 | ~360-1300[4] | Agonist activity demonstrated |
Confirming this compound's Binding Site: A Proposed Site-Directed Mutagenesis Study
Molecular docking studies have predicted key interactions between this compound and the human 5-HT2A receptor. Specifically, the protonated nitrogen of this compound's piperazine ring is thought to form a crucial salt bridge with the aspartic acid residue at position 155 (D155), while the quinoline nitrogen may form a hydrogen bond with the serine residue at position 159 (S159). To experimentally validate these predictions, a site-directed mutagenesis study is proposed.
Experimental Workflow for Site-Directed Mutagenesis
The following diagram outlines the key steps in a site-directed mutagenesis experiment designed to investigate the role of D155 and S159 in this compound binding to the 5-HT2A receptor.
Detailed Experimental Protocols
This protocol is adapted from standard PCR-based site-directed mutagenesis methods.[7][8][9][10][11]
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation (e.g., D155A: GAC to GCC; S159A: TCC to GCC) in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction containing:
-
50 ng of template plasmid DNA (containing the wild-type 5-HT2A receptor cDNA)
-
125 ng of each mutagenic primer
-
1 µL of dNTP mix (10 mM)
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Nuclease-free water to a final volume of 50 µL
-
-
Perform thermal cycling:
-
Initial denaturation: 95°C for 2 minutes
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
-
Plasmid Purification and Sequencing: Select individual colonies, culture them, and purify the plasmid DNA. Confirm the presence of the desired mutation and the absence of other mutations by DNA sequencing.
This protocol describes a competitive binding assay to determine the affinity of this compound for the wild-type and mutant 5-HT2A receptors.[1][12][13]
-
Membrane Preparation:
-
Culture HEK293 cells transiently or stably expressing the wild-type or mutant 5-HT2A receptors.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of membrane suspension (10-20 µg protein), 50 µL of [³H]ketanserin (a 5-HT2A receptor antagonist radioligand, at a final concentration of ~1-2 nM), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]ketanserin, and 50 µL of a high concentration of a competing non-radiolabeled antagonist (e.g., 10 µM mianserin).
-
Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]ketanserin, and 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This compound's Signaling Pathway at the 5-HT2A Receptor
Activation of the 5-HT2A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The following diagram illustrates this pathway, which is primarily mediated by the Gq/11 family of G proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 8. Site-Directed Mutagenesis [protocols.io]
- 9. A simple method for site-directed mutagenesis using the polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. static.igem.org [static.igem.org]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Interspecies Responses to Quipazine: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the varied physiological and behavioral effects of Quipazine administration across different species. This report synthesizes key experimental findings, providing a direct comparison of its pharmacodynamics and behavioral outcomes in rodents, primates, and humans.
This compound, a non-selective serotonin receptor agonist, has been a subject of scientific inquiry for its potential therapeutic applications and its notable psychedelic-like effects. However, the translation of preclinical findings to clinical applications is often complicated by significant interspecies differences in drug response. This guide provides an objective comparison of how different species react to this compound, supported by experimental data, to aid in the design and interpretation of future research.
Behavioral Responses to this compound Administration
The behavioral effects of this compound vary significantly across species, a critical consideration for preclinical modeling of its psychoactive and therapeutic properties. While rodents exhibit quantifiable behaviors analogous to psychedelic effects in humans, primates display a more complex and sometimes adverse response profile.
Table 1: Comparative Behavioral Effects of this compound
| Species | Key Behavioral Response | Dosage Range | Administration Route | Key Findings & Citations |
| Mouse | Head-Twitch Response (HTR) | 5 mg/kg | Intraperitoneal (i.p.) | This compound induces a robust and lasting HTR, a behavioral proxy for psychedelic activity, which is blocked by 5-HT2A receptor antagonists.[1][2][3][4] |
| Rat | Facilitated Stepping (in spinal cord injury models) | 0.1 - 0.5 mg/kg | Intraperitoneal (i.p.) | This compound, particularly at a dose of 0.3 mg/kg in combination with epidural stimulation, facilitates coordinated stepping.[5][6] |
| Increased Locomotor Activity | Not specified | Not specified | Some studies suggest this effect is primarily mediated by dopaminergic rather than serotonergic pathways.[7] | |
| Monkey | LSD-like Behavioral Changes & Emesis | Not specified | Not specified | Monkeys exhibit behaviors consistent with the effects of classic psychedelics, but also experience significant vomiting.[1][8] |
| Altered Operant Behavior | 0.3 - 5.6 mg/kg | Not specified | This compound decreased responding for food but increased responding to avoid electric shock, with the former being mediated by 5-HT2 receptors.[9] | |
| Human | Psychedelic Effects, Nausea, Vomiting | Not specified | Oral | Limited data indicates psychoactive effects at higher doses, but gastrointestinal distress is a common and limiting side effect.[1][8] |
Neurochemical and Receptor Binding Profile
The underlying mechanism of this compound's action involves its interaction with various serotonin receptors. While there is some consistency in its binding affinity across species, the downstream signaling and physiological consequences can differ.
Table 2: Interspecies Comparison of this compound's Receptor Interactions
| Species | Receptor Target | Experimental Method | Key Findings & Citations | | :--- | :--- | :--- | :--- | :--- | | Human & Mouse | 5-HT2A Receptor | [3H]ketanserin displacement | this compound's ability to displace [3H]ketanserin from 5-HT2A receptors is comparable between mouse frontal cortex and HEK293 cells expressing the human receptor, suggesting similar binding affinity.[1] | | Rat | Pre- and Postsynaptic 5-HT Receptors | Electrophysiology (single-cell studies) | this compound acts as an agonist on both presynaptic 5-HT autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT receptors in forebrain regions.[10] | | Rat | Striatal Cholinergic Interneurons | Biochemical analysis | this compound increases acetylcholine levels in the striatum, an effect dependent on intact serotonergic neurotransmission.[11] |
Experimental Methodologies
To ensure the reproducibility and clear interpretation of the cited data, this section details the experimental protocols for key studies.
Head-Twitch Response (HTR) in Mice
-
Animals: Male 129S6/SvEv mice.
-
Drug Administration: this compound (5 mg/kg) or vehicle was administered intraperitoneally (i.p.). In some experiments, a 5-HT2A receptor antagonist (M100907, 0.1 mg/kg) or a 5-HT3 receptor antagonist (ondansetron, 1 mg/kg) was administered 5 minutes prior to this compound.
-
Behavioral Assessment: Immediately after injection, mice were placed in a clear polycarbonate cage and their head twitches were manually counted for a specified duration (e.g., 90 minutes). A head twitch was defined as a rapid, convulsive rotational movement of the head.
-
Data Analysis: The total number of head twitches was compared between different treatment groups using statistical methods such as ANOVA.[1]
Facilitated Stepping in Spinal Cord Transected Rats
-
Animals: Adult female Sprague-Dawley rats.
-
Surgical Procedure: A complete mid-thoracic spinal cord transection was performed. Epidural electrodes were implanted at the L2 spinal cord level.
-
Drug and Stimulation Protocol: this compound was administered intraperitoneally at doses ranging from 0.1 to 0.5 mg/kg. Epidural stimulation (ES) at 50 Hz was delivered via the implanted electrodes.
-
Behavioral Testing: Rats were supported in a body weight support system and placed on a moving treadmill belt. Hindlimb stepping movements were recorded and analyzed using 3D kinematics.
-
Outcome Measures: The primary outcomes were the number of coordinated alternating bilateral steps and the quality of stepping (e.g., plantar foot placement).[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound's psychedelic-like effects and a typical experimental workflow for assessing these effects in a rodent model.
Caption: this compound's primary signaling pathway for psychedelic-like effects.
Caption: Experimental workflow for Head-Twitch Response (HTR) studies in mice.
Conclusion
The response to this compound administration exhibits marked interspecies differences. While rodent models, particularly the mouse head-twitch response, provide a valuable tool for assessing 5-HT2A receptor-mediated psychedelic potential, the pronounced gastrointestinal side effects observed in primates, including humans, highlight the limitations of directly extrapolating these findings. The contrasting locomotor responses in rats, potentially involving dopaminergic systems, further underscore the complex and species-dependent pharmacology of this compound. Researchers and drug developers should carefully consider these differences when designing preclinical studies and interpreting their translational relevance. A thorough understanding of the distinct behavioral and neurochemical profiles of this compound across species is paramount for advancing our knowledge of its therapeutic and psychoactive properties.
References
- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]
- 4. Item - Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - figshare - Figshare [figshare.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Dose dependence of the 5-HT agonist this compound in facilitating spinal stepping in the rat with epidural stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparative roles of dopaminergic and serotonergic mechanisms in mediating this compound induced increases in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Effects of serotonin agonists on operant behavior in the squirrel monkey: this compound, MK-212, trifluoromethylphenylpiperazine, and chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on pre- and postsynaptic serotonin receptors: single cell studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound, a serotonin-like drug, on striatal cholinergic interneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Quipazine's Molecular Footprint: A Comparative Guide to its Gene Expression Effects Versus Classic Psychedelics
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data provides a comparative overview of the effects of quipazine, a substituted piperazine, on gene expression relative to classic serotonergic psychedelics such as lysergic acid diethylamide (LSD), psilocybin, and 2,5-dimethoxy-4-iodoamphetamine (DOI). This guide synthesizes findings on their shared mechanisms of action, downstream cellular signaling, and resulting transcriptomic changes, offering a valuable resource for researchers in neuroscience and drug development.
Both this compound and classic psychedelics exert their primary psychoactive effects through agonism of the serotonin 2A receptor (5-HT2A R).[1][2][3] Activation of this receptor initiates a cascade of intracellular signaling events that ultimately lead to alterations in gene expression, which are believed to contribute to the induction of synaptic plasticity and the profound behavioral effects characteristic of these compounds.[4][5][6][7][8] A key area of convergence in the molecular profiles of this compound and classic psychedelics is the induction of a specific pattern of immediate early genes (IEGs), which are rapidly transcribed in response to neuronal stimulation.
Immediate Early Gene Expression: A Shared Signature
Studies in rodent models have demonstrated that, similar to classic psychedelics, this compound robustly induces the expression of the IEGs c-fos, egr-1, and egr-2 in the somatosensory cortex.[1] This response is critically dependent on the 5-HT2A receptor, as it is absent in knockout mice lacking this receptor.[1] This pattern of IEG induction is considered a molecular predictor of psychedelic activity.[1]
Classic psychedelics, including LSD and DOI, also trigger a significant upregulation of these same IEGs in cortical regions.[6][9] This shared transcriptomic signature underscores the common mechanistic basis of these compounds, originating from 5-HT2A receptor activation.
Comparative Analysis of Immediate Early Gene Expression in the Mouse Cortex
| Compound | Gene | Fold Change (vs. Vehicle) | Brain Region | Time Point | Species/Model | Reference |
| This compound | c-fos | Statistically Significant Increase (p < 0.001) | Somatosensory Cortex | Not Specified | Wild-Type Male Mice | [1] |
| egr-1 | Statistically Significant Increase (p = 0.01) | Somatosensory Cortex | Not Specified | Wild-Type Male Mice | [1] | |
| egr-2 | Statistically Significant Increase (p < 0.001) | Somatosensory Cortex | Not Specified | Wild-Type Male Mice | [1] | |
| DOI | c-fos | Upregulated | Mouse Somatosensory Cortex | Not Specified | Mice | [9] |
| egr-1 | Upregulated | Mouse Somatosensory Cortex | Not Specified | Mice | [9] | |
| egr-2 | Upregulated | Mouse Somatosensory Cortex | Not Specified | Mice | [9] | |
| LSD | c-fos | Upregulated | Mouse Somatosensory Cortex | Not Specified | Mice | [9] |
| egr-1 | Upregulated | Mouse Somatosensory Cortex | Not Specified | Mice | [9] | |
| egr-2 | Upregulated | Mouse Somatosensory Cortex | Not Specified | Mice | [9] |
Note: Direct quantitative comparison of fold changes is challenging due to variations in experimental protocols across different studies. The table indicates a qualitative and statistically significant upregulation where specified.
Beyond this core set of IEGs, classic psychedelics have been shown to modulate a broader array of genes associated with neuroplasticity, such as brain-derived neurotrophic factor (BDNF) and Arc.[5][6][7] Comprehensive transcriptomic studies using techniques like RNA sequencing have revealed that classic psychedelics can lead to widespread changes in genes related to synaptic plasticity, neuron projection, and neuronal spine morphology.[10][11][12][13] Similar extensive transcriptomic data for this compound is not as readily available in the current literature, highlighting an area for future investigation.
Signaling Pathways and Experimental Workflows
The gene expression changes induced by both this compound and classic psychedelics are downstream consequences of 5-HT2A receptor-mediated signaling. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.[1][5][7] There is also evidence for the involvement of Gαi/o pathways.[5]
The experimental workflow to assess these gene expression changes typically involves the administration of the compound to animal models, followed by the collection of specific brain tissues at predetermined time points. Gene expression is then quantified using methods such as quantitative polymerase chain reaction (qPCR) or RNA sequencing.
Detailed Experimental Protocols
Study of this compound's Effects on Immediate Early Gene Expression (Adapted from de la Fuente Revenga et al., 2021)
-
Animal Model: Wild-type and 5-HT2A R knockout male C57BL/6J mice.
-
Drug Administration: this compound administered via intraperitoneal (i.p.) injection. The exact dosage leading to the reported gene expression changes is not specified in the abstract, but behavioral studies in the same paper used doses up to 3 mg/kg.
-
Tissue Collection: Somatosensory cortex was dissected at an unspecified time point following drug administration.
-
Gene Expression Analysis: The relative expression of c-fos, egr-1, and egr-2 was likely measured using quantitative PCR (qPCR), with GAPDH used as a housekeeping gene for normalization.
-
Statistical Analysis: Multiple t-tests were used to compare gene expression between vehicle- and this compound-treated groups.
General Protocol for Classic Psychedelic Gene Expression Studies (Synthesized from multiple sources)
-
Animal Model: Typically male rats or mice (e.g., C57BL/6J).
-
Drug Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection of compounds such as LSD (e.g., 0.16 mg/kg), DOI (e.g., 1.0 mg/kg), or psilocybin (e.g., 1.0 mg/kg).
-
Tissue Collection: Brain regions of interest, such as the prefrontal cortex or somatosensory cortex, are collected at various time points post-injection (e.g., 1, 2, 4, 24, 72 hours) to capture the dynamic changes in gene expression.[11][12]
-
Gene Expression Analysis:
-
Data Analysis: For RNA-seq, data is typically analyzed to identify differentially expressed genes (DEGs) based on fold change and statistical significance (e.g., adjusted p-value or FDR < 0.05).[15] This is often followed by pathway and gene ontology analysis to identify the biological processes affected.
Conclusion and Future Directions
The available evidence strongly indicates that this compound's effect on immediate early gene expression mirrors that of classic psychedelics, reinforcing the central role of the 5-HT2A receptor in mediating these initial genomic responses. This positions this compound as a valuable tool for dissecting the molecular mechanisms underlying psychedelic action.
References
- 1. Item - Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - figshare - Figshare [figshare.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mushroomreferences.com [mushroomreferences.com]
- 4. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-species mapping of psychedelic gene expression reveals links to the 5HT2A receptor, cortical layers, and human accelerated regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Hallucinogens on Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blossomanalysis.com [blossomanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GEO Accession viewer [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-nucleus transcriptomics reveals time-dependent and cell-type-specific effects of psilocybin on gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Quipazine: A Guide for Laboratory Professionals
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed guidance on the disposal of Quipazine. In the absence of a specific SDS, the following procedures for handling similar chemical compounds should be considered, always prioritizing safety and compliance with local, state, and federal regulations.
Core Safety and Disposal Information
The following table summarizes key information for the safe handling and disposal of this compound, based on available safety data.
| Parameter | Information | Source/Note |
| Chemical Name | This compound | [1] |
| CAS Number | 4774-24-7 | [1] |
| Molecular Formula | C13H15N3 | [1] |
| Potential Hazards | Acute toxicity (oral). May be harmful to the aquatic environment.[2] | Based on data for this compound and its salts. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat, dust mask (type N95 or equivalent). | Standard laboratory practice for handling chemical compounds. |
| Primary Disposal Route | Professional waste disposal service or licensed hazardous waste handler. | Recommended best practice for laboratory chemicals. |
| Alternative Disposal (Small Quantities) | Mix with an undesirable substance (e.g., used coffee grounds, dirt, or cat litter), seal in a plastic bag, and dispose of in household trash.[3][4][5][6] | This should only be considered for very small residual amounts and if permitted by local regulations. |
| Environmental Precautions | Do not let product enter drains.[2] Prevent further leakage or spillage if safe to do so.[2] | This compound may be harmful to aquatic life.[2] |
Step-by-Step Disposal Protocol
In the absence of specific instructions for this compound, a conservative approach aligned with general pharmaceutical disposal guidelines is recommended. The primary goal is to prevent environmental contamination and accidental exposure.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical resource for chemical handling and disposal information. It will provide specific instructions on disposal, including whether the compound can be neutralized or if it requires a specialized waste stream.
-
Contact a Licensed Waste Disposal Service: For laboratory quantities of this compound, the safest and most compliant method of disposal is to contact a licensed professional waste disposal service. They are equipped to handle and dispose of chemical waste in accordance with all regulations.
-
In-Lab Deactivation (Only if specified in SDS): Some chemical waste can be neutralized to a less hazardous form before disposal. This should only be attempted by trained personnel, strictly following protocols outlined in the SDS or other verified chemical safety literature. At present, there are no publicly available, validated protocols for the in-lab deactivation of this compound.
-
Disposal of Small Residual Amounts: If dealing with trace amounts of this compound (e.g., residue in an empty container), and if permitted by your institution and local regulations, the following steps can be taken:
-
Mix with an Undesirable Substance: Combine the this compound residue with a substance like used coffee grounds, dirt, or cat litter.[3][4][5][6] This makes the mixture unappealing to children and animals.
-
Seal the Mixture: Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.[3][4][5][6]
-
Dispose of in Designated Solid Waste: Place the sealed container in the appropriate solid waste stream as designated by your institution's environmental health and safety office.
-
Remove Personal Information: Before recycling or discarding the original container, ensure all labels or sensitive information are removed or blacked out.[5][6]
-
Important Note: Never flush chemicals like this compound down the toilet or drain unless specifically instructed to do so in the SDS.[2][5] Pharmaceuticals can contaminate water systems and have adverse effects on aquatic life.[7][8][9][10]
Experimental Protocols
Currently, there are no specific experimental protocols cited in the available literature for the disposal or neutralization of this compound. The disposal recommendations are based on general chemical and pharmaceutical waste management principles.
This compound Disposal Decision Workflow
The following diagram illustrates a logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. Medicine: Proper Disposal [nationwidechildrens.org]
- 5. dea.gov [dea.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. pfizer.com [pfizer.com]
- 8. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmental concerns and bioaccumulation of psychiatric drugs in water bodies – Conventional versus biocatalytic systems of mitigation - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Quipazine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) and procedures required when working with Quipazine, a serotonergic agent used in scientific research. Adherence to these guidelines is critical to ensure personal safety and proper disposal.
Hazard Identification and Quantitative Data
This compound and its salts are classified as acutely toxic if swallowed.[1] Below is a summary of its key quantitative data.
| Property | Value | Source |
| Chemical Name | 2-(1-Piperazinyl)quinoline | [2] |
| Synonyms | This compound, 2-Piperazinoquinoline | [2] |
| Molecular Formula | C₁₃H₁₅N₃ | [2] |
| Molecular Weight | 213.28 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Oral LD₅₀ (Rat) | 185 mg/kg | |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in PBS (pH 7.2). | [4] |
Occupational Exposure Limits (OELs): Specific occupational exposure limits (PELs, TLVs) for this compound have not been established. However, for the related compound piperazine dihydrochloride, an 8-hour time-weighted average (TWA) limit of 5 mg/m³ has been established by OSHA.[4] Given this compound's acute toxicity, it is prudent to handle it as a potent compound and maintain exposure levels as low as reasonably achievable.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following PPE should be worn at all times when handling this compound powder or solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. Double-gloving is recommended for handling potent compounds. |
| Eye and Face Protection | Safety goggles and a face shield | Protects against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator | Prevents inhalation of the powdered compound. |
| Body Protection | A disposable, impermeable, long-sleeved gown with a closed back | Protects skin and clothing from contamination. |
Operational Plan: Handling and Disposal
A clear, step-by-step approach to handling and disposal is crucial for laboratory safety.
Step-by-Step Handling Procedures
1. Engineering Controls:
-
All handling of powdered this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
2. Weighing and Solution Preparation:
-
Before beginning, ensure all necessary equipment, including spatulas, weigh boats, and containers, are clean and readily accessible within the fume hood.
-
Carefully weigh the desired amount of this compound powder.
-
Slowly add the powder to the solvent, stirring gently to avoid generating dust.
-
Ensure the container is securely capped after the solution is prepared.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Recommended storage is in a dry, well-ventilated, and secure location.[3]
-
For long-term storage, -20°C is recommended, while 2-8°C is suitable for short-term storage.[3]
Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: If the spill is significant, evacuate the immediate area and inform your supervisor and the Environmental Health and Safety (EHS) department.
-
Containment: If it is safe to do so, prevent the spill from spreading by using absorbent materials.
-
Cleanup:
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up.
-
For liquid spills, use an appropriate absorbent material.
-
All cleanup materials must be placed in a sealed container and disposed of as hazardous waste.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent.
Disposal Plan
All this compound waste, including unused compounds, contaminated labware, and cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams.
-
Containerization: Place all waste in a clearly labeled, sealed, and leak-proof container.
-
Disposal:
-
Do not dispose of this compound waste in the regular trash or down the drain.[1]
-
Contact your institution's EHS department to arrange for proper disposal in accordance with local, state, and federal regulations.
-
For non-flushable pharmaceuticals where a take-back program is unavailable, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[5] However, given the potent nature of this compound, consultation with EHS for professional disposal is the preferred method.
-
Experimental Protocol: Preparation of a this compound Solution
The following is a detailed methodology for the preparation of a this compound solution, a common procedure in a research setting.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound maleate salt
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Glass vial with a screw cap
-
Volumetric pipette or micropipettes
-
Vortex mixer
Procedure:
-
Pre-Work Setup:
-
Don all required PPE as outlined in the table above.
-
Perform all work in a certified chemical fume hood.
-
Ensure the analytical balance is calibrated and level.
-
-
Calculation:
-
Determine the required mass of this compound maleate (Molecular Weight: 329.35 g/mol ) to prepare the desired volume of a 10 mM solution. For example, for 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 329.35 g/mol = 0.0329 g or 32.9 mg
-
-
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare.
-
Carefully weigh out the calculated mass of this compound maleate.
-
-
Dissolution:
-
Transfer the weighed this compound maleate into a clean, labeled glass vial.
-
Using a volumetric pipette, add the calculated volume of DMSO to the vial.
-
Securely cap the vial.
-
-
Mixing:
-
Gently swirl the vial to initiate dissolution.
-
Use a vortex mixer at a low to medium speed to ensure the compound is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C for long-term use.
-
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate key logical relationships in handling this compound.
Caption: Workflow for Preparing a this compound Solution.
Caption: Logical Flow for Responding to a this compound Spill.
References
- 1. benchchem.com [benchchem.com]
- 2. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. 1988 OSHA PEL Project - Piperazine Dihydrochloride | NIOSH | CDC [cdc.gov]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
